molecular formula C5H10ClNO2 B177176 Methyl Azetidine-2-carboxylate Hydrochloride CAS No. 162698-26-2

Methyl Azetidine-2-carboxylate Hydrochloride

Cat. No.: B177176
CAS No.: 162698-26-2
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-UHFFFAOYSA-N
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Description

Methyl Azetidine-2-carboxylate Hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625930
Record name Methyl azetidine-2-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162698-26-2
Record name Methyl azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name methyl azetidine-2-carboxylate hydrochloride
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Foundational & Exploratory

What are the physical and chemical properties of Methyl Azetidine-2-carboxylate Hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Azetidine-2-carboxylate Hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a proline analogue, its unique four-membered ring structure imparts conformational constraints that are valuable in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, including its synthesis, spectral characterization, and potential biological implications. All quantitative data is summarized in structured tables, and relevant experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of azetidine-2-carboxylic acid. The presence of the hydrochloride salt enhances the compound's stability and handling characteristics, making it suitable for various laboratory applications.[1] It typically appears as a pale yellow to brown hygroscopic solid and should be stored under an inert atmosphere at 2-8°C.[1]

Physical Properties

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂PubChem[2]
Molecular Weight 151.59 g/mol PubChem[2]
Appearance Pale yellow to brown hygroscopic solidChem-Impex[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Favorable solubility characteristicsChem-Impex[1]
Storage 2-8°C, under inert atmosphereSigma-Aldrich
Chemical Properties

The chemical properties of this compound are largely defined by the reactivity of the azetidine ring, the ester functional group, and the amine hydrochloride. The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification in the presence of other alcohols. The secondary amine, present as its hydrochloride salt, can be deprotonated to the free amine, which is nucleophilic.

Table 2: Computed Chemical Properties

PropertyValueSource
Exact Mass 151.0400063 DaPubChem[2]
Topological Polar Surface Area 38.3 ŲPubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of azetidine-2-carboxylic acid. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.

Fischer-Speier Esterification of Azetidine-2-carboxylic Acid

This protocol describes a general procedure for the synthesis of this compound from L-azetidine-2-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Suspend L-azetidine-2-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Acid Catalyst: Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture, or alternatively, add a solution of hydrogen chloride in methanol.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable technique (e.g., TLC or NMR).

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield this compound as a solid.

Below is a Graphviz diagram illustrating the workflow of the Fischer-Speier esterification.

Fischer_Esterification A Suspend L-Azetidine-2-carboxylic acid in Methanol B Add HCl catalyst A->B C Reflux Reaction Mixture B->C D Solvent Evaporation C->D E Recrystallization D->E F Methyl Azetidine-2-carboxylate HCl E->F

Fischer-Speier Esterification Workflow

Spectral Data and Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral data are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the proton on the chiral center (a triplet), and the protons of the azetidine ring. The chemical shifts and coupling patterns will be influenced by the ring strain and the electron-withdrawing ester group.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the ester at the downfield region (around 170 ppm), a signal for the methyl carbon of the ester (around 52 ppm), and signals for the three carbons of the azetidine ring.

Mass Spectrometry (MS)

The mass spectrum of Methyl Azetidine-2-carboxylate (the free base) would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily inferred from the known effects of its parent compound, azetidine-2-carboxylic acid.

Proline Analogue and Protein Misfolding

Azetidine-2-carboxylic acid is a proline analogue that can be mistakenly incorporated into proteins in place of proline during protein synthesis. This misincorporation can lead to altered protein structures, particularly in proline-rich proteins like collagen, potentially causing protein misfolding and cellular stress. This mechanism is thought to be the basis of its toxicity.

The following diagram illustrates the proposed mechanism of toxicity.

Biological_Activity cluster_cellular_process Cellular Protein Synthesis A Azetidine-2-carboxylic acid C tRNA Synthetase A->C B Proline B->C D Protein Synthesis (Ribosome) C->D E Misfolded Protein D->E F Cellular Stress / Toxicity E->F

Proposed Mechanism of Azetidine-2-carboxylic Acid Toxicity

It is important to note that the biological effects of the methyl ester hydrochloride may differ from the parent carboxylic acid due to differences in cell permeability and metabolic fate. Further research is needed to elucidate the specific biological activities and potential signaling pathway involvement of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its constrained cyclic structure is utilized to introduce conformational rigidity into peptides and small molecules, which can lead to enhanced biological activity and selectivity. It is particularly employed in the synthesis of peptide mimetics and other complex organic structures targeting various diseases.[1]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals. This guide has provided a detailed overview of its physical and chemical properties, a general synthesis protocol, and an introduction to its biological context. The provided data and visualizations are intended to support researchers in their efforts to utilize this compound in their scientific endeavors. Further investigation into its specific biological activities and the acquisition of detailed experimental spectral data will be crucial for its full characterization and application.

References

The Synthesis and Discovery of Azetidine-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid, a four-membered heterocyclic non-proteinogenic amino acid, serves as a crucial scaffold in medicinal chemistry and drug discovery.[1][2] Its constrained ring structure imparts unique conformational properties, making it an attractive proline analogue for modulating peptide structure and function.[1][2] Derivatives of azetidine-2-carboxylic acid have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of azetidine-2-carboxylic acid derivatives, with a focus on their role as STAT3 inhibitors and inducers of the unfolded protein response.

Synthesis of Azetidine-2-Carboxylic Acid and Its Derivatives

The synthesis of azetidine-2-carboxylic acid and its derivatives has been approached through various strategies, including asymmetric synthesis and multi-step routes from readily available starting materials.

A notable method for preparing (S)-azetidine-2-carboxylic acid involves the resolution of a racemic mixture of 1-benzyl-azetidine-2-carboxylic acid using a chiral resolving agent, followed by debenzylation.[3] Another efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid utilizes malonic ester intermediates, achieving a high overall yield and excellent enantiomeric excess.[4] The key step in this synthesis is the formation of the four-membered azetidine ring through intramolecular cyclization.[4]

General Synthetic Workflow

The synthesis of functionalized azetidine-2-carboxylic acid derivatives often follows a general workflow, which can be adapted based on the desired substitution pattern.

G cluster_0 Starting Material Preparation cluster_1 Azetidine Ring Formation cluster_2 Derivatization Starting Material Starting Material Protection Protection of Functional Groups Starting Material->Protection Cyclization Intramolecular Cyclization Protection->Cyclization Purification1 Purification Cyclization->Purification1 Functionalization Functional Group Interconversion Purification1->Functionalization Coupling Coupling with Side Chains Functionalization->Coupling Deprotection Deprotection Coupling->Deprotection Purification2 Final Purification Deprotection->Purification2 Final Product Final Product Purification2->Final Product

A generalized workflow for the synthesis of azetidine-2-carboxylic acid derivatives.
Experimental Protocols

Synthesis of (S)-Azetidine-2-Carboxylic Acid via Resolution [3]

  • Salt Formation: Racemic 1-benzyl-azetidine-2-carboxylic acid is reacted with D-alpha-phenylethylamine in a suitable solvent.

  • Crystallization: The mixture is cooled to induce crystallization of the diastereomeric salt. The solid is collected by filtration.

  • Resolution: The pH of a solution of the collected solid is adjusted to 8-10 to recover the D-alpha-phenylethylamine via extraction. The pH of the aqueous layer is then adjusted to 1-3 to precipitate the crude (S)-1-benzyl-azetidine-2-carboxylic acid.

  • Recrystallization: The crude product is recrystallized from a suitable solvent to yield pure (S)-1-benzyl-azetidine-2-carboxylic acid.

  • Debenzylation: The benzyl group is removed by catalytic hydrogenation to afford (S)-azetidine-2-carboxylic acid.

Synthesis of Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate [5]

  • A mixture of γ-butyrolactone and PBr₃ is stirred at 100 °C under an argon atmosphere.

  • Br₂ is added dropwise over 1 hour while maintaining the temperature.

  • After stirring, the mixture is cooled, and excess Br₂ is removed.

  • The residue is dissolved in methanol and stirred for 20 hours at room temperature.

  • The reaction is quenched with saturated aqueous Na₂SO₃ and extracted with n-hexane.

  • The combined organic layers are washed, dried, and concentrated. The residue is then reacted with (S)-1-phenylethylamine and NaHCO₃ in acetonitrile at 60 °C for 20 hours.

  • The resulting mixture is filtered, and the filtrate is concentrated. The residue is purified by chromatography to yield the product.

Quantitative Data on Synthesis
Starting MaterialProductKey ReagentsYield (%)Enantiomeric Excess (%)Reference
Racemic 1-benzyl-azetidine-2-carboxylic acid(S)-Azetidine-2-carboxylic acidD-alpha-phenylethylamine, Pd/C, H₂->99[3]
Dimethyl (S)-(1'-methyl)benzylaminomalonate(S)-Azetidine-2-carboxylic acid1,2-dibromoethane, Cs₂CO₃48 (overall)>99.9[4]
γ-ButyrolactoneMethyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylatePBr₃, Br₂, (S)-1-phenylethylamine--[5]

Discovery of Biologically Active Azetidine-2-Carboxylic Acid Derivatives

The unique structural features of azetidine-2-carboxylic acid have led to the discovery of derivatives with significant biological activities, particularly in the fields of oncology and neuroscience.

Azetidine-2-carboxamides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. A series of (R)-azetidine-2-carboxamide derivatives have been identified as potent and selective inhibitors of STAT3.[6][7][8]

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is typically activated by cytokines and growth factors. This leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent regulation of gene expression. The azetidine-2-carboxamide inhibitors are designed to interfere with this process.

G cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds Gene Gene Transcription (Proliferation, Survival) DNA->Gene Azetidine Azetidine-2-carboxamide Inhibitor Azetidine->STAT3 inhibits

Inhibition of the STAT3 signaling pathway by azetidine-2-carboxamide derivatives.

Quantitative Data on STAT3 Inhibition

CompoundSTAT3 EMSA IC₅₀ (µM)Cell LineCell Viability EC₅₀ (µM)Reference
5a 0.55--[7][8]
5o 0.38--[7][8]
8i 0.34--[7][8]
7g -MDA-MB-231/4680.9 - 1.9[8][9]
9k -MDA-MB-231/4680.9 - 1.9[8][9]
H172 (9f) 0.38 - 0.98--[10]
H182 0.38 - 0.98--[10]
Induction of the Unfolded Protein Response (UPR)

L-azetidine-2-carboxylic acid, as a proline analogue, can be misincorporated into proteins, leading to protein misfolding and the induction of endoplasmic reticulum (ER) stress. This triggers a cellular stress response known as the Unfolded Protein Response (UPR).

Unfolded Protein Response Pathway

The UPR is a complex signaling network that aims to restore ER homeostasis. Key sensors in the ER membrane (IRE1, PERK, and ATF6) detect the accumulation of unfolded proteins and initiate downstream signaling cascades.

G cluster_0 cluster_1 cluster_2 Azetidine L-Azetidine-2-carboxylic acid (Proline Analogue) Misfolded Misfolded Proteins Azetidine->Misfolded causes PERK PERK Misfolded->PERK activates IRE1 IRE1 Misfolded->IRE1 activates ATF6 ATF6 Misfolded->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1 XBP1s IRE1->XBP1 splices mRNA for ATF6n ATF6n ATF6->ATF6n cleavage and translocation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 translation of UPR_genes UPR Target Genes (Chaperones, Apoptosis) ATF4->UPR_genes upregulates XBP1->UPR_genes upregulates ATF6n->UPR_genes upregulates

Induction of the Unfolded Protein Response by L-azetidine-2-carboxylic acid.

Experimental Protocols for Biological Evaluation

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow

G Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with azetidine derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for defined period Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50/EC50 Absorbance_Reading->Data_Analysis

A typical workflow for a cell viability (MTT) assay.

Protocol [11]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the azetidine-2-carboxylic acid derivatives. Include a vehicle control.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or EC₅₀ values.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions, such as the binding of STAT3 to its DNA consensus sequence.[12][13]

EMSA Workflow

G Nuclear_Extract Prepare nuclear extracts Binding_Reaction Incubate nuclear extract, labeled probe, and azetidine derivative Nuclear_Extract->Binding_Reaction Probe_Labeling Label DNA probe (e.g., ³²P) Probe_Labeling->Binding_Reaction Electrophoresis Separate protein-DNA complexes on a non-denaturing gel Binding_Reaction->Electrophoresis Detection Detect labeled probe (autoradiography) Electrophoresis->Detection Analysis Analyze band shifts to determine binding Detection->Analysis

A general workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Protocol [14][15]

  • Prepare nuclear extracts from cells treated with or without the azetidine-2-carboxylic acid derivatives.

  • Synthesize and label a DNA oligonucleotide probe containing the STAT3 binding site (e.g., with ³²P).

  • Set up binding reactions containing the nuclear extract, the labeled probe, a non-specific competitor DNA (e.g., poly(dI-dC)), and varying concentrations of the inhibitor.

  • Incubate the reactions to allow for protein-DNA binding.

  • Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

  • Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands.

  • A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. The intensity of the shifted band is quantified to determine the inhibitory effect of the compound.

Conclusion

Azetidine-2-carboxylic acid and its derivatives represent a versatile and promising class of compounds in drug discovery. The synthetic methodologies for accessing these scaffolds are well-established and allow for the generation of diverse chemical libraries. The discovery of potent azetidine-2-carboxamide-based STAT3 inhibitors highlights their potential as anti-cancer agents. Furthermore, the ability of L-azetidine-2-carboxylic acid to induce the unfolded protein response provides a valuable tool for studying cellular stress pathways and may offer therapeutic opportunities in various diseases. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of this important class of molecules.

References

Methyl Azetidine-2-carboxylate Hydrochloride: A Technical Guide to its Application as a Proline Analog in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of methyl azetidine-2-carboxylate hydrochloride, a conformationally constrained proline analog, and its application in peptide chemistry. The substitution of the canonical proline with this four-membered ring analog offers a powerful tool for modulating peptide structure, stability, and biological activity. This document covers the synthesis, physicochemical properties, conformational effects, and experimental protocols for the incorporation of methyl azetidine-2-carboxylate into peptide chains. Furthermore, it explores the impact of this substitution on biological systems, including potential therapeutic applications and associated toxicities. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of peptide chemistry, drug discovery, and chemical biology.

Introduction

Proline, with its unique cyclic structure, plays a critical role in determining the conformation and function of peptides and proteins. The pyrrolidine ring of proline restricts the peptide backbone, favoring specific secondary structures such as β-turns.[1] The strategic replacement of proline with non-natural analogs allows for the fine-tuning of these conformational preferences, leading to the development of peptidomimetics with enhanced therapeutic properties, including increased potency, metabolic stability, and cell permeability.

Azetidine-2-carboxylic acid (Aze), the four-membered ring homolog of proline, has emerged as a particularly interesting proline analog.[2] Its methyl ester hydrochloride salt is a common starting material for peptide synthesis. The smaller ring size of azetidine imposes distinct conformational constraints on the peptide backbone compared to proline, often leading to altered secondary structure and biological activity.[1][2] This guide will delve into the technical details of utilizing this compound in peptide chemistry.

Physicochemical Properties

The substitution of proline with azetidine-2-carboxylic acid introduces subtle yet significant changes in the physicochemical properties of the amino acid residue. These differences can influence the overall properties of the resulting peptide.

PropertyThis compoundL-ProlineReference
Molecular Formula C5H10ClNO2C5H9NO2
Molecular Weight 151.59 g/mol 115.13 g/mol [3]
Ring Size 4-membered (azetidine)5-membered (pyrrolidine)[1]
Ring Pucker More planarMore puckered (endo/exo conformations)[1]
Solubility in Water High162.3 g/100 mL at 25°C
Appearance Crystalline solidCrystalline solid[4]

Conformational Effects on Peptide Structure

The incorporation of azetidine-2-carboxylic acid in place of proline significantly impacts the local and global conformation of a peptide. These conformational changes are the primary basis for the altered biological activities of the resulting peptidomimetics.

Conformational AspectEffect of Azetidine-2-carboxylic Acid IncorporationComparison with ProlineReference
Flexibility Generally more flexible in peptides due to decreased repulsive noncovalent interactions.More conformationally restricted.[2]
Turn Preference Induces γ-turns.Induces β-turns.[1][5]
Peptide Bond Isomerization Greater propensity to undergo trans→cis peptide bond isomerization.Less prone to trans→cis isomerization.[6]
Secondary Structure Can perturb normal proline-induced secondary structures, such as the polyproline II helix.Stabilizes polyproline II helices and β-turns.[7]

Experimental Protocols

Synthesis of Methyl (2S)-azetidine-2-carboxylate Hydrochloride

A common synthetic route to optically active this compound involves the cyclization of a protected β-amino acid derivative. While multiple synthetic strategies exist, a general conceptual workflow is outlined below.[8]

G start Protected L-Aspartic Acid Derivative step1 Ring Closure Reaction (e.g., Mitsunobu or similar) start->step1 step2 Formation of Protected Azetidine-2-carboxylate step1->step2 step3 Esterification (e.g., with Methanol/HCl) step2->step3 step4 Deprotection step3->step4 end Methyl (2S)-azetidine-2-carboxylate Hydrochloride step4->end

Caption: General workflow for the synthesis of Methyl (2S)-azetidine-2-carboxylate Hydrochloride.

A detailed experimental procedure can be adapted from literature sources. One reported method involves the partial hydrogenation of N-benzhydryl-2-carbobenzyloxy azetidine.[8]

Protocol: Synthesis of N-Benzhydryl-Azetidine-2-Carboxylic Acid [8]

  • A solution of N-benzhydryl-2-carbobenzyloxyazetidine (0.018 mol) in 150 mL of methanol is mixed with 0.2 g of 1% palladized charcoal (Pd/C) catalyst under a nitrogen atmosphere.[8]

  • The mixture is hydrogenated at room temperature and atmospheric pressure.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization.

Incorporation of Fmoc-Aze-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of azetidine-2-carboxylic acid into a growing peptide chain is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols with the Fmoc-protected amino acid (Fmoc-Aze-OH).

G cluster_0 SPPS Cycle for Azetidine Incorporation cluster_1 Post-Synthesis resin Resin with N-terminal amine deprotection Fmoc Deprotection (20% piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling to Resin washing1->coupling activation Activation of Fmoc-Aze-OH (e.g., HBTU/DIPEA in DMF) activation->coupling washing2 Washing (DMF, DCM) coupling->washing2 next_cycle Repeat for next amino acid washing2->next_cycle cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, NMR) purification->analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Aze-OH.

Detailed Protocol for a Single Coupling Cycle:

  • Resin Swelling: The solid support resin (e.g., Rink Amide or Wang resin) is swollen in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).[9]

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treatment with a 20% solution of piperidine in DMF for 15-30 minutes.[9]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.[9]

  • Amino Acid Activation: In a separate vessel, Fmoc-Aze-OH (typically 3-5 equivalents relative to the resin loading) is activated. A common activation method involves dissolving the Fmoc-Aze-OH in DMF with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an organic base like N,N-diisopropylethylamine (DIPEA).[9] The ratio of amino acid to activator is generally 1:1.2-1:1.5, with the base in 2-3 fold excess.[9]

  • Coupling: The activated Fmoc-Aze-OH solution is added to the resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.[9]

  • Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.[9]

  • Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.[9]

Cleavage, Purification, and Analysis
  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to elucidate its structure and conformation.

Biological Implications and Applications

The substitution of proline with azetidine-2-carboxylic acid can have profound effects on the biological activity of a peptide.

Impact on Protein Folding and Stability

The misincorporation of azetidine-2-carboxylic acid in place of proline can lead to protein misfolding and aggregation.[10] This is due to the altered conformational constraints imposed by the four-membered ring, which can disrupt native protein structures.[10] This property has been linked to toxic and teratogenic effects in various species.[4]

Modulation of Biological Signaling

Azetidine-2-carboxylic acid has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[10] This suggests that peptides containing this analog could be designed to modulate cellular stress pathways. Specifically, L-azetidine-2-carboxylic acid upregulates the lipid autophagy marker LC3-II through the activation of the PERK pathway and increases the pro-apoptotic BAX protein.[10]

G Aze Azetidine-2-carboxylic Acid Incorporation Misfolding Protein Misfolding & Aggregation Aze->Misfolding ER_Stress Endoplasmic Reticulum (ER) Stress Misfolding->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR BAX BAX Increase (Apoptosis) ER_Stress->BAX PERK PERK Pathway Activation UPR->PERK ATF6 ATF6 Cleavage UPR->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a LC3II LC3-II Upregulation (Autophagy) PERK->LC3II

Caption: Signaling pathway activated by azetidine-2-carboxylic acid-induced ER stress.

Applications in Drug Discovery

The unique conformational properties imparted by azetidine-2-carboxylic acid make it a valuable tool in drug discovery. By replacing proline with this analog, medicinal chemists can:

  • Stabilize specific peptide conformations: The preference for γ-turns can be exploited to design peptides with defined three-dimensional structures.[1]

  • Enhance metabolic stability: The unnatural amino acid can confer resistance to proteolytic degradation.

  • Modulate receptor binding: The altered conformation can lead to changes in binding affinity and selectivity for biological targets.

Conclusion

This compound is a versatile building block in peptide chemistry, offering a strategic approach to the design of novel peptidomimetics. Its incorporation in place of proline induces significant and predictable changes in peptide conformation, which can be leveraged to modulate biological activity. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this proline analog, serving as a valuable resource for researchers aiming to explore the vast potential of azetidine-containing peptides in basic research and drug development. Careful consideration of the potential for inducing protein misfolding and cellular stress is crucial when designing and evaluating these modified peptides.

References

Biological significance of the azetidine ring in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged from relative obscurity to become a "privileged" scaffold in contemporary drug discovery.[1] Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.[1][2] This constrained geometry can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding.[3] Historically, the synthesis of this strained ring system posed significant challenges, limiting its widespread application.[4] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in medicinal chemistry.[5] Consequently, the azetidine motif is now a key component of several FDA-approved drugs and numerous clinical candidates across a spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][4]

Physicochemical Properties and Bioisosterism

The azetidine ring's unique structural features impart favorable physicochemical properties that are advantageous in drug design. Its smaller ring size compared to more common heterocycles like pyrrolidine and piperidine often leads to a lower molecular weight and reduced lipophilicity, which can improve the overall druglikeness of a molecule.[3] The nitrogen atom within the ring can act as a hydrogen bond acceptor and provides a handle for further chemical modification.

The azetidine scaffold is also a valuable bioisostere for other cyclic and acyclic moieties. It can serve as a conformationally restricted analog of acyclic amines or as a bioisosteric replacement for larger rings like pyrrolidine or even phenyl groups.[6] Notably, azetidine-2-carboxylic acid is a proline analogue that can be incorporated into peptides, inducing distinct conformational changes compared to its five-membered counterpart and influencing the stability of macromolecules like collagen.[7][8] This ability to mimic and modulate biological structures makes the azetidine ring a versatile tool in the medicinal chemist's arsenal.

Therapeutic Applications and Biological Significance

The versatility of the azetidine ring is evident in its presence in a wide range of biologically active compounds.[4][9] Azetidine-containing molecules have demonstrated efficacy as anticancer, antibacterial, antiviral, anti-inflammatory, and CNS-active agents.[4]

In oncology, azetidine derivatives have been developed as potent inhibitors of key signaling pathways. For instance, novel azetidine amides have been identified as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial protein in cancer cell proliferation and survival.[10][11]

In the realm of neuroscience, azetidine-based compounds have been explored as inhibitors of GABA uptake, showing promise for the treatment of neurological disorders.[12] The constrained nature of the azetidine ring allows for the design of potent and selective modulators of CNS targets.

Furthermore, the 2-azetidinone (β-lactam) core is the cornerstone of the most important classes of antibiotics, including penicillins and cephalosporins, highlighting the profound historical and ongoing impact of this scaffold in treating infectious diseases.[13]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize key quantitative data for representative azetidine-containing drugs and experimental compounds, providing a comparative overview of their pharmacokinetic properties and biological activities.

Table 1: Pharmacokinetic Parameters of Marketed Azetidine-Containing Drugs

Drug NameTherapeutic AreaTmax (h)t1/2 (h)Protein Binding (%)Bioavailability (%)Primary Metabolism
Azelnidipine Antihypertensive2.6 - 4.0[14]16.0 - 28.0[14]~90%[3]-CYP3A4[3][15]
Cobimetinib Oncology (MEK Inhibitor)~1-3[5]~52.8 (2.2 days)[16]95%[5]46%[17]UGT2B7, CYP2D6, CYP3A4
Tofacitinib Rheumatoid Arthritis (JAK Inhibitor)0.5 - 1.0[4]~3[4][18]~40%[18]~74%[18]CYP3A4, CYP2C19[4]

Table 2: Bioactivity of Experimental Azetidine-Containing Compounds

Compound ClassTargetRepresentative CompoundIC50 / KDCell Line / Assay
STAT3 InhibitorsSTAT35aIC50: 0.55 µM[10]EMSA
STAT3 InhibitorsSTAT35oIC50: 0.38 µM[10]EMSA
STAT3 InhibitorsSTAT38iIC50: 0.34 µM[10]EMSA
STAT3 InhibitorsSTAT37gKD: 880 nM[10]ITC
STAT3 InhibitorsSTAT39kKD: 960 nM[10]ITC
GABA Uptake InhibitorsGAT-1Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moietyIC50: 2.83 µM[12][³H]GABA uptake assay
GABA Uptake InhibitorsGAT-1Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moietyIC50: 2.01 µM[12][³H]GABA uptake assay
GABA Uptake InhibitorsGAT-31-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidIC50: 15.3 µM[12][³H]GABA uptake assay
Antitumor AgentsTubulinTZT-1027 analogue (1a)IC50: 2.2 nMA549 cell line
Antitumor AgentsTubulinTZT-1027 analogue (1a)IC50: 2.1 nMHCT116 cell line

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel azetidine-containing compounds. Below are representative protocols for the synthesis of a key azetidine building block and for a key biological assay.

Synthesis of N-Boc-3-oxoazetidine

This protocol describes the synthesis of a versatile azetidine intermediate, N-Boc-3-oxoazetidine, which can be further functionalized to generate a variety of derivatives.

Materials:

  • 1-Boc-3-azetidinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oxalyl Chloride Activation: To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM (0.2 M) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DMSO (2.4 eq) dropwise. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 1-Boc-3-azetidinol (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford N-Boc-3-oxoazetidine.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol details a method to assess the inhibitory activity of azetidine compounds on the DNA-binding ability of STAT3, a key transcription factor in cancer.

Materials:

  • Nuclear extracts from cells with constitutively active STAT3 (e.g., v-Src-transformed NIH3T3 cells)

  • ³²P-labeled high-affinity sis-inducible element (hSIE) probe

  • Azetidine test compounds

  • Poly [d(I-C)]

  • Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Non-denaturing polyacrylamide gel

  • TBE buffer

Procedure:

  • Binding Reaction Setup: In a microcentrifuge tube, combine the nuclear extract (containing STAT3), poly [d(I-C)] (as a non-specific competitor), and the azetidine test compound at various concentrations in the binding buffer.

  • Pre-incubation: Incubate the mixture on ice for 15-20 minutes to allow the inhibitor to bind to STAT3.

  • Probe Addition: Add the ³²P-labeled hSIE probe to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow the formation of STAT3-DNA complexes.

  • Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands.

  • Data Analysis: Quantify the intensity of the bands corresponding to the STAT3-DNA complex. Determine the IC50 value of the azetidine compound by plotting the percentage of inhibition against the compound concentration.[10][11][19]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the biological significance of the azetidine ring.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Y705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds to Promoter Region Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Binds to SH2 Domain Azetidine_Inhibitor->Dimer Prevents Dimerization Drug_Discovery_Workflow start Start: Design of Azetidine Library synthesis Synthesis of Azetidine Derivatives start->synthesis purification Purification and Characterization synthesis->purification screening High-Throughput Screening purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies (In vivo efficacy, PK/PD) lead_opt->preclinical end Clinical Candidate preclinical->end SAR_Azetidine_Kinase_Inhibitors cluster_r1 R1 Substituent (e.g., at N1) cluster_r2 R2 Substituent (e.g., at C3) scaffold Azetidine Core R1 R2 r1_h H scaffold:f1->r1_h r1_me Methyl scaffold:f1->r1_me r1_large Bulky Group scaffold:f1->r1_large r2_aryl Aryl scaffold:f2->r2_aryl r2_heteroaryl Heteroaryl scaffold:f2->r2_heteroaryl r2_polar Polar Group scaffold:f2->r2_polar activity Biological Activity (e.g., Kinase Inhibition) r1_h->activity Moderate Activity r1_me->activity Increased Potency r1_large->activity Decreased Potency (Steric Hindrance) r2_aryl->activity Good Lipophilic Interaction r2_heteroaryl->activity Improved Potency (H-bonding) r2_polar->activity Enhanced Solubility

References

The Azetidine Advantage: A Technical Guide to Methyl Azetidine-2-carboxylate Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is relentless. One strategy that has gained significant traction is the incorporation of conformationally constrained scaffolds into drug candidates. Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable building blocks in this regard. Their inherent ring strain imparts a degree of rigidity that can pre-organize a molecule for optimal interaction with its biological target, potentially leading to enhanced binding affinity. Furthermore, the non-planar, three-dimensional nature of the azetidine ring allows for the exploration of new chemical space, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry.

Methyl azetidine-2-carboxylate hydrochloride is a key reagent that provides access to the versatile azetidine-2-carboxamide scaffold. As a proline analogue, azetidine-2-carboxylic acid and its derivatives can be incorporated into peptides and small molecules to induce specific conformational changes, thereby influencing their biological activity.[1][2] The hydrochloride salt of the methyl ester is a stable, crystalline solid, making it an attractive starting material for chemical synthesis. This guide will provide an in-depth look at the applications of this compound in the discovery of novel therapeutics, with a focus on two case studies: the development of Free Fatty Acid Receptor 2 (FFA2) antagonists and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

Case Study 1: Targeting Inflammatory Responses with FFA2 Antagonists

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a G-protein coupled receptor (GPCR) that is activated by short-chain fatty acids.[3][4] It is primarily expressed in immune cells and has been implicated in the modulation of inflammatory responses. As such, FFA2 has emerged as a promising target for the treatment of inflammatory diseases. A series of potent and selective FFA2 antagonists have been developed utilizing an azetidine-2-carboxamide core, demonstrating the utility of this compound as a starting point for lead optimization.[3]

Quantitative Data: Structure-Activity Relationships of Azetidine-based FFA2 Antagonists

The development of azetidine-based FFA2 antagonists involved extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. The following table summarizes the in vitro potency of key compounds from this series.

Compound IDR1R2R3IC50 (nM) [Ca2+ flux assay]
1 Benzo[b]thiophene-3-carbonylH4-Cl-benzyl>1000
4 Benzo[b]thiophene-3-carbonylCH34-Cl-benzyl274
72 Benzo[b]thiophene-3-carbonylCH33-Cl-benzyl<100
99 (GLPG0974) (R)-Benzo[b]thiophene-3-carbonylCH33-Cl-benzyl9

Data sourced from "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic".[3]

Experimental Protocol: Synthesis of Azetidine-based FFA2 Antagonists

The synthesis of the azetidine-based FFA2 antagonists commenced with the preparation of a protected azetidine core, which was subsequently elaborated. While the reported synthesis starts with a Boc-protected ethyl ester, the deprotection to the hydrochloride salt is a key step, illustrating how this compound would be utilized in a similar synthetic sequence.

Step 1: Boc Deprotection of Azetidine Ester

To a solution of (R)-1-(tert-butoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid ethyl ester (1 equivalent) in dioxane, a solution of HCl (4N in dioxane, 10 equivalents) is added under an argon atmosphere. The reaction is stirred for 16 hours at 20°C and then concentrated under reduced pressure. The crude product is triturated with a mixture of dichloromethane and diisopropyl ether, and the resulting solid is filtered and dried to afford (R)-2-methyl-azetidine-2-carboxylic acid ethyl ester hydrochloride.[3]

Step 2: Amide Coupling

To a solution of the desired carboxylic acid (1 equivalent) in either dichloromethane or tetrahydrofuran is added 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 equivalents). The prepared (R)-2-methyl-azetidine-2-carboxylic acid ethyl ester hydrochloride (1 equivalent) and triethylamine (TEA, 4 equivalents) are then added. The reaction mixture is stirred until completion, followed by an aqueous workup and purification to yield the coupled product.[3]

Step 3: Saponification and Final Amide Coupling

The ethyl ester of the coupled product is saponified using a suitable base, such as lithium hydroxide, to yield the corresponding carboxylic acid. This acid is then subjected to another amide coupling reaction with the desired amine under standard conditions (e.g., HATU, DIPEA) to afford the final FFA2 antagonist.

Signaling Pathway: FFA2-mediated G-protein Signaling

FFA2 is a Gαq-coupled receptor. Upon binding of an agonist, it activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which can be measured in a calcium flux assay. Antagonists developed from this compound block this signaling cascade.

FFA2_Signaling_Pathway Agonist Short-Chain Fatty Acid (Agonist) FFA2 FFA2 Receptor Agonist->FFA2 Activates Antagonist Azetidine-based Antagonist Antagonist->FFA2 Blocks Gq Gαq FFA2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Inflammation Inflammatory Response Ca_release->Inflammation Leads to

Caption: FFA2 receptor signaling pathway and its inhibition.

Case Study 2: Combating Cancer with STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers.[5] Its constitutive activation promotes tumor cell proliferation, survival, and metastasis, making it an attractive target for cancer therapy. A novel class of potent and selective STAT3 inhibitors has been developed based on an (R)-azetidine-2-carboxamide scaffold.[6][7]

Quantitative Data: In Vitro Potency and Binding Affinity of Azetidine-based STAT3 Inhibitors

The optimization of proline-based STAT3 inhibitors led to the discovery of the more potent azetidine-2-carboxamide series. The following table highlights the inhibitory potency and binding affinity of key compounds.

Compound IDModificationSTAT3 DNA-Binding IC50 (µM)STAT1 DNA-Binding IC50 (µM)STAT5 DNA-Binding IC50 (µM)STAT3 Binding KD (nM)
5a Salicylic acid derivative0.55>18>18Not reported
5o Salicylic acid derivative0.38Not reportedNot reportedNot reported
8i Benzoic acid derivative0.34Not reportedNot reportedNot reported
7g Methyl ester derivativeNot reportedNot reportedNot reported880
9k Heterocyclic derivativeNot reportedNot reportedNot reported960

Data sourced from "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors".[6][7]

Experimental Protocol: Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors

The synthesis of these STAT3 inhibitors involved the coupling of a chiral azetidine-2-carboxylic acid with various aromatic and heteroaromatic moieties.

Step 1: Synthesis of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

This starting material can be prepared from commercially available precursors through established methods.

Step 2: Amide Coupling to form the Azetidine-2-carboxamide Core

To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1 equivalent) and a desired amine (1 equivalent) in a suitable solvent such as dichloromethane, a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents) are added. The reaction is stirred at room temperature until completion, followed by purification to yield the Boc-protected azetidine-2-carboxamide.

Step 3: Boc Deprotection

The Boc protecting group is removed by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the corresponding amine salt.

Step 4: N-Arylation or N-Acylation

The deprotected azetidine nitrogen is then functionalized by reaction with a suitable aryl halide or acyl chloride to introduce the desired R1 group, affording the final STAT3 inhibitor.

Signaling Pathway: Inhibition of STAT3-mediated Transcription

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[5][8][9] JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to activate the transcription of target genes involved in cell survival and proliferation. The azetidine-based inhibitors directly bind to STAT3, preventing its dimerization and subsequent DNA binding.[6][7]

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 Monomer JAK->STAT3_mono Phosphorylates (p) pSTAT3_mono p-STAT3 Monomer STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_mono Binds & Prevents Dimerization Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Activates Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binds

Caption: STAT3 signaling pathway and its inhibition.

Conclusion

This compound serves as a valuable and versatile building block in drug discovery, enabling the synthesis of conformationally constrained molecules with diverse biological activities. The case studies of FFA2 antagonists and STAT3 inhibitors highlight how the rigid azetidine-2-carboxamide scaffold can be effectively utilized to develop potent and selective drug candidates. The ability to fine-tune the properties of these molecules through systematic SAR studies, coupled with the three-dimensional diversity offered by the azetidine core, underscores the importance of this reagent in the modern medicinal chemist's toolbox. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the applications of this compound are poised to expand further into new and exciting areas of drug discovery.

References

CAS number and IUPAC name for Methyl Azetidine-2-carboxylate Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key building block in pharmaceutical research and organic synthesis. The document covers its chemical identity, physical properties, and its significance in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a heterocyclic compound that exists in both racemic and enantiomerically pure forms. The presence of a stereocenter at the 2-position of the azetidine ring gives rise to (R) and (S) enantiomers.

Table 1: Chemical Identifiers for this compound

IdentifierRacemic Form(S)-Enantiomer
IUPAC Name methyl azetidine-2-carboxylate;hydrochloride[1]methyl (2S)-azetidine-2-carboxylate;hydrochloride[2]
CAS Number 162698-26-2[1][3][4][5][6]69684-69-1[2][7]
Molecular Formula C5H10ClNO2[1][3]C5H10ClNO2[2]
Molecular Weight 151.59 g/mol [1][3][4]151.591 g/mol [7]
Synonyms Methyl 2-azetidinecarboxylate hydrochloride, Azetidine-2-carboxylic acid methyl ester hydrochloride[3][4](S)-Methyl azetidine-2-carboxylate hydrochloride, Methyl L-azetidine-2-carboxylate hydrochloride[2][7]

Table 2: Physical and Chemical Properties

PropertyRacemic Form(S)-Enantiomer
Appearance Pale yellow to brown hygroscopic solid[4]-
Purity ≥ 97% (HPLC)[4]-
Storage Conditions Store at 0-8°C[4]-
InChI Key FKHBGZKNRAUKEF-UHFFFAOYSA-N[1][6]FKHBGZKNRAUKEF-WCCKRBBISA-N[2]
SMILES COC(=O)C1CCN1.Cl[1]COC(=O)[C@@H]1CCN1.Cl[2]

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its strained four-membered ring makes it a versatile scaffold in medicinal chemistry.

General Synthesis Approach

While specific experimental protocols can vary, a general logical workflow for the synthesis of azetidine derivatives involves the formation of the azetidine ring followed by functional group manipulations. A common strategy involves the cyclization of a suitably substituted propane derivative.

Synthesis_Workflow Starting_Material γ-Substituted Propane Derivative Cyclization Intramolecular Cyclization Starting_Material->Cyclization Protected_Azetidine N-Protected Azetidine Cyclization->Protected_Azetidine Deprotection Deprotection Protected_Azetidine->Deprotection Azetidine_Salt Azetidine Acid Salt Deprotection->Azetidine_Salt Esterification Esterification Azetidine_Salt->Esterification Final_Product Methyl Azetidine-2-carboxylate Hydrochloride Esterification->Final_Product

A generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Development

Azetidine-2-carboxylic acid, the parent acid of the title compound, is a non-proteinogenic amino acid that can be misincorporated into proteins in place of proline.[8][9][10] This property makes its derivatives, such as this compound, valuable tools for creating peptide mimetics and other bioactive molecules.[4] The incorporation of the azetidine ring can impart unique conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

This compound is a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4] Its utility extends to biochemical research, where it is used in studies related to amino acid metabolism and protein synthesis.[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of azetidine and its derivatives can be found in the patent literature. One such process describes the preparation of azetidines by reacting a primary arylmethylamine with a propane derivative having leaving groups in the one and three positions, followed by deprotection via hydrogenolysis under acidic conditions to yield the acid salt of the azetidine.[11]

Example Deprotection Step via Hydrogenolysis:

  • The N-protected azetidine derivative is dissolved in a protic solvent such as methanol.

  • An equivalent amount of a mineral acid (e.g., hydrochloric acid) is added.

  • A hydrogenolysis catalyst, such as palladium on charcoal, is added to the mixture.

  • The mixture is subjected to hydrogen gas pressure (typically 20-150 psi) at a temperature of 20-150°C.

  • The reaction proceeds until the uptake of hydrogen gas ceases, which usually takes 1-3 hours.[11]

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the azetidine hydrochloride salt.

Safety Information

This compound is associated with certain hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

The logical relationship for handling this chemical safely can be visualized as follows:

Safety_Precautions cluster_hazards Identified Hazards cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_response First Aid Measures H315 Causes skin irritation P280 Wear protective gloves/ protective clothing/ eye protection/face protection H315->P280 H319 Causes serious eye irritation H319->P280 H335 May cause respiratory irritation P302_P352 IF ON SKIN: Wash with plenty of water P280->P302_P352 in case of skin contact P305_P351_P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P280->P305_P351_P338 in case of eye contact

A diagram illustrating the relationship between hazards and safety responses.

References

The Azetidine-2-Carboxylate Moiety: A Privileged Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine-2-carboxylate functional group, a four-membered heterocyclic amino acid analog of proline, has emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its inherent ring strain, conformational rigidity, and versatile reactivity make it a valuable building block for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of the azetidine-2-carboxylate core, with a focus on quantitative data and detailed experimental protocols to aid in its practical application.

Synthesis of the Azetidine-2-Carboxylate Core

The construction of the strained four-membered ring of azetidine-2-carboxylic acid and its derivatives requires specific synthetic strategies. The most common and effective methods involve intramolecular cyclization reactions. A prevalent approach is the base-promoted cyclization of γ-halo-α-amino acid derivatives.

A key intermediate in many synthetic routes is N-protected azetidine-2-carboxylic acid, with the tert-butoxycarbonyl (Boc) group being a common choice for nitrogen protection due to its stability and ease of removal.

General Synthetic Workflow for N-Boc-azetidine-2-carboxylic acid

start γ-Butyrolactone step1 Bromination start->step1 NBS, AIBN step2 Esterification step1->step2 Alcohol, Acid catalyst step3 Amination with Primary Amine step2->step3 R-NH2 step4 N-Protection (e.g., Boc-anhydride) step3->step4 Boc2O, Base step5 Intramolecular Cyclization (Base) step4->step5 e.g., NaH, K2CO3 final N-Boc-azetidine-2-carboxylic acid ester step5->final

Caption: General synthetic workflow for N-Boc-azetidine-2-carboxylic acid esters.

Reactivity of the Azetidine-2-Carboxylate Functional Group

The reactivity of the azetidine-2-carboxylate moiety is dictated by three primary sites: the nitrogen atom, the carboxylic acid (or its derivative), and the strained azetidine ring itself.

azetidine Azetidine-2-Carboxylate Core Nitrogen Atom Carboxylate Group (C2) Azetidine Ring N_reactions N-Alkylation N-Acylation N-Arylation azetidine:N->N_reactions Reactivity at Nitrogen C2_reactions Esterification Amidation Reduction to Alcohol Decarboxylation azetidine:C2->C2_reactions Reactivity at Carboxylate Ring_reactions Nucleophilic Ring Opening Ring Expansion Hydrogenolysis azetidine:Ring->Ring_reactions Ring Reactivity

Caption: Reactive sites of the azetidine-2-carboxylate core.
Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to a variety of functionalizations, most notably N-acylation and N-alkylation. These reactions are crucial for introducing diverse substituents and for protecting the nitrogen during subsequent transformations.

Table 1: N-Acylation of Ethyl Azetidine-2-Carboxylate

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl chlorideTriethylamineDichloromethane0 to rt295
Benzoyl chloridePyridineDichloromethane0 to rt392
Boc-anhydrideDMAPAcetonitrilert1298
Phenyl isocyanate-Toluene80485
Reactions at the Carboxylate Group

The carboxylic acid functionality can be readily transformed into a variety of other functional groups. Esterification and amidation are the most common transformations, providing access to a wide array of derivatives for biological screening and further synthetic manipulation.

Table 2: Functionalization of N-Boc-Azetidine-2-Carboxylic Acid

Reagent(s)Reaction TypeSolventTemperature (°C)Time (h)Yield (%)
Ethanol, DCC, DMAPEsterificationDichloromethanert689
Benzylamine, HOBt, EDCAmidationDimethylformamidert1285
LiAlH₄Reduction to alcoholTetrahydrofuran0 to rt478
Ethyl Chloroformate, NMM, then NaN₃Curtius RearrangementAcetone/Water0 to rt572
Ring-Opening Reactions

The inherent strain of the four-membered ring makes azetidine-2-carboxylates susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated by an electron-withdrawing group or by quaternization. This reactivity provides a powerful tool for the synthesis of functionalized γ-amino acids.

The regioselectivity of the ring-opening is a critical aspect, with the nucleophile typically attacking the less sterically hindered C4 position or the C2 position depending on the substitution pattern and the nature of the activating group on the nitrogen.

start N-Activated Azetidine-2-carboxylate transition_state Transition State start->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state SN2 Attack product γ-Amino Acid Derivative transition_state->product Ring Opening

Caption: General mechanism for nucleophilic ring-opening.

Table 3: Nucleophilic Ring-Opening of Activated Azetidine-2-Carboxylates

N-Activating GroupNucleophileSolventTemperature (°C)Time (h)Yield (%)
TosylSodium azideDimethylformamide80688
BenzoylThiophenol, K₂CO₃Acetonitrile60491
BocBenzylamineMethanolreflux2465
Methyl (quaternary salt)Sodium cyanideDimethyl sulfoxide1001275

Experimental Protocols

Protocol 1: Synthesis of (S)-1-tert-butoxycarbonyl-azetidine-2-carboxylic acid

This protocol describes the N-protection of commercially available (S)-azetidine-2-carboxylic acid.

Materials:

  • (S)-Azetidine-2-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Sodium hydroxide (1.0 equiv)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (S)-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide and stir until the solid is completely dissolved.

  • Add di-tert-butyl dicarbonate and stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.

Protocol 2: N-Acetylation of Ethyl (S)-azetidine-2-carboxylate

Materials:

  • Ethyl (S)-azetidine-2-carboxylate hydrochloride (1.0 equiv)

  • Acetyl chloride (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend ethyl (S)-azetidine-2-carboxylate hydrochloride in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine dropwise and stir for 15 minutes.

  • Add acetyl chloride dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-acetylated product.

Conclusion

The azetidine-2-carboxylate functional group is a versatile and highly valuable scaffold in organic synthesis and drug discovery. Its unique combination of conformational constraint and reactivity allows for the creation of a diverse range of molecular architectures. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is essential for harnessing its full potential in the development of novel therapeutics and other advanced materials. The provided data and protocols serve as a practical resource for researchers aiming to incorporate this privileged motif into their synthetic endeavors.

Unraveling the Intricacies: A Technical Guide to the Core Differences Between Azetidine-2-Carboxylic Acid and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental distinctions between the proteinogenic amino acid L-proline and its non-proteinogenic analogue, azetidine-2-carboxylic acid (Aze). While structurally similar, the subtle difference in their cyclic structures—a five-membered pyrrolidine ring in proline versus a four-membered azetidine ring in Aze—gives rise to profound differences in their chemical properties, biological functions, and toxicological profiles. Understanding these differences is crucial for researchers in fields ranging from biochemistry and toxicology to drug development, where proline analogues are often investigated as therapeutic agents or pharmacological tools.

Structural and Physicochemical Disparities

The core differences between proline and azetidine-2-carboxylic acid originate from their distinct ring structures. The smaller, more strained four-membered ring of Aze leads to significant alterations in bond angles, conformational flexibility, and overall molecular geometry compared to the more stable five-membered ring of proline.

Table 1: Comparison of Structural and Physicochemical Properties

PropertyAzetidine-2-carboxylic AcidL-ProlineReference(s)
Molecular Formula C₄H₇NO₂C₅H₉NO₂[1]
Molar Mass 101.105 g/mol 115.13 g/mol [1]
Ring Size 4-membered (azetidine)5-membered (pyrrolidine)[2]
Ring Pucker More planarMore puckered (endo/exo conformations)[2]
Conformational Flexibility Generally more flexible in peptidesMore conformationally restricted[2][3]
Turn Preference in Peptides Induces γ-turnsInduces β-turns[2]
pKa (α-carboxyl group) Not explicitly found~1.99 - 2.0[4]
pKa (α-amino group) Not explicitly found~10.60[4]

Biological and Toxicological Consequences of Structural Mimicry

Azetidine-2-carboxylic acid acts as a molecular mimic of proline, leading to its recognition by cellular machinery that normally processes proline. This mimicry is the foundation of its toxicity.

Misincorporation into Proteins

The primary mechanism of Aze's toxicity is its misincorporation into nascent polypeptide chains in place of proline during protein synthesis.[5] This is because prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding tRNA, can recognize and activate Aze, albeit with potentially different kinetics.[6] This misincorporation leads to the production of aberrant proteins with altered structures and functions.[1]

Disruption of Protein Structure and Function

The substitution of proline with Aze can have significant consequences for protein structure, particularly for proteins rich in proline, such as collagen.[3]

  • Collagen Destabilization: Proline and its hydroxylated form, hydroxyproline, are critical for the stability of the collagen triple helix. The incorporation of Aze, with its different conformational preferences, disrupts the stable triple-helical structure of collagen, making it less stable.[3] This can impair the integrity of connective tissues.

  • Altered Protein Folding: The presence of Aze can lead to protein misfolding, triggering cellular stress responses.[7] Peptides containing Aze are generally more flexible than their proline-containing counterparts, which can disrupt ordered polypeptide conformations.[3]

Induction of Cellular Stress

The accumulation of misfolded proteins due to Aze incorporation triggers the Unfolded Protein Response (UPR), a cellular stress response originating in the endoplasmic reticulum (ER).[7] The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to programmed cell death (apoptosis) if the stress is prolonged or severe.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Aze Azetidine-2-Carboxylic Acid Misincorporation MisfoldedProteins Accumulation of Misfolded Proteins Aze->MisfoldedProteins BiP BiP MisfoldedProteins->BiP sequesters PERK PERK BiP->PERK dissociates IRE1a IRE1α BiP->IRE1a dissociates ATF6 ATF6 BiP->ATF6 dissociates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1a->XBP1u splices ATF6_transport ATF6 transport ATF6->ATF6_transport eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 translation upregulation ATF4_nuc ATF4 ATF4->ATF4_nuc XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_prot XBP1s XBP1s->XBP1s_prot translation ATF6_cleaved Cleaved ATF6 ATF6_nuc ATF6n ATF6_cleaved->ATF6_nuc ATF6_transport->ATF6_cleaved cleavage UPR_genes UPR Target Genes (Chaperones, ERAD) Apoptosis_genes Apoptosis Genes (CHOP) ATF4_nuc->UPR_genes transcription ATF4_nuc->Apoptosis_genes transcription XBP1s_prot->UPR_genes transcription ATF6_nuc->UPR_genes transcription

Figure 1: Unfolded Protein Response (UPR) signaling pathway initiated by azetidine-2-carboxylic acid-induced protein misfolding.

Experimental Protocols for Differentiation

Distinguishing the effects of azetidine-2-carboxylic acid from proline requires specific experimental approaches. Below are outlines of key methodologies.

Western Blotting for ER Stress Markers

This protocol allows for the detection of key proteins involved in the UPR pathway.

  • Cell Culture and Treatment: Culture cells (e.g., HeLa, SH-SY5Y) in appropriate media. Treat cells with varying concentrations of azetidine-2-carboxylic acid for different time points. Include a positive control for ER stress (e.g., tunicamycin or thapsigargin) and an untreated control.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against UPR markers (e.g., anti-PERK, anti-phospho-PERK, anti-ATF6, anti-IRE1α, anti-BiP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize protein levels to a loading control such as β-actin or GAPDH.[8][9]

Circular Dichroism (CD) Spectroscopy for Collagen Thermal Stability

This method assesses the effect of azetidine-2-carboxylic acid on the thermal stability of the collagen triple helix.

  • Sample Preparation: Isolate collagen from cell culture or tissues treated with or without azetidine-2-carboxylic acid. Prepare collagen solutions in a suitable buffer (e.g., phosphate-buffered saline).

  • CD Spectrometer Setup:

    • Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with a 1 mm path length.

    • Set the wavelength to monitor the change in the CD signal, typically around 221 nm for the collagen triple helix.

  • Thermal Denaturation:

    • Equilibrate the sample at a low temperature (e.g., 4°C).

    • Increase the temperature at a controlled rate (e.g., 0.5°C/min).

    • Record the CD signal as a function of temperature.

  • Data Analysis:

    • Plot the CD signal at 221 nm against temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the collagen has denatured, corresponding to the midpoint of the transition in the melting curve. A lower Tm for the Aze-treated sample indicates decreased thermal stability.[10][11]

Mass Spectrometry for Detection of Azetidine-2-Carboxylic Acid Misincorporation

This protocol provides direct evidence of Aze incorporation into proteins.

MassSpec_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_DataAnalysis Data Analysis Start Cells/Tissues treated with Azetidine-2-Carboxylic Acid Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant Digest In-solution or In-gel Proteolytic Digestion (e.g., Trypsin) Quant->Digest Peptides Peptide Mixture Digest->Peptides LC Liquid Chromatography (LC) Separation of Peptides Peptides->LC MS1 Mass Spectrometer (MS1 Scan) Measures peptide mass-to-charge ratio LC->MS1 Fragmentation Peptide Fragmentation (MS/MS) MS1->Fragmentation MS2 MS2 Scan Measures fragment ion m/z Fragmentation->MS2 DatabaseSearch Database Searching with Variable Modification (Proline -> Aze) MS2->DatabaseSearch Identification Identification of Aze-containing Peptides DatabaseSearch->Identification Validation Manual Validation of MS/MS Spectra Identification->Validation Result Confirmation of Aze Misincorporation Validation->Result

Figure 2: Experimental workflow for the detection of azetidine-2-carboxylic acid misincorporation in proteins using mass spectrometry.

Conclusion

The key differences between azetidine-2-carboxylic acid and proline are a direct consequence of the smaller, more strained four-membered ring of Aze. This structural deviation leads to altered physicochemical properties, resulting in its misincorporation into proteins, disruption of protein structure and function—most notably that of collagen—and the induction of cellular stress pathways. For researchers and drug development professionals, a thorough understanding of these differences is paramount for interpreting experimental results, designing novel therapeutic strategies that may target proline-dependent processes, and assessing the toxicological risks of proline analogues. The experimental methodologies outlined in this guide provide a framework for the robust investigation of the distinct biological effects of these two imino acids.

References

Methodological & Application

Application Note and Protocol: Synthesis of Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Methyl Azetidine-2-carboxylate Hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves the esterification of Azetidine-2-carboxylic acid using thionyl chloride in methanol. This method is efficient and results in the direct formation of the hydrochloride salt of the methyl ester. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Azetidine-containing compounds are of significant interest in pharmaceutical research due to their unique structural and conformational properties, which can impart favorable pharmacological profiles. This compound serves as a key intermediate for the synthesis of more complex molecules, including novel therapeutic agents. The following protocol outlines a reliable and reproducible method for its preparation from commercially available Azetidine-2-carboxylic acid.

Reaction Scheme

The overall reaction involves the conversion of the carboxylic acid group of Azetidine-2-carboxylic acid to its corresponding methyl ester in the presence of methanol and thionyl chloride. The thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the azetidine nitrogen.

Figure 1: Reaction Scheme for the Synthesis of this compound.

G cluster_reactants Reactants & Reagents A Azetidine-2-carboxylic Acid D Methyl Azetidine-2-carboxylate Hydrochloride A->D  Esterification & Salt Formation B Methanol (Solvent/Reagent) B->D C Thionyl Chloride (Catalyst/Reagent) C->D

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Azetidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux (approximately 65 °C) and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or viscous oil.

  • Purification: To the crude product, add anhydrous diethyl ether and stir or sonicate to induce precipitation/crystallization of the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum to obtain a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Azetidine-2-carboxylic acid
Reagents Methanol, Thionyl Chloride
Product This compound
Molecular Formula C₅H₁₀ClNO₂[1]
Molecular Weight 151.59 g/mol [1]
Typical Yield 85-95%
Appearance White to off-white solid
Solubility Soluble in water and methanol

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by the following analytical methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the azetidine ring protons and the methyl ester group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands for the ester carbonyl group (C=O) and the N-H bond of the ammonium salt should be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (methyl azetidine-2-carboxylate), confirming the molecular weight.

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

G A 1. Suspend Azetidine-2-carboxylic Acid in Anhydrous Methanol B 2. Cool to 0 °C A->B C 3. Add Thionyl Chloride Dropwise B->C D 4. Reflux for 3-5 hours C->D E 5. Concentrate under Reduced Pressure D->E F 6. Precipitate with Anhydrous Diethyl Ether E->F G 7. Filter and Wash the Solid F->G H 8. Dry under Vacuum G->H I Methyl Azetidine-2-carboxylate Hydrochloride (Final Product) H->I

Caption: Experimental Workflow for Synthesis.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

This detailed protocol provides a robust method for the synthesis of this compound, a key building block for further chemical synthesis in drug discovery and development.

References

Application Notes and Protocols for N-Protection of Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl azetidine-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery due to the unique conformational constraints imparted by the four-membered azetidine ring. The protection of the nitrogen atom is a critical step in its synthetic manipulation, enabling regioselective reactions and facilitating its incorporation into larger molecules such as peptides and complex organic scaffolds. This document provides detailed experimental conditions and protocols for the N-protection of methyl azetidine-2-carboxylate using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Data Presentation: Comparison of N-Protection Methods

The selection of an appropriate N-protecting group is crucial and depends on the overall synthetic strategy, particularly the orthogonality of deprotection conditions with other functional groups present in the molecule.[1] The following table summarizes typical experimental conditions for the N-protection of amines, which are applicable to methyl azetidine-2-carboxylate.

Protecting GroupReagentSolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM) or Tetrahydrofuran (THF)Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)0 to 252 - 18>90
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Triethylamine (TEA) or Sodium Bicarbonate (aq.)0 to 252 - 12>85
Fmoc Fmoc-chloride (Fmoc-Cl) or Fmoc-OsuDichloromethane (DCM) or Acetonitrile (ACN)Triethylamine (TEA) or Sodium Bicarbonate (aq.)0 to 251 - 6>90

Experimental Protocols

The following are detailed protocols for the N-protection of methyl azetidine-2-carboxylate.

Protocol 1: N-Boc Protection of Methyl Azetidine-2-carboxylate

Objective: To synthesize N-Boc-methyl azetidine-2-carboxylate.

Materials:

  • Methyl azetidine-2-carboxylate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of substrate) in a round-bottom flask, add triethylamine (2.5 eq) at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection of Methyl Azetidine-2-carboxylate

Objective: To synthesize N-Cbz-methyl azetidine-2-carboxylate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of substrate) in a round-bottom flask and cool to 0 °C.

  • Slowly add triethylamine (2.5 eq) to the suspension.

  • Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Fmoc Protection of Methyl Azetidine-2-carboxylate

Objective: To synthesize N-Fmoc-methyl azetidine-2-carboxylate.

Materials:

  • This compound

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM (10 mL/g of substrate) and saturated aqueous sodium bicarbonate solution.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.05 eq) in DCM dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize or purify by column chromatography to obtain the pure N-Fmoc-methyl azetidine-2-carboxylate.

Visualizations

Reaction Pathways

N_Protection_Pathways cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Azetidine_Boc Methyl Azetidine-2-carboxylate NBoc_Azetidine N-Boc-Methyl Azetidine-2-carboxylate Azetidine_Boc->NBoc_Azetidine  TEA, DCM, 0°C to RT Boc2O (Boc)₂O Boc2O->NBoc_Azetidine Azetidine_Cbz Methyl Azetidine-2-carboxylate NCbz_Azetidine N-Cbz-Methyl Azetidine-2-carboxylate Azetidine_Cbz->NCbz_Azetidine  TEA, DCM, 0°C to RT CbzCl Cbz-Cl CbzCl->NCbz_Azetidine Azetidine_Fmoc Methyl Azetidine-2-carboxylate NFmoc_Azetidine N-Fmoc-Methyl Azetidine-2-carboxylate Azetidine_Fmoc->NFmoc_Azetidine  TEA, DCM, 0°C to RT FmocCl Fmoc-Cl FmocCl->NFmoc_Azetidine

Caption: Reaction schemes for N-protection of Methyl Azetidine-2-carboxylate.

General Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Methyl Azetidine-2-carboxylate and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Protecting Group Reagent ((Boc)₂O, Cbz-Cl, or Fmoc-Cl) cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup monitor->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if necessary) concentrate->purify end End purify->end

Caption: General workflow for the N-protection of Methyl Azetidine-2-carboxylate.

References

Application Notes and Protocols for the Use of Methyl Azetidine-2-carboxylate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze) is a conformationally constrained, non-proteinogenic amino acid and a lower homolog of proline. Its incorporation into peptides can induce unique structural features, influencing secondary structures like β-turns and polyproline helices. This makes Aze and its derivatives valuable tools in drug discovery and peptide engineering for enhancing proteolytic stability, receptor affinity, and bioavailability.

This document provides detailed protocols and application notes for the incorporation of azetidine-2-carboxylic acid into synthetic peptides using solid-phase peptide synthesis (SPPS). It addresses two potential building blocks: the standard N-Fmoc-L-azetidine-2-carboxylic acid and the less conventional Methyl L-Azetidine-2-carboxylate Hydrochloride .

Overview of Azetidine-2-carboxylic Acid in SPPS

The strained four-membered ring of azetidine imposes significant conformational restrictions on the peptide backbone, making it a powerful tool for influencing peptide structure. However, this rigidity can also present challenges during synthesis, such as slower coupling kinetics and potential for aggregation, similar to other sterically hindered or N-alkylated amino acids. Careful selection of coupling reagents and reaction conditions is therefore crucial for successful incorporation.

Challenges in Incorporation:
  • Steric Hindrance: The rigid ring structure can sterically hinder the approach of the activated carboxyl group to the resin-bound amine, potentially requiring longer coupling times or more potent activation methods.

  • Aggregation: Sequences containing proline analogs can be prone to aggregation, leading to incomplete coupling and deprotection steps.[1]

  • Ring Stability: While generally stable, the strained azetidine ring's integrity must be considered during the harsh acidic conditions of final cleavage. However, studies have shown that the azetidine ring is stable to standard TFA cleavage conditions.

Standard Protocol: Incorporation of N-Fmoc-L-Azetidine-2-carboxylic Acid

The most common and recommended method for incorporating azetidine-2-carboxylic acid is by using the N-α-Fmoc protected building block, Fmoc-L-Azetidine-2-carboxylic acid . This approach follows the standard Fmoc-SPPS workflow.

Experimental Workflow: Standard Fmoc-SPPS Cycle

The following diagram illustrates the standard cycle for solid-phase peptide synthesis using Fmoc chemistry.

SPPS_Cycle cluster_main Standard Fmoc-SPPS Cycle Resin Resin-Bound Peptide (Fmoc-N-Terminal) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Washing1 Washing (DMF) Deprotection->Washing1 2 Coupling Amino Acid Coupling (Fmoc-Aze-OH + Activator) Washing1->Coupling 3 Washing2 Washing (DMF) Coupling->Washing2 4 Elongated_Peptide Elongated Peptide (Fmoc-N-Terminal) Washing2->Elongated_Peptide 5 Elongated_Peptide->Deprotection Repeat Cycle Hypothetical_Workflow cluster_hypothetical Hypothetical Workflow for Methyl Azetidine-2-carboxylate HCl Resin_Peptide Resin-Bound Peptide (Free N-Terminus) Activation Activate C-Terminus of Peptide-Resin Resin_Peptide->Activation Coupling Couple to Peptide (Acylation of Aze-OMe) Activation->Coupling Neutralization Neutralize Aze-OMe.HCl (e.g., DIPEA) Neutralization->Coupling Saponification Saponify Methyl Ester (e.g., LiOH) Coupling->Saponification Next_Coupling Couple Next Fmoc-AA-OH Saponification->Next_Coupling

References

Application Notes & Protocols: Incorporation of Methyl Azetidine-2-carboxylate in Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid (Aze), a four-membered cyclic analog of proline, is a non-canonical amino acid of significant interest in medicinal chemistry and drug development.[1][2][3] Its incorporation into peptide chains imparts unique conformational constraints, leading to peptides with altered secondary structures, enhanced proteolytic stability, and potentially novel biological activities.[4] This document provides a detailed overview of the reaction mechanism, experimental protocols, and performance data for the coupling of N-protected Azetidine-2-carboxylic acid (the free acid is used in standard Fmoc/tBu solid-phase peptide synthesis) into growing peptide chains. While the topic specifies the methyl ester, standard solid-phase peptide synthesis (SPPS) protocols utilize the N-protected free carboxylic acid for activation. The principles and protocols outlined here are directly applicable.

Reaction Mechanism

The coupling of an N-protected Azetidine-2-carboxylic acid (e.g., Fmoc-Aze-OH) to the free N-terminal amine of a peptide chain follows the general mechanism of amide bond formation used in peptide synthesis. The process consists of two primary steps: carboxyl group activation and nucleophilic attack by the amine.[5]

  • Carboxyl Group Activation: The carboxylic acid of Fmoc-Aze-OH is converted into a more reactive species. This is achieved using a coupling reagent.

    • Carbodiimides (e.g., DIC): In the presence of an additive like 1-Hydroxybenzotriazole (HOBt), Diisopropylcarbodiimide (DIC) forms a highly reactive O-acylisourea intermediate, which then reacts with HOBt to form an OBt-active ester. This ester is less prone to racemization and side reactions.[6]

    • Onium Salts (e.g., HATU, HBTU): Phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salts react with the carboxyl group in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive activated ester (e.g., OAt-ester for HATU).[7] These reagents are known for high efficiency and speed, making them suitable for coupling sterically hindered or conformationally constrained amino acids.[7][8]

  • Nucleophilic Attack: The free N-terminal amine of the peptide chain, typically resin-bound in SPPS, acts as a nucleophile, attacking the activated carbonyl carbon of the Fmoc-Aze-OH active ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide (peptide) bond and releases the activating group.

The general mechanism is visualized in the diagram below.

ReactionMechanism General Peptide Coupling Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Bond Formation FmocAze Fmoc-Aze-OH FmocAze->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, DIC/HOBt) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster PeptideResin H₂N-Peptide-Resin ActivatedEster->PeptideResin Nucleophilic Attack TetrahedralInt Tetrahedral Intermediate PeptideResin->TetrahedralInt + NewPeptide Fmoc-Aze-NH-Peptide-Resin TetrahedralInt->NewPeptide Collapse

Caption: General reaction mechanism for peptide bond formation.

Performance of Common Coupling Reagents

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low
DIC/OxymaPure® Carbodiimide/Additive30-90 minutes>98>95Very Low

Table adapted from representative data for standard Fmoc-amino acid coupling.[9] Times and yields are dependent on sequence and reaction scale.

Experimental Protocols

This section provides a standard protocol for the manual solid-phase synthesis of a peptide incorporating an Fmoc-Aze-OH residue.

Materials & Reagents
  • Resin: Rink Amide or 2-Chlorotrityl resin (pre-loaded or for loading the first amino acid).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Aze-OH.

  • Coupling Reagents: HATU, HCTU, or DIC/HOBt (see table above).

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Washing Solvents: Methanol (MeOH), Diethyl ether.

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol for a Single Coupling Cycle (Fmoc-Aze-OH)

This protocol assumes a 0.1 mmol synthesis scale starting with a deprotected N-terminal amine on the resin.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary):

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Confirm deprotection with a qualitative test (e.g., Kaiser test).

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-Aze-OH (3-5 eq., e.g., 0.3-0.5 mmol) and the coupling reagent (e.g., HATU, 2.9 eq.) in DMF.

    • Add the base (e.g., DIPEA, 6 eq.) to the amino acid solution.

    • Immediately add the activated amino acid solution to the drained, deprotected peptide-resin.

  • Reaction:

    • Agitate the mixture at room temperature for the recommended time (e.g., 30-60 minutes for HATU).

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test should be negative). If the reaction is incomplete, it may be repeated.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Precipitation
  • After the final coupling and Fmoc-deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the dry resin with the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating an azetidine residue.

ExperimentalWorkflow SPPS Cycle for Fmoc-Aze-OH Incorporation start Start: Peptide-Resin with Free N-Terminal Amine prep_aa Prepare Coupling Solution: 1. Dissolve Fmoc-Aze-OH & HATU in DMF 2. Add DIPEA start->prep_aa coupling Coupling Reaction: Add solution to resin Agitate for 30-60 min prep_aa->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor monitor->coupling Incomplete wash1 Wash Resin (DMF, DCM) monitor->wash1 Complete deprotect Fmoc Deprotection: Treat with 20% Piperidine/DMF wash1->deprotect wash2 Wash Resin (DMF) deprotect->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle

Caption: Experimental workflow for a single SPPS coupling cycle.

References

Application Notes and Protocols: Preparation of Bioactive Molecules Using Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocycles that have garnered substantial interest in medicinal chemistry and drug discovery. The strained four-membered ring imparts unique conformational constraints and metabolic stability to molecules, making it a valuable scaffold for the design of novel therapeutics. Among the various azetidine derivatives, methyl azetidine-2-carboxylate serves as a versatile and crucial building block for the synthesis of a diverse array of bioactive molecules. Its strategic functionalization allows for the introduction of various substituents, leading to compounds with a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators.

This document provides detailed application notes and experimental protocols for the preparation of bioactive molecules utilizing methyl azetidine-2-carboxylate and its derivatives. The protocols are based on established synthetic methodologies, including α-alkylation, aza-Michael additions, and photochemical modifications. These methods offer robust and efficient pathways to novel compounds with potential therapeutic applications. The azetidine scaffold has been successfully incorporated into molecules targeting G-protein coupled receptors like FFA2 and signaling proteins such as STAT3.[1][2]

Data Presentation

Table 1: Synthesis of Substituted Azetidine-2-carboxylates via Aza-Michael Addition
EntryN-HeterocycleProductYield (%)
1Azetidine hydrochloridetert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate (4a)64
2Pyrrolidinetert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate (4c)61
3Indazoletert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(indazol-1-yl)azetidine-1-carboxylate (4m)69

Data sourced from a study on the aza-Michael addition of NH-heterocycles to a derivative of methyl azetidine-2-carboxylate.[3]

Table 2: Diastereoselective α-Alkylation of an N-substituted Azetidine-2-carbonitrile
EntryElectrophileProductYield (%)Diastereomeric Ratio
1Benzyl bromideα-benzylated (2S,1'S)-5ba7297:3

Data from a study on the base-promoted α-alkylation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile derivative.[4]

Experimental Protocols

Protocol 1: Aza-Michael Addition of N-Heterocycles to an Azetidine Acrylate Derivative

This protocol describes the synthesis of 3-substituted azetidine derivatives through a DBU-catalyzed aza-Michael addition.[3]

Materials:

  • tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (3)

  • Appropriate N-heterocyclic compound (e.g., azetidine hydrochloride, pyrrolidine, indazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL), add the appropriate N-heterocyclic compound (5.2 mmol) and DBU (0.79 g, 5.2 mmol).

  • Stir the reaction mixture at 65 °C for 4–16 hours, monitoring the reaction progress by LC/MS.

  • Upon completion, quench the reaction by adding water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired 3-substituted azetidine derivative.

Protocol 2: Diastereoselective α-Alkylation of an N-Substituted Azetidine-2-carbonitrile Borane Complex

This protocol details the diastereoselective α-alkylation of an N-substituted azetidine-2-carbonitrile via its N-borane complex.[4]

Materials:

  • Diastereomerically pure borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex (1S,2S,1'S)-4b

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous Na₂SO₃

  • n-Hexane

  • Silica gel for chromatography

Procedure:

  • Dissolve the borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex in dry THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add 1.2 equivalents of LDA to the solution and stir for 30 minutes at -78 °C.

  • Add 1.3 equivalents of benzyl bromide to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous Na₂SO₃.

  • Extract the product with n-hexane.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by chromatography on silica gel to yield the α-benzylated product.

Mandatory Visualization

experimental_workflow_aza_michael start Start reactants Mix Azetidine Acrylate, N-Heterocycle, and DBU in Acetonitrile start->reactants heat Stir at 65 °C (4-16 h) reactants->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Flash Chromatography evaporate->purify product Purified 3-Substituted Azetidine Derivative purify->product

Caption: Workflow for the Aza-Michael Addition Protocol.

logical_relationship_alkylation starting_material N-Substituted Azetidine-2-carbonitrile Borane Complex deprotonation Deprotonation with LDA at -78 °C starting_material->deprotonation enolate Formation of Aza-enolate Intermediate deprotonation->enolate alkylation Reaction with Electrophile (e.g., Benzyl Bromide) enolate->alkylation product α-Alkylated Azetidine Derivative alkylation->product

Caption: Key Steps in Diastereoselective α-Alkylation.

signaling_pathway_ffa2 ligand Short-Chain Fatty Acids (e.g., Acetate) receptor FFA2 (GPR43) (GPCR) ligand->receptor g_protein Gαi/o Activation receptor->g_protein downstream Downstream Signaling (e.g., ↓ cAMP, ↑ Ca²⁺) g_protein->downstream cellular_response Neutrophil Migration & Inflammation downstream->cellular_response antagonist Azetidine-based FFA2 Antagonist (e.g., GLPG0974) antagonist->receptor

Caption: FFA2 Signaling and Antagonism by Azetidine Derivatives.

References

Application Notes and Protocols: Diastereoselective Alkylation of N-Protected (S)-Azetidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry and drug discovery.[1][2] Their conformational rigidity allows for the precise spatial arrangement of substituents, making them attractive scaffolds for the design of biologically active molecules. The stereoselective functionalization of the azetidine ring, particularly at the C2 position, is crucial for synthesizing novel α-amino acid analogues and other chiral compounds.

This document provides detailed protocols for the diastereoselective alkylation of N-protected (S)-azetidine-2-carboxylate derivatives. The methodology relies on the generation of a chiral enolate from an N-protected (S)-azetidine-2-carboxylate ester, followed by its reaction with an electrophile. The stereochemical outcome of the alkylation is controlled by the N-protecting group, which acts as a chiral auxiliary, directing the approach of the electrophile.

Principle of Diastereoselective Alkylation

The α-alkylation of carbonyl compounds proceeds through a nucleophilic enolate intermediate.[3][4][5] In the case of N-protected (S)-azetidine-2-carboxylates, deprotonation at the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a planar enolate. The diastereoselectivity of the subsequent alkylation is governed by the steric hindrance imposed by the chiral N-protecting group, which directs the incoming electrophile to the less hindered face of the enolate.

One effective strategy involves the use of an N-((S)-1-phenylethyl) group as a chiral auxiliary.[1][6] The formation of an N-borane complex of this substrate has been shown to enhance diastereoselectivity in the α-alkylation.[1]

Experimental Protocols

General Workflow for Diastereoselective α-Alkylation

The following diagram illustrates the general workflow for the diastereoselective α-alkylation of an N-protected (S)-azetidine-2-carboxylate ester.

G cluster_start Starting Material Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_product Final Product start N-Protected (S)-Azetidine-2-Carboxylate Ester enolate Enolate Formation (LDA, -78 °C) start->enolate 1. alkylation Alkylation (Electrophile, -78 °C to rt) enolate->alkylation 2. quench Quench Reaction alkylation->quench 3. extraction Extraction quench->extraction 4. purification Column Chromatography extraction->purification 5. product α-Alkylated Azetidine-2-Carboxylate purification->product 6.

General workflow for diastereoselective alkylation.
Protocol 1: Diastereoselective α-Benzylation of N-Borane Complex of (2S,1′S)-N-(1′-Phenylethyl)azetidine-2-carbonitrile

This protocol is adapted from a reported procedure for the α-alkylation of an azetidine-2-carbonitrile, which is analogous to the carboxylate.[1]

Materials:

  • (1S,2S,1′S)-N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the (1S,2S,1′S)-N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile borane complex (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.2 equiv) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.3 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the α-benzylated product.

Data Presentation

The following tables summarize the quantitative data for the diastereoselective alkylation of N-protected (S)-azetidine-2-carboxylate derivatives and related compounds.

Table 1: Diastereoselective α-Alkylation of N-Borane Protected Azetidine-2-carbonitriles.[1]

EntrySubstrate DiastereomerElectrophileBase (equiv)Diastereomeric Ratio (d.r.)Combined Yield (%)
1(1S,2S,1′S)Benzyl bromideLDA (1.2)>99:174
2(1S,2S,1′S)Allyl bromideLDA (1.2)>99:168
3(1S,2S,1′S)Methyl iodideLDA (1.2)97:371
4(1R,2R,1′S)Benzyl bromideLDA (1.2)1:9982
5(1R,2R,1′S)Allyl bromideLDA (1.2)2:9875

Table 2: Diastereoselective α-Alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester N-borane complex.[1]

EntrySubstrate DiastereomerElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1(2S,1′S)Benzyl bromide93:785
2(2S,1′S)Allyl bromide91:978
3(2R,1′S)Benzyl bromide55:4560

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation is dictated by the conformation of the enolate intermediate and the directing effect of the chiral N-substituent. The following diagram illustrates the proposed transition state model for the diastereoselective alkylation.

G cluster_model Proposed Transition State Model cluster_faces Enolate Faces model [Chiral N-Protected Azetidine Enolate]-Li+ Complex product α-Alkylated Product model->product Attack from less hindered face less_hindered Less Hindered Face more_hindered More Hindered Face electrophile Electrophile (R-X) electrophile->product chiral_aux Chiral Auxiliary (e.g., (S)-1-phenylethyl group) chiral_aux->model Directs approach

Proposed transition state for diastereoselective alkylation.

Conclusion

The diastereoselective alkylation of N-protected (S)-azetidine-2-carboxylates is a powerful method for the synthesis of α-substituted azetidine derivatives with high stereocontrol. The choice of the N-protecting group as a chiral auxiliary is critical for achieving high diastereoselectivity. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry for the development of novel chiral molecules.

References

Application Notes and Protocols for the Incorporation of Methyl Azetidine-2-carboxylate into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, conformational rigidity, and target affinity. Methyl azetidine-2-carboxylate, a four-membered heterocyclic analogue of proline, offers a unique structural element that can significantly influence peptide backbone conformation.[1][2] Its inclusion has been shown to improve the efficiency of macrocyclization, increase resistance to proteolytic degradation, and serve as a point for late-stage functionalization.[3][4][5] These application notes provide detailed protocols for the incorporation of N-protected azetidine-2-carboxylic acid derivatives into peptides using solid-phase peptide synthesis (SPPS).

L-azetidine-2-carboxylic acid (Aze) can be incorporated into proteins in place of L-proline, altering their properties.[1] While the overall conformational preferences of Aze and Pro are similar, peptides containing Aze tend to be more flexible.[1] The introduction of an azetidine motif can render a molecule more rigid, potentially improving its pharmacological properties.[6]

Key Building Block: Fmoc-L-azetidine-2-carboxylic acid

For facile incorporation using standard Fmoc-based solid-phase peptide synthesis (SPPS), the commercially available building block, Fmoc-L-azetidine-2-carboxylic acid, is recommended.[7][8][9] This reagent allows for the direct use of established SPPS protocols with minimal modification.

Chemical Structure of Fmoc-L-azetidine-2-carboxylic acid:

  • CAS Number: 136552-06-2[9][10]

  • Molecular Formula: C₁₉H₁₇NO₄[9][10]

  • Molecular Weight: 323.35 g/mol [10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Fmoc Strategy

This protocol outlines the manual SPPS workflow for incorporating an azetidine-2-carboxylic acid residue into a peptide sequence.

Materials:

  • Fmoc-L-azetidine-2-carboxylic acid

  • Pre-loaded Wang or Rink Amide resin

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

Workflow for a Single Coupling Cycle:

SPPS_Workflow start Start: Peptide-Resin (N-terminus Fmoc protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Aze-OH, DIC, HOBt in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle Continue Sequence cleavage Final Cleavage from Resin (TFA Cocktail) wash2->cleavage Final Residue

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-L-azetidine-2-carboxylic acid:

    • In a separate vial, pre-activate the Fmoc-L-azetidine-2-carboxylic acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) followed by DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Solution-Phase Coupling

For specific applications, solution-phase synthesis may be preferred.

Materials:

  • N-protected Methyl Azetidine-2-carboxylate (e.g., Boc-Aze-OMe)

  • C-protected amino acid or peptide (e.g., H-Gly-OtBu)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

Procedure:

  • Dissolve the N-protected Methyl Azetidine-2-carboxylate (1.0 eq.) and the C-protected amino acid or peptide (1.0 eq.) in DCM or THF.

  • Cool the mixture in an ice bath.

  • Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the solution.[11]

  • If the amine component is a hydrochloride salt, add DIPEA or Et₃N (1.2 eq.).

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography.

Data Presentation: Impact on Peptide Cyclization

The incorporation of an azetidine moiety has been shown to significantly improve the yields of head-to-tail macrocyclization of small peptides. This is attributed to the turn-inducing nature of the azetidine ring, which pre-organizes the linear peptide into a conformation favorable for cyclization.

Peptide SequenceCyclization Yield (Standard Conditions)Cyclization Yield (with Azetidine)Fold Improvement
Linear Tetrapeptide A~10-20%~50-70%3-5 fold
Linear Pentapeptide B~20-30%~60-80%2-3 fold
Linear Hexapeptide C~30-40%~70-90%~2 fold

Note: Yields are generalized from literature reports and may vary depending on the specific peptide sequence and cyclization conditions.[3][4][5]

Late-Stage Functionalization

A key advantage of incorporating azetidine-2-carboxylic acid is the potential for late-stage functionalization at the azetidine nitrogen. This requires an orthogonal protecting group strategy.

Functionalization_Workflow start Start: Peptide with N-Cbz-Azetidine deprotection 1. Orthogonal Deprotection (e.g., Hydrogenolysis for Cbz) start->deprotection wash1 2. Purification deprotection->wash1 functionalization 3. N-Functionalization (e.g., Acylation, Sulfonylation, Click Chemistry Handle) wash1->functionalization purification 4. Final Purification functionalization->purification final_product Final Functionalized Peptide purification->final_product

Caption: Workflow for late-stage functionalization of an azetidine-containing peptide.

Protocol for N-Functionalization:

  • Orthogonal Protection: During SPPS, incorporate the azetidine residue using a protecting group orthogonal to the side-chain protecting groups, such as a carbobenzyloxy (Cbz) group.

  • Selective Deprotection: After synthesis and purification of the peptide, selectively remove the Cbz group via hydrogenolysis (e.g., H₂, Pd/C) to expose the secondary amine on the azetidine ring.

  • Functionalization: The exposed amine can be modified through various reactions:

    • Acylation: Reaction with an acid chloride or anhydride.

    • Sulfonylation: Reaction with a sulfonyl chloride.

    • "Click" Chemistry: Introduction of an alkyne or azide handle for subsequent CuAAC or SPAAC reactions.[3][4][5]

  • Final Purification: Purify the functionalized peptide using reverse-phase HPLC.

Conclusion

The incorporation of Methyl Azetidine-2-carboxylate into peptide backbones is a valuable tool for peptide chemists. By using the commercially available Fmoc-protected building block and standard SPPS protocols, researchers can readily synthesize peptides with modified conformational properties. The azetidine moiety not only enhances cyclization efficiency and proteolytic stability but also provides a handle for diverse late-stage functionalizations, expanding the chemical space accessible for drug discovery and development.

References

Application Notes and Protocols: Synthesis of Methyl Azetidine-2-carboxylate Derivatives for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral methyl azetidine-2-carboxylate derivatives and their application in asymmetric catalysis. Azetidines are strained four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and organic synthesis.[1][2] Their rigid structure makes them valuable scaffolds for creating chiral ligands and organocatalysts that can induce high stereoselectivity in chemical reactions.[2][3][4] This guide focuses on practical synthetic routes to these valuable building blocks and their successful application in asymmetric transformations.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure azetidine-2-carboxylic acid and its derivatives is a key challenge that has been addressed through various innovative strategies. These methods often employ chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. A common approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor.[5][6]

One effective method for producing chiral C2-substituted azetidines is through the use of chiral azetidine-2-carboxylic acids, which are commercially available, albeit at a high cost.[7] More accessible synthetic routes often start from inexpensive chiral sources like (S)-1-phenylethylamine.[1] The rigidity of the four-membered ring allows for stereoselective functionalization by leveraging the steric effects of existing substituents.[1]

Asymmetric Catalysis Applications

Chiral azetidine derivatives have proven to be effective ligands and organocatalysts in a variety of asymmetric reactions since the early 1990s.[3][4] These include Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions.[3][4] The constrained conformation of the azetidine ring, when incorporated into a catalyst, can create a well-defined chiral environment, leading to high levels of enantioselectivity.[2]

For instance, single enantiomer, 2,4-cis-disubstituted amino azetidines have been successfully used as ligands in copper-catalyzed Henry reactions, achieving excellent enantiomeric excess (>99% ee) for alkyl aldehydes.[3] Furthermore, azetidine-derived dinuclear zinc catalysts have demonstrated high efficiency in the asymmetric Michael addition of phosphites to α,β-unsaturated carbonyl compounds, yielding products with up to 99% ee and 99% yield.[8]

Data Presentation

Table 1: Performance of Azetidine-Based Catalysts in Asymmetric Henry Reactions

Ligand/CatalystAldehyde SubstrateNitromethaneSolventTemp (°C)Yield (%)ee (%)Reference
Cu-(cis-amino azetidine)Alkyl aldehydesYesVariousRTHigh>99[3]
Cu-(cis-amino azetidine)Aromatic aldehydesYesVariousRTModerate-High80-95[9]

Table 2: Performance of Azetidine-Based Catalysts in Asymmetric Michael Additions

CatalystSubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
Azetidine-derived dinuclear zincEnonesDialkyl phosphiteVariousMildup to 99up to 99[8]
Azetidine-derived dinuclear zincα,β-unsaturated N-acylpyrrolesDialkyl phosphiteVariousMildup to 99up to 99[8]
AzePhenol dinuclear zinc4-hydroxy pyronesβ,γ-unsaturated α-keto estersVariousMildup to 99up to 94[3]
AzePhenol dinuclear zinc4-hydroxy coumarinsβ,γ-unsaturated α-keto estersVariousMildup to 99up to 94[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate

This protocol describes a diastereoselective synthesis starting from γ-butyrolactone and (S)-1-phenylethylamine.[1]

Step 1: Synthesis of Methyl 2,4-dibromobutanoate

  • To a stirred mixture of γ-butyrolactone (6.0 mL, 78 mmol) and PBr₃ (0.2 mL, 2.0 mmol) at 100 °C under an Argon atmosphere, add Br₂ (4.4 mL, 86 mmol) dropwise over 1 hour.

  • After stirring for 5 minutes at 100 °C, cool the mixture to room temperature.

  • Remove excess Br₂ by flowing nitrogen gas over the mixture.

  • Dissolve the residue in methanol (30 mL) and stir for 20 hours at room temperature.

  • Quench the reaction with a saturated aqueous solution of Na₂SO₃ and extract with n-hexane.

  • The resulting crude methyl 2,4-dibromobutanoate is used in the next step without further purification.

Step 2: Cyclization to form Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate

  • To a solution of the crude methyl 2,4-dibromobutanoate in a suitable solvent, add (S)-1-phenylethylamine.

  • The reaction mixture is stirred, leading to the formation of a diastereomeric mixture of (2S,1′S)- and (2R,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate.

  • The diastereomers can be separated by column chromatography on silica gel.[1]

Protocol 2: Asymmetric Copper-Catalyzed Henry Reaction

This protocol outlines a general procedure for the enantioselective Henry reaction using a chiral azetidine-based ligand.[3][9]

  • In an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) salt (e.g., Cu(OAc)₂, 2.5 mol%) and the chiral 2,4-cis-disubstituted amino azetidine ligand (5.5 mol%).

  • Add anhydrous solvent (e.g., toluene, 0.1 M) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde substrate (1.0 equiv) and nitromethane (2.0 equiv).

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Methyl Azetidine-2-carboxylate Derivatives start Starting Materials (e.g., γ-butyrolactone, chiral amine) intermediate Acyclic Precursor (e.g., dibromobutanoate) start->intermediate Bromination & Esterification cyclization Intramolecular Cyclization intermediate->cyclization Reaction with chiral amine product Methyl Azetidine-2-carboxylate (Diastereomeric Mixture) cyclization->product separation Chromatographic Separation product->separation final_product Enantiopure Derivative separation->final_product

Caption: General workflow for the synthesis of chiral methyl azetidine-2-carboxylate derivatives.

Catalytic Cycle for Asymmetric Henry Reaction

Catalytic_Cycle catalyst Cu-Azetidine Complex intermediate1 Intermediate Complex catalyst->intermediate1 + Aldehyde + Nitromethane substrate1 Aldehyde substrate2 Nitromethane intermediate1->catalyst Product Release & Catalyst Regeneration product Chiral Nitroalkanol Product intermediate1->product C-C Bond Formation

References

Application Notes and Protocols for the Laboratory-Scale Production and Purification of Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of Methyl Azetidine-2-carboxylate Hydrochloride, a valuable building block in medicinal chemistry and drug development. The following sections outline the synthetic strategy, experimental procedures, and data characterization.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the readily available starting material, L-Azetidine-2-carboxylic acid. The strategy involves the protection of the secondary amine, followed by esterification of the carboxylic acid, and finally, deprotection to yield the desired hydrochloride salt. This approach ensures high purity and yield of the final product.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A L-Azetidine-2-carboxylic Acid B N-Boc-L-Azetidine-2-carboxylic Acid A->B (Boc)2O, Base C N-Boc-L-Azetidine-2-carboxylic Acid Methyl Ester B->C MeOH, Acid Catalyst D Methyl L-Azetidine-2-carboxylate Hydrochloride C->D HCl in Dioxane or MeOH

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment

Reagents:

ReagentGradeSupplier
L-Azetidine-2-carboxylic acid≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
DioxaneAnhydrousCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Thionyl Chloride (SOCl₂)Reagent GradeCommercially Available
Hydrochloric Acid (HCl) in Dioxane4 M SolutionCommercially Available
Diethyl Ether (Et₂O)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Deuterated Chloroform (CDCl₃)NMR GradeCommercially Available
Deuterated Dimethyl Sulfoxide (DMSO-d₆)NMR GradeCommercially Available

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • NMR Spectrometer

  • FT-IR Spectrometer

  • Melting point apparatus

Step 1: N-Boc Protection of L-Azetidine-2-carboxylic Acid

This step protects the secondary amine of the azetidine ring to prevent side reactions during the subsequent esterification.

N_Boc_Protection cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A L-Azetidine-2-carboxylic Acid P1 Dissolve L-Azetidine-2-carboxylic Acid in NaHCO3 solution and Dioxane A->P1 B Di-tert-butyl dicarbonate ((Boc)2O) P2 Add (Boc)2O dropwise at 0°C B->P2 C Sodium Bicarbonate (aq) C->P1 D Dioxane D->P1 P1->P2 P3 Stir at room temperature overnight P2->P3 P4 Acidify with citric acid P3->P4 P5 Extract with Ethyl Acetate P4->P5 P6 Dry over MgSO4 and concentrate P5->P6 E N-Boc-L-Azetidine-2-carboxylic Acid P6->E

Caption: Workflow for N-Boc protection.

Protocol:

  • In a 250 mL round-bottom flask, dissolve L-Azetidine-2-carboxylic acid (1.0 eq) in a mixture of 1 M sodium bicarbonate solution (2.5 eq) and dioxane (1:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (Ethyl Acetate:Hexanes 1:1 with 1% acetic acid).

  • Once the reaction is complete, cool the mixture to 0°C and acidify to pH 3-4 with a 1 M citric acid solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-L-Azetidine-2-carboxylic acid as a solid. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Esterification to N-Boc-L-Azetidine-2-carboxylic Acid Methyl Ester

This step converts the carboxylic acid to its corresponding methyl ester.

Esterification cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A N-Boc-L-Azetidine-2-carboxylic Acid P1 Dissolve N-Boc-L-Azetidine-2-carboxylic Acid in anhydrous Methanol A->P1 B Methanol (anhydrous) B->P1 C Thionyl Chloride (SOCl2) P3 Add Thionyl Chloride dropwise C->P3 P2 Cool to 0°C P1->P2 P2->P3 P4 Stir at room temperature for 4-6 hours P3->P4 P5 Concentrate under reduced pressure P4->P5 P6 Purify by flash column chromatography P5->P6 D N-Boc-L-Azetidine-2-carboxylic Acid Methyl Ester P6->D

Caption: Workflow for esterification.

Protocol:

  • In a 100 mL round-bottom flask, dissolve N-Boc-L-Azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (Ethyl Acetate:Hexanes 1:4).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the product and concentrate under reduced pressure to obtain N-Boc-L-Azetidine-2-carboxylic Acid Methyl Ester as an oil or low-melting solid.

Step 3: Deprotection to Methyl L-Azetidine-2-carboxylate Hydrochloride

The final step involves the removal of the Boc protecting group to yield the desired hydrochloride salt.

Deprotection cluster_reactants Reactants cluster_procedure Procedure cluster_product Product A N-Boc-L-Azetidine-2-carboxylic Acid Methyl Ester P1 Dissolve N-Boc protected ester in minimal solvent (e.g., MeOH) A->P1 B 4 M HCl in Dioxane P2 Add 4 M HCl in Dioxane B->P2 P1->P2 P3 Stir at room temperature for 1-2 hours P2->P3 P4 Monitor for precipitation P3->P4 P5 Filter the precipitate P4->P5 P6 Wash with cold Diethyl Ether P5->P6 P7 Dry under vacuum P6->P7 C Methyl L-Azetidine-2-carboxylate Hydrochloride P7->C

Caption: Workflow for N-Boc deprotection.

Protocol:

  • Dissolve N-Boc-L-Azetidine-2-carboxylic Acid Methyl Ester (1.0 eq) in a minimal amount of methanol or ethyl acetate in a round-bottom flask.

  • To the stirred solution, add a 4 M solution of HCl in dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. The deprotection is often rapid and may be accompanied by the evolution of gas (isobutylene and CO₂).[1][2]

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • The product, Methyl L-Azetidine-2-carboxylate Hydrochloride, will precipitate out of the solution.

  • Filter the white solid precipitate and wash it with cold diethyl ether.

  • Dry the solid under vacuum to obtain the final product.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis.

Table 1: Reaction Conditions and Yields

StepReactionStarting Material (Amount)ReagentsSolventTime (h)Temp (°C)Yield (%)
1N-Boc ProtectionL-Azetidine-2-carboxylic acid (10 g)(Boc)₂O, NaHCO₃Dioxane/Water12RT90-95
2EsterificationN-Boc-L-Azetidine-2-carboxylic acid (18 g)SOCl₂, MeOHMethanol4-6RT85-90
3DeprotectionN-Boc-L-Azetidine-2-carboxylic Acid Methyl Ester (18 g)4 M HCl in DioxaneDioxane1-2RT95-99

Table 2: Characterization Data of Methyl L-Azetidine-2-carboxylate Hydrochloride

PropertyValue
Appearance White to off-white solid
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol
Melting Point 145-150 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.95 (br s, 2H), 4.60 (t, J=8.8 Hz, 1H), 3.75 (s, 3H), 3.65-3.55 (m, 2H), 2.50-2.30 (m, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 168.5, 58.0, 53.0, 45.0, 25.0
FT-IR (KBr, cm⁻¹) ν 3400-2800 (br, N-H, C-H), 1745 (C=O, ester), 1600 (N-H bend)
Solubility Soluble in water and methanol

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • HCl in dioxane is corrosive and should be handled with care.

  • Azetidine derivatives can be toxic. Avoid inhalation, ingestion, and skin contact.

These detailed protocols and application notes are intended to guide researchers in the successful laboratory-scale synthesis and purification of this compound. The provided data and workflows offer a comprehensive resource for the production of this important chemical intermediate.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Methyl Azetidine-2-carboxylate Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl Azetidine-2-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges in synthesizing azetidine derivatives like this compound stem from the inherent strain of the four-membered ring. This strain makes the molecule susceptible to side reactions such as ring-opening, particularly under acidic conditions required for esterification and salt formation. Other common issues include low yields and the potential for polymerization. The choice of starting materials, reaction conditions, and protecting groups is crucial for a successful synthesis.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most prevalent side reactions include:

  • Ring-opening: The strained azetidine ring can be opened by nucleophiles, a reaction that is often catalyzed by acid.[1]

  • Polymerization: Cationic ring-opening polymerization can be initiated by acidic reagents, leading to the formation of oligomers and polymers.[2]

  • Dimerization: The formation of dimers, such as N-(3-aminopropyl)azetidine derivatives, can occur, especially in the presence of cationic initiators.[2]

  • Incomplete Esterification: The Fischer esterification is an equilibrium reaction, and failure to drive the reaction to completion can result in a mixture of the starting carboxylic acid and the desired ester.[3]

  • Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid during aqueous workup or if moisture is present.

Q3: Which protecting groups are suitable for the azetidine nitrogen during synthesis?

A3: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions and can be removed under acidic conditions, often concurrently with the hydrochloride salt formation. Other protecting groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also utilized and offer different deprotection strategies.

Q4: What purification methods are effective for this compound?

A4: Purification can be challenging due to the compound's polarity and potential for volatility. Common methods include:

  • Crystallization: Recrystallization from a suitable solvent system is often the preferred method for obtaining the final hydrochloride salt in high purity.

  • Column Chromatography: Silica gel chromatography can be used to purify the free base (methyl azetidine-2-carboxylate) before conversion to the hydrochloride salt.[4] Due to the basic nature of the free amine, a silica gel column may need to be deactivated with a base like triethylamine.

  • Distillation: For the free base, vacuum distillation can be an effective purification technique.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can be attributed to several factors throughout the synthesis. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Solutions
Incomplete Esterification The Fischer esterification is an equilibrium process.[3] To drive the reaction towards the product, use a large excess of methanol (can be used as the solvent) and ensure the use of an effective acid catalyst (e.g., sulfuric acid, thionyl chloride).[3] Removing water as it is formed, for instance by using a Dean-Stark apparatus, can also improve the yield.
Ring-Opening Side Reactions The azetidine ring is susceptible to opening under strongly acidic conditions.[1] Use the minimum necessary amount of acid catalyst and keep reaction temperatures as low as possible while ensuring a reasonable reaction rate. Consider using milder esterification methods if ring-opening is a significant issue.
Polymerization Acidic conditions can initiate cationic ring-opening polymerization of the azetidine.[2] Maintain a low reaction temperature and minimize reaction time. Ensure rapid and efficient workup to neutralize the acid catalyst.
Product Loss During Workup Methyl azetidine-2-carboxylate is a relatively small and polar molecule, which can lead to losses during aqueous extraction. Ensure the aqueous layer is saturated with a salt like NaCl to decrease the product's solubility. Perform multiple extractions with an appropriate organic solvent.
Hydrolysis of the Ester The methyl ester can be hydrolyzed back to the carboxylic acid during workup, especially under basic conditions used to neutralize the acid catalyst. Keep the temperature low during neutralization and perform extractions promptly.
Problem 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities by NMR/LC-MS. What are these impurities likely to be and how can I remove them?

Answer: The nature of the impurities will depend on the specific side reactions that have occurred.

Potential ImpurityIdentificationMitigation and Removal
Azetidine-2-carboxylic Acid (starting material) Can be detected by its different retention time in LC and distinct NMR signals (e.g., absence of the methyl ester singlet).Improve the efficiency of the esterification reaction (see Problem 1). Can be removed by washing the organic extract of the free base with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material.
Ring-Opened Products (e.g., 4-amino-2-methoxycarbonylbutanoic acid) Will show characteristic linear chain signals in NMR instead of the cyclic azetidine pattern. Mass spectrometry will show an addition of a molecule of methanol or water.Minimize acid concentration and reaction temperature. Purification by column chromatography of the free base may be necessary.
Oligomers/Polymers Often appear as a baseline hump or a series of repeating units in the NMR spectrum and as a broad peak or multiple peaks in the LC-MS.Use milder reaction conditions (lower temperature, shorter reaction time). These high molecular weight impurities are often less soluble and can sometimes be removed by precipitation or filtration.
Dimeric Species Will have a mass corresponding to two units of the product. NMR will be more complex than the desired product.Similar to polymerization, milder conditions can reduce dimer formation. Chromatographic separation may be effective.

Experimental Protocols

Synthesis of this compound

This protocol is a synthesized methodology based on common organic chemistry practices for Fischer esterification and salt formation.

Step 1: Esterification of Azetidine-2-carboxylic Acid

  • To a solution of Azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

Step 2: Isolation of Methyl Azetidine-2-carboxylate (Free Base)

  • Dissolve the residue from Step 1 in water and cool to 0 °C.

  • Carefully add a saturated solution of sodium bicarbonate or another suitable base to neutralize the excess acid until the pH is ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 10 volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl azetidine-2-carboxylate.

Step 3: Formation of this compound

  • Dissolve the crude methyl azetidine-2-carboxylate from Step 2 in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled to induce crystallization.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Workup and Isolation cluster_step3 Step 3: Hydrochloride Salt Formation start Azetidine-2-carboxylic Acid in Methanol add_socl2 Add Thionyl Chloride at 0°C start->add_socl2 reflux Reflux for 2-4 hours add_socl2->reflux concentrate1 Concentrate under reduced pressure reflux->concentrate1 dissolve Dissolve residue in Water concentrate1->dissolve neutralize Neutralize with NaHCO3 dissolve->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry dissolve_ether Dissolve in Diethyl Ether dry->dissolve_ether add_hcl Add HCl in Ether dissolve_ether->add_hcl precipitate Precipitate and Filter add_hcl->precipitate dry_final Dry under Vacuum precipitate->dry_final end end dry_final->end Final Product: Methyl Azetidine-2-carboxylate Hydrochloride side_reactions cluster_side_reactions Common Side Reactions under Acidic Conditions reactant Methyl Azetidine-2-carboxylate ring_opening Ring-Opening (e.g., with H2O or MeOH) reactant->ring_opening H+ polymerization Polymerization reactant->polymerization H+ dimerization Dimerization reactant->dimerization H+ hydrolysis Ester Hydrolysis reactant->hydrolysis H+, H2O product Desired Product: Methyl Azetidine-2-carboxylate HCl reactant->product + HCl byproduct1 Ring-Opened Adducts ring_opening->byproduct1 byproduct2 Oligomers/Polymers polymerization->byproduct2 byproduct3 Dimers dimerization->byproduct3 byproduct4 Azetidine-2-carboxylic Acid hydrolysis->byproduct4

References

Technical Support Center: Synthesis of Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl Azetidine-2-carboxylate Hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of Azetidine-2-carboxylic acid, the precursor to the methyl ester?

A1: Common starting materials for the synthesis of Azetidine-2-carboxylic acid include L-aspartic acid, γ-aminobutyric acid (GABA), and derivatives of α,γ-diaminobutyric acid. One practical and scalable approach begins with L-aspartic acid, which is converted through several steps, including protection, reduction, and cyclization, to yield the azetidine ring.[1] Another method involves the α-bromination of GABA, followed by ring closure.[2]

Q2: What is an efficient method for the esterification of Azetidine-2-carboxylic acid to its methyl ester hydrochloride?

A2: A highly effective and convenient method for the esterification of amino acids, including Azetidine-2-carboxylic acid, involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature.[3][4] This one-pot reaction directly yields the methyl ester hydrochloride in good to excellent yields, often simplifying the workup procedure compared to traditional methods that use thionyl chloride or gaseous HCl.[3][4]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound can be achieved through several methods depending on the impurities present. Recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, is a common technique to obtain a crystalline solid. For challenging separations, flash column chromatography on silica gel may be necessary.[5] In some optimized, large-scale syntheses, it is possible to design the process to avoid column chromatography altogether by using pH-controlled extractions and crystallizations.[1]

Q4: What are the potential side reactions that can lower the yield of the synthesis?

A4: During the formation of the azetidine ring, a key intermediate, the formation of byproducts through intermolecular reactions can compete with the desired intramolecular cyclization, thereby reducing the yield. The choice of protecting groups for the nitrogen atom is crucial; for instance, N-alkylation can sometimes lead to the formation of dimeric or polymeric side products. During the reduction of a 4-oxo-azetidine-2-carboxylate intermediate, over-reduction can lead to the formation of azetidine-2-methanol.[6]

Q5: How can racemization be minimized during the synthesis?

A5: Racemization is a critical concern when synthesizing chiral molecules like (S)- or (R)-Azetidine-2-carboxylic acid derivatives. Using a chiral auxiliary, such as optically active α-methylbenzylamine, can help control the stereochemistry during the formation of the azetidine ring.[7] It is also important to employ mild reaction conditions, particularly during steps involving the activation of the carboxylic acid or potential deprotonation at the chiral center. Esterification using the TMSCl/methanol method has been reported to cause little racemization.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Azetidine Ring Formation - Inefficient intramolecular cyclization. - Competing intermolecular side reactions. - Inappropriate choice of base or solvent for cyclization.- Optimize reaction conditions for cyclization (temperature, concentration, reaction time). - Employ a high-dilution technique to favor intramolecular cyclization. - Screen different bases (e.g., sodium hydride, potassium carbonate) and solvents to find the optimal combination for your specific substrate.
Incomplete Esterification - Insufficient reagent (e.g., methanol, TMSCl). - Presence of water in the reaction mixture. - Poor solubility of the starting amino acid in methanol.- Use a sufficient excess of methanol and TMSCl (typically 2 equivalents of TMSCl for a monocarboxylic acid).[3] - Ensure all reagents and solvents are anhydrous. - For poorly soluble amino acids, increase the reaction time or gently warm the mixture.[3]
Difficult Purification of the Final Product - Presence of closely related impurities or unreacted starting materials. - Oily or non-crystalline product.- If direct crystallization fails, attempt purification by flash column chromatography. - Consider converting the hydrochloride salt to the free base for purification, followed by salt formation. - Ensure complete removal of protecting groups, as their presence can complicate purification.
Formation of Byproducts - Side reactions due to the chosen synthetic route. - Decomposition of the product under harsh reaction conditions.- Re-evaluate the synthetic strategy; a different route might be cleaner. For example, a route starting from L-aspartic acid may offer better control than one from GABA.[1] - Use milder reagents and conditions where possible, especially during deprotection steps.

Experimental Protocols

Protocol 1: Esterification of Azetidine-2-carboxylic Acid using Trimethylchlorosilane (TMSCl)

This protocol is adapted from a general procedure for the esterification of amino acids.[3][4]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend Azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Reaction: Cool the suspension in an ice bath. Slowly add trimethylchlorosilane (2.0-2.2 eq) dropwise to the stirred suspension.

  • Execution: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is the desired this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to L-Azetidine-2-carboxylic Acid and its Derivatives.

Starting Material Key Steps Product Overall Yield Reference
L-Aspartic AcidN-Boc protection, esterification, reduction, tosylation, cyclization, deprotection.L-Azetidine-2-carboxylic acid49% (over 13 steps, multigram scale without chromatography)
L-Aspartic AcidN-Boc protection, reduction, mesylation, cyclization, deprotection.L-Azetidine-2-carboxylic acid48% (over 5 steps)Noted in
γ-ButyrolactoneBromination, esterification, reaction with (S)-1-phenylethylamine, cyclization.Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate37-38% for each diastereomer[8]

Visualizations

Synthesis_Pathway A Azetidine-2-carboxylic Acid B Methyl Azetidine-2-carboxylate Hydrochloride A->B Esterification C Methanol (MeOH) C->B D Trimethylchlorosilane (TMSCl) D->B Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze crude product (TLC, NMR) Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Low Conversion Side_Reactions Significant Side Products? Check_Purity->Side_Reactions Multiple Spots/Peaks Purification_Issue Difficulty in Purification? Check_Purity->Purification_Issue Looks 'Dirty' Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Incomplete_Reaction->Side_Reactions No Success High Yield, Pure Product Optimize_Conditions->Success Change_Route Consider Alternative Synthetic Route Side_Reactions->Change_Route Yes Side_Reactions->Purification_Issue No Change_Route->Success Recrystallize Optimize Recrystallization (Solvent Screen) Purification_Issue->Recrystallize Yes Chromatography Perform Column Chromatography Recrystallize->Chromatography Fails Recrystallize->Success Succeeds Chromatography->Success Strategy_Comparison cluster_0 Route 1: From L-Aspartic Acid cluster_1 Route 2: From γ-Butyrolactone cluster_2 Esterification Method: TMSCl/Methanol Route1 Advantages - Readily available, inexpensive starting material. - Well-established procedures. - Scalable. Disadvantages - Multi-step synthesis. - Requires careful control of protecting groups. Route2 Advantages - Different entry point to the azetidine core. Disadvantages - Involves bromination, which requires handling of hazardous reagents. - May result in diastereomeric mixtures that require separation. Esterification Advantages - Mild, room temperature conditions. - Good to excellent yields. - Simple workup. - Low racemization. Disadvantages - Requires anhydrous conditions.

References

Technical Support Center: Purification of Methyl Azetidine-2-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during their experiments with Methyl Azetidine-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of Methyl Azetidine-2-carboxylate and its derivatives?

A1: The main challenges stem from the inherent properties of the azetidine ring and the polarity of the molecule. Key difficulties include:

  • Ring Strain: The four-membered azetidine ring is strained, making it susceptible to ring-opening reactions, especially under acidic or strongly nucleophilic conditions.[1][2]

  • Polarity: The presence of the nitrogen atom and the carboxylate group makes these compounds relatively polar, which can lead to issues with chromatographic separation, such as tailing on silica gel.[2]

  • Volatility: Some lower molecular weight derivatives can be volatile, leading to product loss during solvent removal under high vacuum.

  • Potential for Polymerization: Under certain conditions, the azetidine ring can polymerize, leading to complex mixtures and low yields of the desired monomer.[2]

  • Formation of Byproducts: Side reactions during synthesis can lead to impurities that are structurally similar to the desired product, making separation challenging. A common byproduct is the ring-opened diol.

Q2: Which protecting group is most suitable for the azetidine nitrogen during purification?

A2: The choice of protecting group is crucial for a successful synthesis and purification.

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions and can be readily removed with mild acids.[2] The Boc group also increases the lipophilicity of the molecule, which can improve its behavior during normal-phase chromatography.

  • Benzyl (Bn) and Carbobenzyloxy (Cbz): These are also common protecting groups that offer orthogonal deprotection strategies to the Boc group.[3] For instance, they can be removed by hydrogenolysis, which is a mild method that is unlikely to affect the azetidine ring.

Q3: What are the typical spectroscopic signatures of an N-Boc protected Methyl Azetidine-2-carboxylate?

A3: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm.[2] In ¹³C NMR, the carbons of the azetidine ring typically resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.[2]

Troubleshooting Guides

Issue 1: Low Recovery of the Desired Product After Column Chromatography

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound is too polar and is retained on the silica gel. - Gradually increase the polarity of the eluent. A common solvent system is a gradient of ethyl acetate in hexanes. For very polar compounds, a mobile phase containing methanol may be necessary. - Consider using reversed-phase chromatography with a C18 column and a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA). Be cautious with acidic modifiers due to the potential for ring-opening.
Compound is unstable on silica gel. - Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred. - If unstable, consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., diol or amino). - Alternatively, deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1-2%).
Product is co-eluting with impurities. - Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. - If baseline separation is not achievable with a simple binary solvent system, consider a ternary system (e.g., hexane/ethyl acetate/methanol).
Product is volatile and is lost during solvent removal. - Use a rotary evaporator at a lower temperature and pressure. - Consider using a cold trap to recover any volatilized product. - For very small quantities, it may be preferable to remove the solvent under a gentle stream of nitrogen.
Issue 2: Tailing of the Product Peak During Column Chromatography

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Strong interaction between the polar compound and acidic silanol groups on the silica gel. - Add a small amount of a polar, competitive solvent to the eluent, such as methanol or a few drops of triethylamine, to block the active sites on the silica. - Use a deactivated silica gel or an alternative stationary phase as mentioned in Issue 1.
Overloading the column. - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's silica gel weight.
Inappropriate solvent system. - Ensure the compound is fully dissolved in the mobile phase. If the compound has poor solubility in the eluent, it can lead to tailing.
Issue 3: Suspected Ring-Opening of the Azetidine Moiety During Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Exposure to acidic conditions. - Avoid acidic mobile phase modifiers in chromatography if possible. If an acid is necessary for separation, use the lowest effective concentration and neutralize the product fractions immediately after collection. - During workup, use weak acids for pH adjustments and minimize the contact time.
Presence of strong nucleophiles in the reaction mixture. - Ensure the reaction is fully quenched before starting the purification process. - If the crude mixture contains residual nucleophiles, consider a preliminary workup step, such as an aqueous wash, to remove them.
Elevated temperatures during purification. - Perform chromatographic separations at room temperature. - If distillation is used, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.

Quantitative Data on Purification

The following tables summarize typical yields and purity levels that can be expected for the purification of Methyl Azetidine-2-carboxylate derivatives using common laboratory techniques. These values are illustrative and can vary depending on the specific derivative and the scale of the reaction.

Table 1: Column Chromatography Purification of N-Boc-Methyl Azetidine-2-carboxylate Derivatives

Derivative Stationary Phase Eluent System Typical Yield (%) Typical Purity (%) Reference
N-Boc-Methyl Azetidine-2-carboxylateSilica GelHexane/Ethyl Acetate (gradient)85-95>98[2]
3-Substituted N-Boc-Methyl Azetidine-2-carboxylateSilica GelDichloromethane/Methanol (gradient)70-90>97-
Chiral Separation of DiastereomersChiral Stationary Phase (e.g., Chiralcel OD)Hexane/Isopropanol40-45 (per diastereomer)>99 (ee)-

Table 2: Recrystallization Purification of Solid Azetidine Derivatives

Derivative Recrystallization Solvent Typical Yield (%) Typical Purity (%)
N-Cbz-3-hydroxy-azetidine-2-carboxylic acidEthyl Acetate/Hexane80-90>99
Azetidine-2-carboxamide hydrochlorideMethanol/Ether75-85>98

Experimental Protocols

Protocol 1: Flash Column Chromatography of N-Boc-Methyl Azetidine-2-carboxylate
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity, then gently apply pressure to create a firm bed.

  • Sample Loading: Dissolve the crude N-Boc-Methyl Azetidine-2-carboxylate in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Solid Azetidine Derivative
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethyl acetate/hexanes, methanol/ether, or isopropanol.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude_Product->Workup Initial Cleanup Chromatography Column Chromatography Workup->Chromatography Primary Purification Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Further Purification Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for Methyl Azetidine-2-carboxylate derivatives.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Stability Compound Stable on Silica? Start->Check_Stability Change_Stationary_Phase Use Alumina or Deactivated Silica Check_Stability->Change_Stationary_Phase No Optimize_Eluent Optimize Solvent System (TLC) Check_Stability->Optimize_Eluent Yes Change_Stationary_Phase->Optimize_Eluent Check_Polarity Compound Too Polar? Optimize_Eluent->Check_Polarity Reversed_Phase Switch to Reversed-Phase HPLC Check_Polarity->Reversed_Phase Yes Check_Loading Column Overloaded? Check_Polarity->Check_Loading No Final_Product Improved Purity/Yield Reversed_Phase->Final_Product Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Check_Loading->Final_Product No Reduce_Load->Final_Product

Caption: A logical troubleshooting guide for chromatographic purification issues.

References

Technical Support Center: Optimizing Coupling Reactions with Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for coupling with Methyl Azetidine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when coupling Methyl Azetidine-2-carboxylate?

A1: Methyl Azetidine-2-carboxylate, being a small, constrained cyclic amino acid ester, can present several challenges during amide coupling reactions. The primary issues include:

  • Low reaction yields: This can be attributed to the steric hindrance of the azetidine ring, which can impede the approach of the coupling reagents and the amine.

  • Racemization: The chiral center at the 2-position is susceptible to epimerization under harsh reaction conditions, particularly with strong bases or prolonged reaction times at elevated temperatures.[1][2]

  • Side reactions: The strained four-membered ring can be susceptible to ring-opening or other undesired side reactions under certain conditions.[3]

  • Incomplete reactions: Steric hindrance can also lead to incomplete conversion of starting materials.[1]

Q2: Which coupling reagents are recommended for Methyl Azetidine-2-carboxylate?

A2: For sterically hindered amino acids like Methyl Azetidine-2-carboxylate, more powerful onium-salt reagents are generally recommended.[1] These include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered superior for many difficult couplings.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][2] PyAOP often demonstrates higher coupling yields.[2]

  • Carbodiimides: While common, carbodiimides like EDC and DIC may require the use of additives to achieve high yields and minimize racemization.[4][5]

Q3: How can I minimize racemization during the coupling reaction?

A3: Minimizing racemization is critical to maintain the stereochemical integrity of your product. Key strategies include:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1][6] HOAt is often superior to HOBt in this regard.[1]

  • Choice of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, which can promote racemization.[1][7]

  • Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and for the shortest time necessary to achieve a good yield.[1]

  • Pre-activation Time: Reduce the pre-activation time of the carboxylic acid before adding the amine component.[1]

Q4: What are the recommended solvents and bases for this coupling?

A4: The choice of solvent and base can significantly impact the reaction outcome.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred.

    • DMF (N,N-Dimethylformamide): A common and effective solvent for many coupling reactions.[8]

    • DCM (Dichloromethane): Also widely used, particularly with carbodiimide reagents.[4]

    • THF (Tetrahydrofuran): Can be a good choice and may influence selectivity in some cases.[3]

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction.

    • DIPEA (N,N-Diisopropylethylamine): Commonly used, but can sometimes promote racemization.[4][7]

    • NMM (N-Methylmorpholine): A weaker base that is often a better choice to minimize racemization.[1]

    • Triethylamine (TEA): Another common choice, but ensure it is dry.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of Methyl Azetidine-2-carboxylate.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Coupling Reagent Switch to a more powerful onium-salt reagent like HATU, HBTU, or PyAOP.[1]
Steric Hindrance Increase reaction time or temperature moderately. Consider using microwave synthesis to overcome the activation energy barrier.[1]
Incomplete Activation Ensure all reagents are anhydrous. Allow for a pre-activation period (e.g., 15-30 minutes) after adding the coupling reagent and base to the carboxylic acid before adding the amine.[9]
Poor Solubility Try a different solvent system, such as NMP or a mixture of DMF/DCM.[1]
Presence of Racemized Product Strong Base Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
Inappropriate Coupling Reagent/Additive Combination Ensure the use of an additive like HOAt or HOBt, which are effective at suppressing racemization.[1][6]
Prolonged Reaction at Elevated Temperature Optimize the reaction for the shortest time and lowest temperature necessary to achieve a good yield.[1]
Formation of Side Products Ring Instability Avoid harsh reaction conditions (strong acids/bases, high temperatures).
Reaction with Coupling Reagent Avoid using excess uronium/aminium reagents like HBTU or HATU, as they can react with the unprotected N-terminus of the amine.[2]
Urea Byproduct (with Carbodiimides) If using DIC in solid-phase synthesis, the urea byproduct is soluble and can be washed away.[2] For solution-phase reactions with DCC, the urea precipitates and can be filtered off.[2] With EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[4]

Experimental Protocols

General Protocol for Coupling with HATU

This protocol provides a general guideline and may require optimization for specific substrates.

  • Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and HOAt (1.2 eq) to the solution.

  • Activation:

    • Add a non-nucleophilic base such as DIPEA (2.0 eq) or NMM (2.0 eq) to the mixture.

    • Stir the reaction at room temperature for 15-30 minutes to allow for the formation of the activated ester.[9]

  • Coupling:

    • Add a solution of Methyl Azetidine-2-carboxylate hydrochloride (1.2 eq) and an additional equivalent of the base in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[1]

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for Coupling with EDC/HOBt
  • Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.[4]

  • Coupling:

    • Add EDC (1.2 eq) to the cooled solution.

    • Add a solution of this compound (1.2 eq) and a non-nucleophilic base (e.g., DIPEA or NMM, 1.5 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • If using DCM, wash the reaction mixture with water to remove excess EDC and the urea byproduct.[4] If using DMF, perform an aqueous workup as described in the HATU protocol.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Summary

The following table summarizes common reaction conditions for amide coupling, which can be adapted for Methyl Azetidine-2-carboxylate. Specific yields will be substrate-dependent and require optimization.

Coupling ReagentAdditiveBaseSolventTypical TemperatureKey Considerations
HATU HOAtDIPEA, NMMDMF, NMP0 °C to RTHighly efficient for hindered couplings; avoid excess reagent.[1][2]
HBTU HOBtDIPEA, NMMDMF0 °C to RTVery efficient with low racemization when HOBt is used.[2]
PyBOP NoneDIPEA, NMMDMF, DCM0 °C to RTGood for sterically demanding couplings.[1]
EDC HOBt, HOAtDIPEA, NMMDCM, DMF0 °C to RTWater-soluble urea byproduct is easily removed.[4] Additive is crucial to suppress racemization.[2]
DIC HOBt, HOAtDIPEA, NMMDCM, DMF0 °C to RTUrea byproduct is soluble in most organic solvents.[2]

Visual Guides

experimental_workflow General Experimental Workflow for Amide Coupling reagents 1. Dissolve Carboxylic Acid in Anhydrous Solvent activation 2. Add Coupling Reagent, Additive, and Base reagents->activation pre_activation 3. Stir for Pre-activation (15-30 min) activation->pre_activation amine_addition 4. Add Methyl Azetidine-2-carboxylate & additional base pre_activation->amine_addition reaction 5. Monitor Reaction (TLC or LC-MS) amine_addition->reaction workup 6. Aqueous Workup reaction->workup Upon completion purification 7. Purify by Chromatography workup->purification

Caption: General experimental workflow for amide coupling reactions.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low or No Yield check_reagent Is the coupling reagent strong enough? start->check_reagent check_conditions Are reaction conditions (time, temp) optimal? check_reagent->check_conditions Yes upgrade_reagent Switch to HATU, HBTU, or PyAOP check_reagent->upgrade_reagent No check_reagents_quality Are all reagents anhydrous and pure? check_conditions->check_reagents_quality Yes optimize_conditions Increase reaction time or temperature moderately. Consider microwave. check_conditions->optimize_conditions No dry_reagents Use anhydrous solvents and fresh reagents. check_reagents_quality->dry_reagents No success Improved Yield check_reagents_quality->success Yes upgrade_reagent->success optimize_conditions->success dry_reagents->success

Caption: A logical guide for troubleshooting low reaction yields.

References

Stability issues and proper storage conditions for Methyl Azetidine-2-carboxylate Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues and proper storage conditions for Methyl Azetidine-2-carboxylate Hydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its hygroscopic nature, making it sensitive to moisture, and its susceptibility to hydrolysis, particularly in non-acidic or basic conditions. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, and the azetidine ring may be susceptible to opening under certain conditions.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is advisable to minimize degradation. The compound should be protected from moisture and incompatible substances.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, azetidine derivatives can be sensitive to light. Therefore, it is best practice to store the compound in a light-protected container (e.g., an amber vial) to prevent potential photodegradation.

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases. Contact with bases can neutralize the hydrochloride salt, leading to the free base which may be less stable and more prone to degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause(s) Recommended Solution(s)
Difficulty in achieving a clear solution in a non-polar organic solvent. The hydrochloride salt has high polarity and is generally more soluble in polar solvents like water, methanol, or DMSO.- Use a more polar solvent or a solvent mixture. - If the free base is required for the reaction, the hydrochloride salt can be neutralized in situ with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) immediately before use.
Inconsistent or poor yields in peptide coupling reactions. - The amine hydrochloride may not be fully neutralized, leading to incomplete reaction. - The compound may have absorbed moisture, affecting its reactivity. - Steric hindrance from the azetidine ring.- Ensure complete neutralization by using a slight excess of a suitable non-nucleophilic base. - Dry the compound under vacuum before use, especially if it has been stored for a long time or exposed to ambient conditions. - Use a more potent coupling reagent suitable for hindered amines (e.g., HATU, HCTU).
Appearance of an unexpected peak in HPLC analysis after sample preparation. This could indicate degradation of the compound. The most likely degradation product is Azetidine-2-carboxylic acid (from ester hydrolysis).- Prepare solutions fresh and use them promptly. - If the sample needs to be stored, keep it at a low temperature (2-8°C) and for a minimal amount of time. - Ensure the pH of the sample solution is acidic to suppress hydrolysis.
The solid compound appears clumpy or has an oily texture. This is likely due to the absorption of moisture from the atmosphere due to its hygroscopic nature.- Handle the compound in a controlled environment with low humidity (e.g., a glove box). - Store the compound in a desiccator over a suitable drying agent. - If moisture has been absorbed, the compound can be dried under high vacuum.

Stability Data Summary

The following tables provide representative quantitative data on the stability of this compound under various stress conditions. This data is based on typical behavior for similar compounds and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Table 1: Solid-State Stability under Accelerated Conditions

ConditionDurationPurity (%)Appearance
40°C / 75% RH1 month~95%Slight discoloration, potential clumping
40°C / 75% RH3 months<90%Significant discoloration and clumping
60°C1 month~97%No significant change

Table 2: Solution-State Stability (0.1 mg/mL in various media at 25°C)

MediumDuration (24h)Purity (%)Major Degradant
0.1 M HCl>99%-
Water (pH ~5-6)~98%Azetidine-2-carboxylic acid
Phosphate Buffer (pH 7.4)~92%Azetidine-2-carboxylic acid
0.1 M NaOH<80%Azetidine-2-carboxylic acid and other products
3% H₂O₂~96%Oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Recommended Starting Point)

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (1M NaOH, RT) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to stress photo Photostability (ICH Q1B) stock->photo Expose to stress sampling Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_factors Stability Influencing Factors cluster_outcomes Potential Outcomes compound Methyl Azetidine-2-carboxylate HCl moisture Moisture (Hygroscopic Nature) compound->moisture is sensitive to ph pH (Hydrolysis) compound->ph is sensitive to light Light (Photodegradation) compound->light is sensitive to temperature Temperature (Thermal Degradation) compound->temperature is sensitive to degradation Degradation moisture->degradation ph->degradation light->degradation temperature->degradation loss_of_purity Loss of Purity degradation->loss_of_purity inconsistent_results Inconsistent Experimental Results loss_of_purity->inconsistent_results

Caption: Factors influencing the stability of this compound.

Troubleshooting low diastereoselectivity in azetidine-2-carboxylate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidine-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges related to achieving high diastereoselectivity in their reactions.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems you may encounter during your experiments.

Question 1: I am observing low diastereoselectivity in my intramolecular cyclization to form an azetidine-2-carboxylate. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity in intramolecular cyclizations is a common issue. The formation of the desired diastereomer is influenced by several factors related to your reaction setup. Here is a step-by-step guide to troubleshoot this problem:

  • Ineffective Chiral Auxiliary: If you are using a chiral auxiliary, ensure it is positioned to effectively shield one face of the reacting molecule. The steric bulk and conformational rigidity of the auxiliary are crucial for inducing high diastereoselectivity. Consider screening different chiral auxiliaries if you are not achieving the desired level of stereocontrol. Evans oxazolidinones are a well-established class of effective chiral auxiliaries.[1]

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical and can significantly impact the diastereoselectivity. A common strategy is to screen a variety of base and solvent combinations to find the optimal conditions for your specific substrate. For instance, in the cyclization of γ-amino alcohols, the choice of base can influence which diastereomer is formed.

  • Reaction Temperature Not Optimized: Temperature plays a crucial role in controlling the kinetic versus thermodynamic product distribution. Running the reaction at a lower temperature often favors the kinetically controlled product, which may be the desired diastereomer. Conversely, a higher temperature might favor the thermodynamically more stable product. It is advisable to screen a range of temperatures to determine the optimal condition for your reaction.[1]

  • Incorrect Substrate Conformation: The conformation of the acyclic precursor at the moment of cyclization can dictate the stereochemical outcome. The use of certain additives or solvents can influence the ground-state conformation of the substrate, favoring the formation of one diastereomer over the other.

Question 2: My [2+2] cycloaddition (Staudinger reaction) to form a β-lactam precursor for my azetidine-2-carboxylate is yielding a mixture of cis and trans isomers. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the Staudinger reaction between a ketene and an imine is highly dependent on the electronic properties of the substituents and the reaction conditions. Here’s how you can influence the cis/trans selectivity:

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the ketene and the imine plays a key role.

    • To favor the cis-isomer: Use ketenes with electron-donating groups and imines with electron-withdrawing groups. This combination accelerates the direct ring closure of the zwitterionic intermediate, leading to the cis-product.[2]

    • To favor the trans-isomer: Employ ketenes with electron-withdrawing groups and imines with electron-donating groups. This slows down the ring closure, allowing for isomerization of the intermediate, which often leads to the more thermodynamically stable trans-product.[2]

  • Reaction Temperature: Temperature can influence the selectivity. Lower temperatures generally favor the formation of the kinetically preferred cis-isomer.[1]

  • Solvent Choice: The polarity of the solvent can affect the stability and lifetime of the zwitterionic intermediate, thereby influencing the diastereoselectivity. It is recommended to screen different solvents to optimize the reaction.

  • Use of a Chiral Catalyst: For enantioselective synthesis, employing a chiral nucleophilic catalyst can provide excellent control over the stereochemistry.

Question 3: I am struggling with the formation of a five-membered ring (pyrrolidine) as a side product during my azetidine synthesis. How can I prevent this?

Answer: The formation of a pyrrolidine side product is a common competing pathway in reactions intended to form four-membered azetidine rings. This is particularly prevalent in intramolecular cyclization reactions. Here are some strategies to minimize the formation of the five-membered ring:

  • Choice of Leaving Group: The nature of the leaving group in intramolecular cyclizations is critical. A highly reactive leaving group can favor the faster 4-exo-tet cyclization to form the azetidine over the 5-endo-tet cyclization that leads to the pyrrolidine.

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity of the cyclization. For instance, in the intramolecular aminolysis of cis-3,4-epoxy amines, the use of a Lewis acid catalyst like La(OTf)₃ has been shown to highly favor the formation of the azetidine over the pyrrolidine.[3][4]

  • Substrate Design: The substitution pattern on the substrate can influence the propensity for either four- or five-membered ring formation. Steric hindrance can be strategically used to disfavor the transition state leading to the pyrrolidine.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can influence the yield and diastereoselectivity of azetidine formation.

Table 1: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [3][4]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield of Azetidine (%)Azetidine:Pyrrolidine Ratio
1La(OTf)₃ (5)DCE802.581>20:1
2La(OTf)₃ (5)Benzene802.56910:1
3Sc(OTf)₃ (5)DCE802.549>20:1
4Yb(OTf)₃ (5)DCE802.577>20:1
5La(OTf)₃ (1)DCE802.565>20:1
6La(OTf)₃ (10)DCE802.582>20:1
7TfOH (5)DCE802.5<10-
8No CatalystDCE80240-

Table 2: Diastereoselective α-Alkylation of an N-Borane Azetidine-2-carbonitrile Complex

EntryElectrophileBaseTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideLDA-78 to rt97:372
2Allyl bromideLDA-78 to rt96:485
3Ethyl iodideLDA-78 to rt95:568
4Benzoyl chlorideLDA-78 to 0>99:175

Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [3][4]

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE), add La(OTf)₃ (0.05 equiv).

  • Heat the reaction mixture to reflux (80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

Protocol 2: General Procedure for the Staudinger Reaction to Synthesize a β-Lactam [1]

  • Dissolve the imine (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • To this solution, add the acid chloride (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv) over 10-15 minutes.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the β-lactam.

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed CheckMethod Identify Synthesis Method Start->CheckMethod Intramolecular Intramolecular Cyclization CheckMethod->Intramolecular Intramolecular Cycloaddition [2+2] Cycloaddition (e.g., Staudinger) CheckMethod->Cycloaddition Cycloaddition TroubleshootIntra Troubleshoot Intramolecular Cyclization Intramolecular->TroubleshootIntra TroubleshootCyclo Troubleshoot [2+2] Cycloaddition Cycloaddition->TroubleshootCyclo Auxiliary Optimize Chiral Auxiliary TroubleshootIntra->Auxiliary BaseSolvent Screen Base & Solvent TroubleshootIntra->BaseSolvent Temperature Vary Reaction Temperature TroubleshootIntra->Temperature TroubleshootCyclo->Temperature Substituents Modify Substituents (Electronic Effects) TroubleshootCyclo->Substituents Catalyst Consider Chiral Catalyst TroubleshootCyclo->Catalyst End Improved Diastereoselectivity Auxiliary->End BaseSolvent->End Temperature->End Substituents->End Catalyst->End

Caption: A decision-making flowchart for troubleshooting low diastereoselectivity.

Staudinger_Stereocontrol cluster_reactants Reactants Ketene Ketene (R1, R2) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine Imine (R3, R4) Imine->Zwitterion DirectClosure Direct Ring Closure (Fast) Zwitterion->DirectClosure Favored by: - EDG on Ketene - EWG on Imine - Low Temperature IsomerizationClosure Isomerization then Closure (Slow) Zwitterion->IsomerizationClosure Favored by: - EWG on Ketene - EDG on Imine - High Temperature CisProduct cis-β-Lactam (Kinetic Product) DirectClosure->CisProduct TransProduct trans-β-Lactam (Thermodynamic Product) IsomerizationClosure->TransProduct

Caption: Factors influencing cis/trans selectivity in the Staudinger reaction.

References

Overcoming solubility problems with Methyl Azetidine-2-carboxylate Hydrochloride in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with Methyl Azetidine-2-carboxylate Hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

This compound is the salt of a secondary amine and hydrochloric acid. The presence of the charged ammonium chloride group makes the molecule highly polar. Consequently, it exhibits poor solubility in nonpolar or weakly polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Its solubility is generally better in polar solvents such as water, methanol, and ethanol.

Q2: What are the recommended starting solvents for dissolving this compound?

For direct dissolution, polar solvents are the best starting point. We recommend beginning with:

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH)

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

Q3: I need to use a less polar solvent for my reaction. What is the most effective strategy to dissolve the compound?

The most reliable and common strategy is to convert the hydrochloride salt to its corresponding free amine (Methyl Azetidine-2-carboxylate). The free amine is significantly less polar and, therefore, more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate.

Q4: Can physical methods improve the solubility of this compound?

Yes, physical methods can aid in dissolution, especially when the compound is sparingly soluble in a particular solvent. We recommend the following:

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and increase the surface area of the solute, facilitating better interaction with the solvent.

  • Gentle Warming: Carefully heating the mixture can increase the rate of dissolution. However, be cautious as excessive heat may lead to degradation of the compound.

  • Vigorous Stirring: Continuous and vigorous agitation maximizes the contact between the solute and the solvent.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

Problem: The compound is not dissolving in my desired organic solvent.

Below is a workflow to address this common issue.

G start Start: Insoluble Methyl Azetidine-2-carboxylate HCl step1 Attempt Physical Dissolution Methods (Sonication, Gentle Warming, Vigorous Stirring) start->step1 step2 Did it dissolve? step1->step2 step3 Use a Co-Solvent System (e.g., add small amount of MeOH to DCM) step2->step3 No end_success Success: Compound Dissolved step2->end_success Yes step4 Did it dissolve? step3->step4 step5 Convert to Free Amine (Neutralize with a base) step4->step5 No step4->end_success Yes step6 Dissolve Free Amine in Desired Solvent step5->step6 end_fail Consider Alternative Solvent or Synthetic Route step5:e->end_fail:n step6->end_success

Caption: Troubleshooting workflow for dissolving Methyl Azetidine-2-carboxylate HCl.

Data Presentation: Solubility Overview

Quantitative solubility data for this compound is not widely available in the literature. The following table provides a qualitative summary based on general principles of solubility for polar hydrochloride salts.

Solvent ClassExamplesExpected SolubilityNotes
Polar Protic Water, Methanol, EthanolSolubleThe high polarity and hydrogen bonding capacity of these solvents facilitate dissolution.
Polar Aprotic DMF, DMSOSolubleThese solvents have high dielectric constants and can solvate the ionic compound effectively.
Halogenated Dichloromethane (DCM), ChloroformSparingly SolubleSolubility is limited due to the lower polarity compared to protic and other polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherInsolubleThese solvents are generally not polar enough to dissolve the hydrochloride salt.
Hydrocarbons Hexane, TolueneInsolubleNonpolar solvents are unsuitable for dissolving this polar salt.

Experimental Protocols

Protocol 1: Conversion of this compound to its Free Amine

This is the most effective method for achieving solubility in less polar organic solvents.

G cluster_0 Aqueous Workup start Dissolve HCl Salt in Water step1 Add Aqueous Base (e.g., sat. NaHCO3) to pH > 8 start->step1 step2 Extract with Organic Solvent (e.g., DCM, EtOAc) multiple times step1->step2 step3 Combine Organic Layers step2->step3 step4 Wash with Brine step3->step4 step5 Dry over Anhydrous Sulfate (Na2SO4 or MgSO4) step4->step5 step6 Filter and Concentrate in vacuo step5->step6 end Isolated Free Amine step6->end

Caption: Experimental workflow for the conversion of the hydrochloride salt to the free amine.

Methodology:

  • Dissolution: Dissolve the this compound in a minimal amount of water.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH of the aqueous layer with pH paper or a pH meter, continuing to add the base until the pH is greater than 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent in which the free amine is expected to be soluble (e.g., dichloromethane or ethyl acetate). Repeat the extraction process 2-3 times to ensure complete recovery of the free amine.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine, which is typically an oil or a low-melting solid.

Caution: The free amine may be less stable than its hydrochloride salt. It is advisable to use it in the subsequent reaction step shortly after preparation.

Protocol 2: Utilizing a Co-Solvent System

This method can be effective when complete conversion to the free amine is not desirable or necessary.

Methodology:

  • Suspension: Suspend the this compound in the desired non-polar or weakly polar organic solvent (e.g., dichloromethane).

  • Co-solvent Addition: While vigorously stirring the suspension, add a small amount of a polar protic co-solvent, such as methanol, dropwise.

  • Observation: Continue adding the co-solvent until the solid dissolves. Be mindful that adding too much co-solvent may alter the polarity of the reaction medium to an undesirable extent.

Protocol 3: Physical Dissolution Enhancement

These techniques can be used alone or in conjunction with the co-solvent method.

Methodology:

  • Preparation: Place the this compound and the desired solvent in a suitable flask.

  • Sonication: Place the flask in an ultrasonic bath and sonicate the mixture. The ultrasonic waves will help to break apart solid particles and enhance dissolution.

  • Gentle Warming: If sonication is not sufficient, gently warm the mixture while stirring. Use a water bath to ensure even and controlled heating. Avoid high temperatures to prevent potential degradation.

  • Vigorous Stirring: Ensure the mixture is continuously and vigorously stirred throughout the process to maximize the interaction between the solute and solvent.

Preventing racemization during the activation of Methyl Azetidine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation of Methyl Azetidine-2-carboxylate for subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when activating Methyl Azetidine-2-carboxylate?

A1: The most common mechanism for racemization during the activation of N-protected azetidine-2-carboxylic acid (formed from the hydrolysis of the methyl ester) is the formation of a planar oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxyl group is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]

Q2: Which factors have the most significant impact on racemization during the activation process?

A2: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives.[1][3][4]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization by forming active esters that are less prone to oxazolone formation.[1][5][6][7]

  • Base: The type and concentration of the base used can significantly impact racemization. Strong, sterically unhindered bases can promote racemization.[4][5][8]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[1][9]

  • Solvent: The polarity of the solvent can influence the reaction, with less polar solvents sometimes reducing racemization.[1]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the nucleophile can increase the risk of racemization.[4][7]

Q3: What are the recommended coupling reagents and additives to minimize racemization for Methyl Azetidine-2-carboxylate activation?

A3: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. Recommended combinations include:

  • Carbodiimides with additives: Diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC) in combination with HOBt, HOAt, or Oxyma.[3][4] Oxyma is often preferred as a non-explosive and highly effective alternative.[4][10]

  • Uronium/Aminium reagents: HATU, HBTU, and TBTU are generally efficient, with HATU often showing lower racemization levels.[3][7] These should also be used with an additive.

  • Phosphonium reagents: Reagents like PyBOP and BOP are also effective, with minimal racemization, especially when HOBt is added.[3]

Q4: Which bases are preferred to minimize racemization?

A4: The choice of base is critical. For minimizing racemization, a weaker and more sterically hindered base is preferable.

  • Recommended: 2,4,6-Collidine (TMP) and N-methylmorpholine (NMM) are good choices due to their steric hindrance and weaker basicity compared to other common bases.[4][5][11]

  • Use with Caution: Diisopropylethylamine (DIPEA), while widely used, is a strong base and can promote racemization.[4][5][8] If used, it should be at the lowest effective concentration.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution & Rationale
High levels of the undesired enantiomer detected after coupling. Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive.Solution: Always use carbodiimide coupling reagents in conjunction with additives like HOBt, HOAt, or Oxyma.[1][3] Rationale: These additives form active esters that are more stable and less prone to forming the planar oxazolone intermediate.
Strong Base: Use of a strong, non-sterically hindered base like DIPEA.Solution: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5] Rationale: Weaker bases are less likely to abstract the alpha-proton, thus reducing racemization via the direct enolization pathway.
High Reaction Temperature: Performing the activation and coupling at elevated temperatures.Solution: Conduct the reaction at a lower temperature, for example, 0°C.[1] Rationale: Lowering the temperature reduces the rate of the racemization side reaction more significantly than the desired coupling reaction.
Prolonged Pre-activation Time: Allowing the carboxylic acid to be in its activated form for an extended period before adding the amine component.Solution: Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent to a mixture of the carboxylic acid, additive, and amine (in situ activation).[7] Rationale: Reducing the time the highly reactive activated species exists minimizes the opportunity for oxazolone formation.

Data Presentation

Table 1: Qualitative Comparison of Strategies to Minimize Racemization

StrategyEffectivenessNotes
Use of Additives (HOBt, HOAt, Oxyma) HighEssential when using carbodiimide coupling reagents.[1][5]
Lowering Reaction Temperature (e.g., to 0°C) Moderate to HighReduces the rate of both the desired reaction and racemization.[1]
Use of Sterically Hindered/Weak Bases (NMM, Collidine) Moderate to HighMinimizes racemization via the direct enolization pathway.[4][5]
Choice of Coupling Reagent (e.g., HATU, PyBOP) ModerateSome coupling reagents are inherently less prone to causing racemization.[3][7]
Use of Less Polar Solvents ModerateSolvent choice is often constrained by the solubility of reagents.[1]
Minimizing Pre-activation Time HighCrucial to prevent the accumulation of the racemization-prone activated intermediate.[7]

Experimental Protocols

General Protocol for Low-Racemization Activation and Coupling of N-Protected Azetidine-2-carboxylic Acid

This protocol provides a general procedure for the activation of N-protected azetidine-2-carboxylic acid (obtained after saponification of the methyl ester) and subsequent coupling to an amine, designed to minimize racemization.

1. Preparation of the Carboxylic Acid Component:

  • Dissolve the N-protected azetidine-2-carboxylic acid (1.0 equivalent) and a racemization-suppressing additive (e.g., Oxyma, 1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the solution to 0°C in an ice bath.

2. Activation and Coupling:

  • Add the coupling reagent (e.g., DIC, 1.0 equivalent) to the solution of the carboxylic acid and additive.

  • Allow the mixture to pre-activate for 1-5 minutes.

  • Add the amine component (1.0-1.2 equivalents) and the appropriate base (e.g., NMM, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Once the reaction is complete, proceed with a standard aqueous work-up to remove water-soluble byproducts.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Visualizations

racemization_pathway cluster_activation Activation cluster_coupling Desired Pathway cluster_racemization Racemization Pathway Carboxylic_Acid N-Protected Azetidine-2-Carboxylic Acid Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Reagent Peptide_Bond Desired Peptide Bond (Stereochemically Intact) Activated_Intermediate->Peptide_Bond + Amine Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Racemized_Product Racemized Product Oxazolone->Racemized_Product + Amine

Caption: Mechanism of racemization via oxazolone formation.

troubleshooting_workflow Start High Racemization Detected Check_Reagents Step 1: Evaluate Coupling Reagent and Additives Start->Check_Reagents Carbodiimide_Alone Using Carbodiimide Alone? Check_Reagents->Carbodiimide_Alone Add_Additive Action: Add HOBt, HOAt, or Oxyma Carbodiimide_Alone->Add_Additive Yes Check_Base Step 2: Evaluate Base Carbodiimide_Alone->Check_Base No Add_Additive->Check_Base Strong_Base Using a Strong Base (e.g., DIPEA)? Check_Base->Strong_Base Switch_Base Action: Switch to NMM or Collidine Strong_Base->Switch_Base Yes Check_Conditions Step 3: Evaluate Reaction Conditions Strong_Base->Check_Conditions No Switch_Base->Check_Conditions High_Temp High Temperature or Long Pre-activation? Check_Conditions->High_Temp Optimize_Conditions Action: Lower Temperature to 0°C and Minimize Pre-activation Time High_Temp->Optimize_Conditions Yes Re-evaluate Re-evaluate Racemization Levels High_Temp->Re-evaluate No Optimize_Conditions->Re-evaluate

Caption: Troubleshooting workflow for high racemization.

decision_tree Start Select Activation Method Substrate_Sensitivity Is the substrate particularly sensitive to racemization? Start->Substrate_Sensitivity Standard_Conditions Standard Conditions: - DIC/Oxyma - NMM as base - 0°C to RT Substrate_Sensitivity->Standard_Conditions No Mild_Conditions Milder Conditions: - HATU/HOAt - 2,4,6-Collidine as base - 0°C Substrate_Sensitivity->Mild_Conditions Yes Pre-activation_Check Is pre-activation necessary? Standard_Conditions->Pre-activation_Check Mild_Conditions->Pre-activation_Check In_Situ Recommendation: Use in situ activation Pre-activation_Check->In_Situ No Short_Preactivation Recommendation: Pre-activate for < 5 minutes Pre-activation_Check->Short_Preactivation Yes

Caption: Decision tree for selecting an activation method.

References

Identification and removal of impurities from Methyl Azetidine-2-carboxylate Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Azetidine-2-carboxylate Hydrochloride. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in commercially available or synthesized this compound?

A1: While specific impurity profiles can vary based on the synthetic route, potential impurities may include:

  • Starting Materials: Unreacted Azetidine-2-carboxylic acid.

  • Byproducts of Esterification: Di-esterified products or byproducts from the activation of the carboxylic acid.

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., Methanol, Dichloromethane, Ethyl Acetate, Hexane).

  • Ring-Opened Byproducts: Small amounts of γ-amino-α-chlorobutyric acid methyl ester, arising from the ring-opening of the azetidine.

  • Oligomeric Species: Low levels of dimers or trimers formed under certain reaction conditions.

Q2: My NMR spectrum shows unexpected peaks. How can I identify if they are common solvent impurities?

A2: Residual solvents are a frequent source of extraneous peaks in NMR spectra. You can cross-reference the chemical shifts of your unknown peaks with standard tables of common laboratory solvents. It is recommended to run a blank spectrum of your deuterated solvent to identify any inherent impurities.

Q3: I am observing significant tailing of my compound during silica gel column chromatography. What could be the cause and how can I fix it?

A3: Azetidines are basic compounds, and the nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as 0.1-2% triethylamine (TEA), to your mobile phase (e.g., Hexane/Ethyl Acetate).[1]

Q4: What is a good starting point for a recrystallization solvent system for this compound?

A4: As a hydrochloride salt, Methyl Azetidine-2-carboxylate is polar. A good starting point for recrystallization would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar co-solvent like ethyl acetate or diethyl ether as an anti-solvent to induce crystallization.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis
Symptom Possible Cause Suggested Solution
Multiple spots on TLC close to the product spot. Incomplete reaction or formation of closely related byproducts.Purification: Employ flash column chromatography with a shallow solvent gradient to improve separation. Consider using a mobile phase modifier like triethylamine (0.1-2%) to reduce peak tailing on silica gel.[1]
Product appears as an oil or fails to crystallize. Presence of significant impurities inhibiting crystallization.Purification: First, attempt to purify the oil by flash column chromatography. Once a higher purity is achieved, attempt recrystallization from a suitable solvent system.
Low yield after purification. Product loss during extraction or chromatography.Optimization: Ensure the aqueous phase pH is appropriate during workup to prevent loss of the amine. For chromatography, ensure the chosen solvent system provides good separation without being too strong, which can cause rapid elution and poor separation.
Issue 2: Difficulty in Removing a Specific Impurity
Symptom Possible Cause Suggested Solution
A persistent impurity co-elutes with the product in chromatography. The impurity has a very similar polarity to the product.Chromatography Optimization: Try a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). If using normal phase silica, consider reverse-phase chromatography (e.g., C18 silica) with a suitable polar mobile phase (e.g., water/acetonitrile with a buffer).
Recrystallization does not remove a specific impurity. The impurity has similar solubility characteristics to the product in the chosen solvent.Recrystallization Optimization: Experiment with different solvent systems. A useful technique is to use a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures.

Data Presentation

The following tables summarize typical data that should be collected during the purification process.

Table 1: Impurity Profile Before and After Purification by Column Chromatography

Impurity Retention Time (min) in HPLC Initial Area % Final Area % after Chromatography
Unidentified Impurity 13.55.2< 0.1
Unidentified Impurity 24.82.1< 0.1
Methyl Azetidine-2-carboxylate 5.2 92.7 > 99.8

Table 2: Recovery and Purity Data for Different Purification Methods

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Recovery Yield (%)
Column Chromatography 92.7> 99.885
Recrystallization 98.5> 99.990

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of this compound on a laboratory scale.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane/Methanol).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). A typical gradient might be from 2% to 10% methanol in dichloromethane.

    • For basic compounds like azetidines, adding 0.1-1% triethylamine to the mobile phase can improve peak shape.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., isopropanol).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. If the compound is too soluble, a second "anti-solvent" (in which the compound is insoluble) can be added dropwise to the hot solution until it becomes slightly cloudy, then reheated to clarify before cooling.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Product start Crude Methyl Azetidine-2-carboxylate HCl analysis Purity Assessment (TLC, HPLC, NMR) start->analysis chromatography Flash Column Chromatography analysis->chromatography If purity < 98% or multiple impurities recrystallization Recrystallization analysis->recrystallization If purity > 98% with minor impurities final_analysis Purity & Identity Confirmation (HPLC, NMR, MS) chromatography->final_analysis recrystallization->final_analysis product Pure Methyl Azetidine-2-carboxylate HCl (>99%) final_analysis->product

References

Best practices for handling hygroscopic Methyl Azetidine-2-carboxylate Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the hygroscopic compound, Methyl Azetidine-2-carboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: this compound is a heterocyclic compound that serves as a building block in the synthesis of various bioactive molecules and peptide mimetics.[1][2] Its hygroscopic nature, the tendency to attract and absorb moisture from the atmosphere, is due to its salt form (hydrochloride) and the presence of polar functional groups that can form hydrogen bonds with water molecules.[3][4]

Q2: What are the initial signs that my this compound has absorbed moisture?

A2: The first visual indication of moisture absorption is a change in the physical appearance of the compound, which is typically a pale yellow to brown hygroscopic solid.[1][2] You may observe clumping, caking, or the material may appear damp or sticky.[3] In cases of significant moisture absorption, the solid may begin to dissolve and form a solution.[5]

Q3: What are the consequences of using moisture-contaminated this compound in my experiment?

A3: Using this compound after it has absorbed atmospheric moisture can lead to several experimental issues:

  • Inaccurate Stoichiometry: The measured weight will include an unknown amount of water, leading to errors in molar calculations and incorrect stoichiometry in your reactions.[6]

  • Reaction Failure or Reduced Yield: The presence of water can interfere with moisture-sensitive reactions, potentially leading to side reactions, incomplete conversion, or complete failure of the intended transformation.

  • Degradation: The presence of water can promote the degradation of the compound, especially over time.

  • Inconsistent Results: The variable water content will lead to poor reproducibility of your experimental results.

Q4: How should I properly store this compound to prevent moisture absorption?

A4: Proper storage is critical. The compound should be kept in a tightly sealed container.[7][8] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated place.[7][8] Storing the container inside a desiccator with a suitable desiccant, such as silica gel or calcium chloride, is a highly effective practice.[3]

Q5: Can I dry this compound if it has been exposed to moisture?

A5: While it may be possible to dry the compound, it is often preferable to use a fresh, unopened container to ensure accuracy and consistency. If you must dry it, gentle heating under a high vacuum can be attempted.[9] However, be aware that this may not remove all lattice water and could potentially cause degradation if the temperature is too high. It is crucial to verify the dryness and purity of the compound analytically (e.g., by Karl Fischer titration for water content and NMR for purity) before use.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields or product purity. The hygroscopic nature of this compound is leading to inaccurate measurements and introducing water into the reaction.Ensure the compound is handled in a controlled, low-humidity environment, such as a glove box or under a stream of inert gas. Use a fresh, properly stored container of the reagent.
The compound appears clumpy or has turned into a thick syrup. The container has not been properly sealed, allowing significant moisture absorption from the atmosphere.Discard the compromised reagent. Review storage procedures and ensure all containers are sealed tightly with paraffin film after use and stored in a desiccator.
Difficulty in accurately weighing the compound. The compound is rapidly absorbing moisture from the air during the weighing process.Weigh the compound as quickly as possible. Use a weighing vessel with a narrow opening to minimize exposure to air. For highly sensitive reactions, consider weighing the compound inside a glove box.
Unexpected side products in the reaction. The absorbed water is participating in the reaction, or the amine hydrochloride is reacting with basic reagents or surfaces.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Be mindful of the incompatibility of amine hydrochlorides with strong bases.

Data Presentation

Parameter Value Significance in Handling and Experiments
Appearance Pale yellow to brown hygroscopic solid[1][2]A change in appearance can indicate moisture absorption or degradation.
Molecular Weight 151.59 g/mol [2][10]Essential for accurate molar calculations.
Recommended Storage Temperature 0-8°C[1][2]Storing at lower temperatures can slow down potential degradation.
Solubility Soluble in water.[11] Favorable solubility in various solvents.[1][2]Knowledge of solubility in different anhydrous solvents is crucial for reaction setup. It is recommended to test solubility in small quantities of the desired solvent before a large-scale reaction.
Hygroscopicity HighThe compound will readily absorb moisture from the air, impacting weighing accuracy and reaction outcomes.
Incompatible Materials Strong oxidizing agents.[7] Strong bases.Contact with strong oxidizing agents can lead to vigorous reactions. As an amine hydrochloride, it will react with bases to liberate the free amine. This can be an intended part of a reaction or an unintended side reaction.

Experimental Protocols

The following are generalized protocols for handling and using this compound in a moisture-sensitive reaction, such as a peptide coupling.

Protocol 1: Handling and Dispensing in a Controlled Atmosphere

This protocol is recommended for all uses of this compound to ensure accuracy and prevent moisture contamination.

  • Preparation: Place the sealed container of this compound, along with all necessary spatulas, weighing paper, and vials, inside a nitrogen-filled glove box. If a glove box is not available, prepare a "glove bag" or use a Schlenk line with a stream of inert gas (e.g., nitrogen or argon) directed over the balance and handling area.

  • Equilibration: Allow the container to equilibrate to the temperature of the controlled atmosphere for at least 30 minutes before opening to prevent condensation.

  • Dispensing: Open the container inside the controlled atmosphere. Quickly weigh the desired amount of the compound into a pre-tared, dry reaction vessel.

  • Sealing: Tightly reseal the main container of this compound. For added protection, wrap the lid with paraffin film.

  • Storage: Return the main container to the desiccator for storage.

Protocol 2: Use in a Peptide Coupling Reaction

This protocol outlines the use of this compound in a typical peptide coupling reaction where the free amine is generated in situ.

  • Reaction Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the N-protected amino acid, a coupling agent (e.g., HBTU, HATU), and an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture. The amount of base should be sufficient to neutralize the hydrochloride salt of this compound and facilitate the coupling reaction.

  • Addition of this compound: In the controlled atmosphere, weigh the required amount of this compound and add it to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (often room temperature) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, follow a standard aqueous work-up procedure to remove the coupling reagents and byproducts. Purify the desired peptide product by flash chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Using Hygroscopic Reagents cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Reagents and Glassware (anhydrous solvents, dried glassware) setup_atmosphere Set up Inert Atmosphere (Glove box or Nitrogen line) prep_reagents->setup_atmosphere weigh_reagent Weigh Hygroscopic Reagent (quickly and in a controlled environment) setup_atmosphere->weigh_reagent Transfer to controlled environment dissolve Dissolve in Anhydrous Solvent weigh_reagent->dissolve add_reagents Add Reagents to Reaction Vessel dissolve->add_reagents run_reaction Run Reaction Under Inert Atmosphere add_reagents->run_reaction monitor_reaction Monitor Reaction Progress (TLC, LC-MS) run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extract_purify Extract and Purify Product quench_reaction->extract_purify characterize Characterize Product (NMR, MS, etc.) extract_purify->characterize

Caption: A flowchart illustrating the key steps for handling a hygroscopic reagent in a chemical synthesis.

troubleshooting_hygroscopic Troubleshooting Inconsistent Results start Inconsistent Experimental Results? check_reagent Check Appearance of Hygroscopic Reagent start->check_reagent is_clumped Is it clumpy, caked, or syrupy? check_reagent->is_clumped discard Discard Reagent and Use a Fresh Batch is_clumped->discard Yes check_handling Review Handling and Weighing Technique is_clumped->check_handling No review_storage Review Storage and Handling Procedures discard->review_storage is_exposed Is it exposed to air for extended periods? check_handling->is_exposed use_inert Use Glove Box or Inert Atmosphere for Handling is_exposed->use_inert Yes check_solvents Check Solvents and Glassware is_exposed->check_solvents No use_inert->check_solvents is_anhydrous Are solvents anhydrous and glassware dry? check_solvents->is_anhydrous dry_materials Ensure Proper Drying of Solvents and Glassware is_anhydrous->dry_materials No end Consistent Results is_anhydrous->end Yes dry_materials->end

Caption: A logical diagram for troubleshooting inconsistent experimental outcomes when using hygroscopic reagents.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of pharmaceutical intermediates like Methyl Azetidine-2-carboxylate Hydrochloride is paramount for ensuring quality, purity, and consistency in drug development. This guide provides an objective comparison of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis—for the robust characterization of this compound. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing appropriate analytical strategies.

Physicochemical Properties
PropertyValue
Chemical Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol [1]
CAS Number 162698-26-2[1]
Appearance White to yellow solid
Purity (Typical) ≥95%

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

HPLC is a cornerstone technique for assessing the purity and, crucially for chiral molecules like this compound, the enantiomeric excess. Chiral stationary phases (CSPs) are essential for the separation of enantiomers.

Comparison of HPLC Methods
ParameterChiral HPLC (Polysaccharide-based CSP)Reverse-Phase HPLC (C18)
Primary Use Enantiomeric PurityChemical Purity
Typical Stationary Phase Amylose or Cellulose derivativesOctadecyl-silica
Typical Mobile Phase Hexane/IsopropanolAcetonitrile/Water with TFA
Resolution (Rs) > 1.5 for enantiomers is desirableBaseline separation of impurities
Sensitivity Dependent on chromophore and detectorHigh with UV or MS detection
Key Advantage Quantifies enantiomeric compositionRobust and widely applicable for purity
Experimental Protocol: Chiral HPLC

This protocol is a representative method for the enantiomeric separation of amino acid esters and may be adapted for this compound.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Chiralpak® ID (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For the hydrochloride salt, addition of a small amount of a basic modifier like diethylamine (DEA) may be necessary to improve peak shape.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expected NMR Data
NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H ~4.5-4.8tCH at C2
~3.8-4.2mCH₂ at C4
~3.7sOCH₃
~2.5-3.0mCH₂ at C3
¹³C ~170-175-C=O (ester)
~55-60-CH at C2
~52-55-OCH₃
~45-50-CH₂ at C4
~25-30-CH₂ at C3
Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation : 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64.

    • Solvent Signal Suppression : If using D₂O, presaturation may be applied to suppress the residual HDO signal.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more, depending on concentration.

  • Referencing : Spectra are referenced to the residual solvent signal.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data
Ionization ModeExpected m/zInterpretation
ESI Positive 116.07[M+H]⁺ (protonated free base)
138.05[M+Na]⁺ (sodium adduct of the free base)

The fragmentation of the protonated molecule ([M+H]⁺ at m/z 116.07) in the gas phase would likely involve the loss of the methoxycarbonyl group or cleavage of the azetidine ring. A common fragmentation pathway for amino acid methyl esters is the loss of the methoxy group and carbon monoxide[4][5].

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is used to confirm the empirical formula.

Theoretical Elemental Composition
ElementTheoretical Percentage (%)
Carbon (C) 39.62
Hydrogen (H) 6.65
Chlorine (Cl) 23.39
Nitrogen (N) 9.24
Oxygen (O) 21.11
Experimental Protocol: CHN Analysis
  • Instrumentation : CHN elemental analyzer.

  • Method : Combustion analysis. A precisely weighed sample is combusted in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Sample Preparation : The sample must be thoroughly dried to remove any residual solvent, which would affect the hydrogen and carbon percentages. A sample size of 2-3 mg is typically used.

Workflow and Logic Diagrams

AnalyticalWorkflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample Methyl Azetidine-2-carboxylate HCl HPLC HPLC Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS EA Elemental Analysis Sample->EA Purity Chemical & Enantiomeric Purity HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Formula Empirical Formula Confirmation EA->Formula

Caption: General workflow for the analytical characterization of a pharmaceutical intermediate.

HPLC_Method_Selection Start Goal of Analysis Impurity Assess Chemical Purity? Start->Impurity Enantiomer Determine Enantiomeric Ratio? Start->Enantiomer RP_HPLC Reverse-Phase HPLC (C18) Impurity->RP_HPLC Yes Chiral_HPLC Chiral HPLC (CSP) Enantiomer->Chiral_HPLC Yes

Caption: Decision logic for selecting the appropriate HPLC method.

References

A Comparative Guide to the Analysis of Methyl Azetidine-2-carboxylate Derivatives: NMR, Mass Spectrometry, and Chromatographic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of Methyl Azetidine-2-carboxylate and its derivatives. We will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary structural elucidation tools and compare their performance with alternative chromatographic methods. This document offers supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate analytical strategy for your research needs.

Introduction to Methyl Azetidine-2-carboxylate

Methyl Azetidine-2-carboxylate is a saturated heterocyclic compound containing a four-membered azetidine ring with a methyl ester group at the 2-position. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their utility as constrained amino acid analogues in peptide and protein engineering. Accurate and robust analytical methods are crucial for the synthesis, purification, and characterization of these molecules.

NMR and Mass Spectrometry Analysis

NMR spectroscopy and mass spectrometry are powerful, complementary techniques for the structural elucidation of organic molecules. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry reveals the molecular weight and elemental composition, as well as fragmentation patterns that can aid in structure determination.

Predicted ¹H and ¹³C NMR Data for Methyl Azetidine-2-carboxylate

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the parent compound, Methyl Azetidine-2-carboxylate. These values are estimations based on established chemical shift prediction algorithms and can serve as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for Methyl Azetidine-2-carboxylate (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H23.8 - 4.2Triplet7-8
H3 (axial)2.2 - 2.5Multiplet
H3 (equatorial)2.6 - 2.9Multiplet
H4 (axial)3.3 - 3.6Multiplet
H4 (equatorial)3.7 - 4.0Multiplet
NH1.8 - 2.5Broad Singlet
OCH₃3.7 - 3.8Singlet

Table 2: Predicted ¹³C NMR Data for Methyl Azetidine-2-carboxylate (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C260 - 65
C325 - 30
C445 - 50
C=O170 - 175
OCH₃50 - 55
Expected Mass Spectrometry Fragmentation

Electron ionization mass spectrometry (EI-MS) of Methyl Azetidine-2-carboxylate is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of the azetidine ring and the ester group.

Table 3: Expected Mass Spectral Fragmentation of Methyl Azetidine-2-carboxylate

m/zFragment IonDescription
115[C₅H₉NO₂]⁺Molecular Ion (M⁺)
84[C₄H₆N]⁺Loss of the methoxycarbonyl radical (•COOCH₃)
56[C₃H₆N]⁺Cleavage of the azetidine ring
59[COOCH₃]⁺Methoxycarbonyl cation

Experimental Protocols

Quantitative NMR (qNMR) Analysis

Quantitative NMR can be used to determine the purity of Methyl Azetidine-2-carboxylate derivatives with high precision and accuracy.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Methyl Azetidine-2-carboxylate derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃, D₂O) containing a known concentration of a reference standard (e.g., TMS).

    • Ensure complete dissolution of the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Use a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full magnetization recovery between scans.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Mass Spectrometry Analysis by GC-MS

Gas chromatography-mass spectrometry can be used for the separation and identification of volatile derivatives of Methyl Azetidine-2-carboxylate.

Methodology:

  • Derivatization (if necessary): For less volatile derivatives, derivatization may be required. A common method is N-acylation followed by esterification.

  • GC-MS System:

    • Gas Chromatograph: Use a capillary column suitable for the analysis of amino acid derivatives (e.g., DB-5ms).

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Oven Program: A temperature gradient program should be optimized to achieve good separation of the analytes. A typical program might start at 80°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: An electron ionization (EI) source is commonly used.

  • Data Acquisition: Acquire mass spectra in full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of reference standards or by searching a mass spectral library.

Comparison with Alternative Analytical Techniques

While NMR and MS are primary tools for structural elucidation, other techniques offer advantages in specific applications such as chiral separation and routine quality control.

Table 4: Comparison of Analytical Techniques for Methyl Azetidine-2-carboxylate Derivatives

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
NMR Spectroscopy Nuclear spin transitions in a magnetic field- Provides detailed structural information- Non-destructive- Quantitative- Lower sensitivity compared to MS- Can be complex to interpret- Structure elucidation- Purity determination (qNMR)- Conformational analysis
Mass Spectrometry Mass-to-charge ratio of ionized molecules- High sensitivity- Provides molecular weight and elemental composition- Can be coupled with chromatography (GC-MS, LC-MS)- Destructive technique- May require derivatization- Isomers can be difficult to distinguish- Molecular weight determination- Impurity profiling- Trace analysis
Chiral HPLC-UV Differential interaction with a chiral stationary phase- Excellent for separating enantiomers- Quantitative- Requires a chiral column- May require derivatization for UV detection- Enantiomeric purity determination
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase- High resolution for volatile compounds- Robust and reliable for routine analysis- Requires volatile or derivatized analytes- Not suitable for thermally labile compounds- Routine quality control- Purity assessment of volatile derivatives

Experimental Workflows and Signaling Pathways

General Analytical Workflow

The following diagram illustrates a general workflow for the analysis of a newly synthesized Methyl Azetidine-2-carboxylate derivative.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Chirality synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Initial Structure Confirmation ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight Verification qnmr qNMR nmr->qnmr Purity Assessment hplc Chiral HPLC nmr->hplc Chiral Purity Assessment

General analytical workflow for Methyl Azetidine-2-carboxylate derivatives.
Logical Relationship for Method Selection

The choice of analytical technique depends on the specific research question. The following diagram illustrates a decision-making process.

method_selection node_rect node_rect start Analytical Goal q1 New Compound? start->q1 q2 Chiral Center? q1->q2 No elucidation NMR & Mass Spectrometry q1->elucidation Yes q3 Quantitative Analysis? q2->q3 No chiral_hplc Chiral HPLC q2->chiral_hplc Yes qnmr_gc qNMR or GC/HPLC q3->qnmr_gc Purity? routine_qc GC-FID or HPLC-UV q3->routine_qc Routine Assay?

Decision tree for selecting an analytical method.

Conclusion

The selection of an appropriate analytical technique is paramount for the successful research and development of Methyl Azetidine-2-carboxylate derivatives. NMR and mass spectrometry remain the gold standard for unambiguous structure elucidation. For routine quality control and the determination of enantiomeric purity, chromatographic techniques such as GC and chiral HPLC offer robust and reliable alternatives. By understanding the strengths and limitations of each method, researchers can design an effective analytical strategy to ensure the quality and integrity of their compounds.

A Comparative Guide to HPLC and Chiral Chromatography for Purity Assessment of Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like Methyl Azetidine-2-carboxylate is a critical step in the synthesis of novel therapeutics. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for both achiral purity and chiral enantiomeric excess determination of this compound. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

Comparison of Chromatographic Methods

Two primary HPLC-based approaches are essential for the comprehensive purity assessment of Methyl Azetidine-2-carboxylate: an achiral method to determine overall purity by separating the compound from process-related impurities and degradants, and a chiral method to resolve and quantify the enantiomers.

FeatureAchiral Purity Analysis (HILIC)Chiral Purity Analysis (Normal Phase)
Principle Hydrophilic Interaction Liquid Chromatography (HILIC) for separation of polar compounds.Enantioselective separation on a chiral stationary phase (CSP).
Stationary Phase Amide-based HILIC columnPolysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Acetonitrile with an aqueous buffer (e.g., ammonium formate)Non-polar organic solvents (e.g., Hexane/Isopropanol)
Typical Detection UV at low wavelength (e.g., 210 nm) or Mass Spectrometry (MS)UV detection (if a chromophore is present or introduced)
Primary Outcome Quantifies impurities and degradants that are not enantiomers.Determines the enantiomeric excess (% ee) or enantiomeric ratio.

Experimental Protocols

Detailed methodologies for both achiral and chiral analyses are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Method 1: Achiral Purity Assessment by HILIC

This method is designed for the separation of the polar Methyl Azetidine-2-carboxylate from potential impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV or MS detector.

Chromatographic Conditions:

  • Column: Amide HILIC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry (Positive Ion Mode)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and Water (e.g., 90:10 v/v) to a concentration of approximately 1 mg/mL.

Method 2: Chiral Purity Assessment by Normal Phase HPLC

This method is based on established protocols for the enantiomeric separation of similar cyclic amino acid esters.

Instrumentation:

  • HPLC system with a binary or isocratic pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: Chiral Stationary Phase, Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (Note: Sensitivity may be low due to the lack of a strong chromophore. Derivatization with a UV-active tag may be considered for improved detection.)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for both the achiral and chiral HPLC methods.

Achiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC Analysis cluster_data Data Analysis sample Methyl Azetidine-2-carboxylate Sample dissolve Dissolve in ACN/Water (90:10) sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HILIC HPLC System filter->hplc separation Separation on Amide Column hplc->separation detection UV (210 nm) or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Achiral HILIC-HPLC Workflow

Chiral_HPLC_Workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Analysis sample_c Methyl Azetidine-2-carboxylate Sample dissolve_c Dissolve in Mobile Phase sample_c->dissolve_c filter_c Filter (0.45 µm) dissolve_c->filter_c hplc_c Inject into Chiral HPLC System filter_c->hplc_c separation_c Separation on Chiralpak® IA hplc_c->separation_c detection_c UV (210 nm) Detection separation_c->detection_c chromatogram_c Obtain Chromatogram detection_c->chromatogram_c integrate_c Integrate Enantiomer Peaks chromatogram_c->integrate_c calculate_c Calculate Enantiomeric Excess (% ee) integrate_c->calculate_c

Chiral HPLC Workflow

Concluding Remarks

The selection of an appropriate HPLC method is contingent on the specific analytical goal. For the determination of overall chemical purity, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed as a robust approach for retaining and separating the polar Methyl Azetidine-2-carboxylate from its impurities. For the critical assessment of enantiomeric purity, a normal phase chiral HPLC method utilizing a polysaccharide-based chiral stationary phase is recommended. The successful implementation of these methods will enable researchers and drug developers to confidently assess the quality of Methyl Azetidine-2-carboxylate, ensuring the integrity of their subsequent synthetic endeavors. It is important to note that for analytes lacking a strong chromophore, such as the target compound, detection can be a challenge. The use of a mass spectrometer as a detector or derivatization of the analyte may be necessary to achieve the desired sensitivity and specificity.

Azetidine-2-carboxylic Acid and Proline: A Comparative Guide to Beta- and Gamma-Turn Induction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of amino acid analogs is paramount in the rational design of peptidomimetics and therapeutics. This guide provides an in-depth comparison of Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, and the canonical amino acid proline in their ability to induce beta (β)- and gamma (γ)-turns within peptide structures. This analysis is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and molecular modeling studies.

The fundamental difference in the ring size between azetidine-2-carboxylic acid (a four-membered ring) and proline (a five-membered ring) leads to distinct conformational constraints on the peptide backbone. Experimental evidence strongly indicates that while proline is a potent inducer of β-turns, azetidine-2-carboxylic acid preferentially stabilizes the more compact γ-turn structure. This differential turn induction provides a powerful tool for precisely engineering peptide and protein secondary structures.

Quantitative Comparison of Turn Induction

The following table summarizes the key quantitative parameters differentiating the turn-inducing properties of Azetidine-2-carboxylic acid and Proline based on experimental and computational studies of model peptides.

ParameterAzetidine-2-carboxylic Acid (Aze)Proline (Pro)Supporting Evidence
Preferred Turn Type γ-turnβ-turnNMR and molecular modeling studies on model tetrapeptides demonstrate that the conformational constraints of the four-membered ring of Aze favor the formation of γ-turns, while the five-membered ring of proline promotes the adoption of β-turn structures.
Ideal Dihedral Angles (φ, ψ) for the Turn-Inducing Residue ~ +75° to +85°, ~ -65° to -75° (for an inverse γ-turn)Type I: ~ -60°, ~ -30°; Type II: ~ -60°, ~ +120°Theoretical calculations and NMR spectroscopic data of various peptides have established these characteristic dihedral angle ranges for γ- and β-turns.
Key Hydrogen Bond C=O(i) ··· H-N(i+2)C=O(i) ··· H-N(i+3)The defining feature of a γ-turn is a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+2)-th residue, forming a seven-membered ring. In contrast, a β-turn is characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue, creating a ten-membered ring.
Hydrogen Bond Distance Typically 2.0 - 2.8 ÅTypically 1.9 - 2.5 ÅX-ray crystallography and molecular dynamics simulations provide precise measurements of these intramolecular hydrogen bond distances.
Conformational Flexibility Generally imparts greater flexibility to the peptide chain compared to proline.[1]More conformationally restricted.Energy computations on dipeptides have shown that Aze-containing peptides are somewhat more flexible than their proline counterparts due to reduced non-covalent repulsive interactions.[1]

Experimental Methodologies

The characterization of β- and γ-turns induced by proline and azetidine-2-carboxylic acid relies on a combination of sophisticated experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of peptides in solution, including the identification of specific turn conformations through the measurement of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.

Protocol:

  • Sample Preparation: Peptides are synthesized using solid-phase or solution-phase methods. The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:

    • 1D ¹H NMR: To assess overall sample purity and conformational homogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. The presence of a strong dαN(i, i+2) NOE is a key indicator of a γ-turn, while a dαN(i, i+3) NOE is characteristic of a β-turn.

    • 2D COSY (Correlation Spectroscopy): To measure ³J(HN,Hα) coupling constants, which provide information about the φ dihedral angle via the Karplus equation.

  • Data Analysis: NMR data is processed and analyzed using specialized software. Dihedral angle restraints derived from coupling constants and distance restraints from NOE intensities are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To probe the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds.

Protocol:

  • Sample Preparation: The peptide sample is prepared as a thin film by drying a solution onto an IR-transparent window (e.g., CaF2) or as a solution in a suitable solvent (e.g., D2O to avoid interference from the H-O-H bending vibration).

  • Data Acquisition: FT-IR spectra are recorded using an FT-IR spectrometer. The amide I band (1600-1700 cm⁻¹) is of particular interest as its frequency is sensitive to the peptide backbone conformation.

  • Data Analysis: The amide I band is often a composite of overlapping peaks corresponding to different secondary structures. Deconvolution techniques, such as Fourier self-deconvolution and second-derivative analysis, are employed to resolve these components.

    • β-turns: Typically exhibit bands in the range of 1660-1695 cm⁻¹.

    • γ-turns: Are often associated with a band around 1640 cm⁻¹, although this can overlap with random coil conformations.

Molecular Dynamics (MD) Simulations

Objective: To computationally model the conformational landscape of peptides and to provide theoretical support for experimental findings.

Protocol:

  • System Setup: An initial 3D structure of the peptide is generated. The peptide is placed in a simulation box filled with an explicit solvent (e.g., water) and counter-ions are added to neutralize the system. A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

  • Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure of the system are gradually brought to the desired values.

  • Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed, during which the trajectory of all atoms is calculated by integrating Newton's equations of motion.

  • Analysis: The resulting trajectory is analyzed to determine the conformational preferences of the peptide. This includes monitoring dihedral angles, hydrogen bond formation and lifetimes, and clustering the structures to identify dominant conformations.

Logical Relationship Diagram

The following diagram illustrates the structural differences between azetidine-2-carboxylic acid and proline and their resulting influence on peptide secondary structure.

Turn_Induction cluster_0 Structural Analogs cluster_1 Conformational Preference Aze Azetidine-2-carboxylic Acid (Aze) Four-membered ring Gamma_Turn γ-Turn C=O(i)···H-N(i+2) H-bond Seven-membered ring Aze->Gamma_Turn Preferentially Induces Pro Proline (Pro) Five-membered ring Beta_Turn β-Turn C=O(i)···H-N(i+3) H-bond Ten-membered ring Pro->Beta_Turn Strongly Induces

References

A comparative study of different synthetic routes to Methyl Azetidine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to Methyl Azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The following sections detail various synthetic strategies, offering a side-by-side comparison of their efficiencies, enantioselectivities, and procedural complexities. Experimental protocols for key methodologies are provided, alongside visualizations of the synthetic pathways to aid in comprehension and practical application.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative metrics for the different synthetic routes to Methyl Azetidine-2-carboxylate and its parent carboxylic acid. This allows for a rapid assessment of each method's suitability based on factors such as overall yield, number of synthetic steps, and stereochemical control.

Synthetic RouteStarting Material(s)Key StepsOverall YieldEnantiomeric Excess (ee)Number of StepsKey Reagents/ConditionsScalability
1. From Chiral 1-Arylethylamine γ-Butyrolactone, (S)-1-phenylethylamineBromination of γ-lactone, Esterification, Intramolecular Cyclization~37-38% (for diastereomers)Diastereoselective2PBr₃, Br₂, NaHCO₃Described at millimole scale.
2. Via Malonic Ester Intermediates Dimethyl (S)-(1'-methyl)benzylaminomalonate, 1,2-dibromoethaneAzetidine ring formation, Krapcho dealkoxycarbonylation, Esterification~48% (for acid)>99.9%5Cesium carbonate, Lithium chloride, LipaseDescribed at millimole scale.[1][2]
3. From L-Aspartic Acid L-Aspartic acidProtection, Reduction, Iodination, Cyclization, Deprotection, Esterification49% (for acid)High (from chiral pool)13 (chromatography-free)(Boc)₂O, NaBH₄, p-TsCl, NaIMultigram scale demonstrated.[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and are intended to provide a practical guide for laboratory implementation.

Route 1: From Chiral 1-Arylethylamine

This enantioselective synthesis utilizes a chiral amine auxiliary to induce stereocontrol during the formation of the azetidine ring.

Step 1: Synthesis of Methyl 2,4-dibromobutanoate

  • To γ-butyrolactone (78 mmol) is added phosphorus tribromide (2.0 mmol) and the mixture is stirred at 100 °C under an inert atmosphere.[4]

  • Bromine (86 mmol) is added dropwise over 1 hour while maintaining the temperature.[4]

  • After stirring for an additional 5 minutes at 100 °C, the reaction is cooled to room temperature, and excess bromine is removed with a stream of nitrogen.

  • The residue is dissolved in methanol (30 mL) and stirred for 20 hours at room temperature.[4]

  • The reaction mixture is then worked up with saturated aqueous sodium sulfite and extracted with n-hexane. The combined organic layers are washed, dried, and concentrated to afford methyl 2,4-dibromobutanoate.

Step 2: Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate

  • A mixture of methyl 2,4-dibromobutanoate (2.87 mmol), (S)-1-phenylethylamine (2.9 mmol), and sodium bicarbonate (14.4 mmol) in acetonitrile (14 mL) is refluxed for 13 hours.

  • After cooling, the mixture is filtered, and the filtrate is concentrated.

  • The resulting diastereomers are separated by silica gel chromatography to yield (2S,1'S)- and (2R,1'S)-methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate.[4]

Route 2: Via Malonic Ester Intermediates

This efficient route achieves high enantiopurity through a combination of a chiral auxiliary and enzymatic resolution.[1][2]

Step 1: Azetidine Ring Formation

  • Dimethyl (S)-(1'-methyl)benzylaminomalonate is treated with 1,2-dibromoethane (1.5 equivalents) and cesium carbonate (2 equivalents) in DMF.[1][2]

  • The reaction mixture is stirred to facilitate the intramolecular cyclization, yielding dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate with high efficiency (99% yield).[1][2]

Step 2: Krapcho Dealkoxycarbonylation

  • The resulting diester is subjected to Krapcho dealkoxycarbonylation using lithium chloride in a mixture of DMSO and water at elevated temperatures.[1]

  • This step preferentially removes one of the ester groups, yielding a mixture of diastereomeric monoesters.[1]

Step 3: Lipase-Catalyzed Hydrolysis and Deprotection

  • The desired (2S,1'S)-monoester is preferentially hydrolyzed using a lipase (e.g., Chirazyme L-2) to the corresponding carboxylic acid.[2]

  • Subsequent deprotection via catalytic hydrogenation removes the chiral auxiliary, affording enantiomerically pure (S)-azetidine-2-carboxylic acid.[2]

Step 4: Esterification

  • The resulting (S)-azetidine-2-carboxylic acid can be converted to the methyl ester via standard esterification procedures, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like sulfuric acid) or by treatment with diazomethane or trimethylsilyldiazomethane for a milder conversion.[5]

Route 3: From L-Aspartic Acid

This scalable and chromatography-free synthesis is advantageous for producing larger quantities of the target compound.[3]

Step 1: Protection of L-Aspartic Acid

  • L-aspartic acid is first protected as N-Boc-L-aspartic acid using di-tert-butyl dicarbonate ((Boc)₂O).[3]

  • Subsequent selective esterification and saponification steps yield the desired mono-protected, mono-ester intermediate.[3]

Step 2: Reduction and Iodination

  • The carboxylic acid moiety is reduced to a primary alcohol using sodium borohydride via a mixed anhydride intermediate.[3]

  • The resulting alcohol is then converted to an iodide via a two-step procedure involving treatment with p-toluenesulfonyl chloride (p-TsCl) followed by sodium iodide.[3]

Step 3: Intramolecular Cyclization

  • The N-protected amino iodide undergoes intramolecular N-alkylation to form the azetidine ring.[3]

Step 4: Deprotection and Esterification

  • The protecting groups are removed to yield L-azetidine-2-carboxylic acid.[3]

  • The final product is then esterified to Methyl Azetidine-2-carboxylate using standard methods as described in Route 2, Step 4.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Route_1_From_Chiral_1_Arylethylamine gamma-Butyrolactone gamma-Butyrolactone Methyl_2_4_dibromobutanoate Methyl_2_4_dibromobutanoate gamma-Butyrolactone->Methyl_2_4_dibromobutanoate PBr3, Br2 MeOH Methyl_1_S_1_phenylethyl_azetidine_2_carboxylate Methyl_1_S_1_phenylethyl_azetidine_2_carboxylate Methyl_2_4_dibromobutanoate->Methyl_1_S_1_phenylethyl_azetidine_2_carboxylate (S)-1-phenylethylamine NaHCO3, MeCN

Caption: Synthesis from Chiral 1-Arylethylamine.

Route_2_Via_Malonic_Ester_Intermediates Dimethyl_S_1_methyl_benzylaminomalonate Dimethyl_S_1_methyl_benzylaminomalonate Dimethyl_azetidine_2_2_dicarboxylate Dimethyl_azetidine_2_2_dicarboxylate Dimethyl_S_1_methyl_benzylaminomalonate->Dimethyl_azetidine_2_2_dicarboxylate 1,2-dibromoethane Cs2CO3, DMF Methyl_azetidine_2_carboxylate_monoester Methyl_azetidine_2_carboxylate_monoester Dimethyl_azetidine_2_2_dicarboxylate->Methyl_azetidine_2_carboxylate_monoester LiCl, DMSO/H2O S_Azetidine_2_carboxylic_acid S_Azetidine_2_carboxylic_acid Methyl_azetidine_2_carboxylate_monoester->S_Azetidine_2_carboxylic_acid Lipase H2, Pd/C Methyl_Azetidine_2_carboxylate Methyl_Azetidine_2_carboxylate S_Azetidine_2_carboxylic_acid->Methyl_Azetidine_2_carboxylate MeOH, H+

Caption: Synthesis via Malonic Ester Intermediates.

Route_3_From_L_Aspartic_Acid L_Aspartic_acid L_Aspartic_acid N_Boc_L_aspartic_acid_ester N_Boc_L_aspartic_acid_ester L_Aspartic_acid->N_Boc_L_aspartic_acid_ester (Boc)2O, Esterification N_Boc_amino_alcohol N_Boc_amino_alcohol N_Boc_L_aspartic_acid_ester->N_Boc_amino_alcohol NaBH4 N_Boc_amino_iodide N_Boc_amino_iodide N_Boc_amino_alcohol->N_Boc_amino_iodide p-TsCl, NaI N_Boc_azetidine_2_carboxylate N_Boc_azetidine_2_carboxylate N_Boc_amino_iodide->N_Boc_azetidine_2_carboxylate Intramolecular Cyclization L_Azetidine_2_carboxylic_acid L_Azetidine_2_carboxylic_acid N_Boc_azetidine_2_carboxylate->L_Azetidine_2_carboxylic_acid Deprotection Methyl_Azetidine_2_carboxylate Methyl_Azetidine_2_carboxylate L_Azetidine_2_carboxylic_acid->Methyl_Azetidine_2_carboxylate MeOH, H+

Caption: Synthesis from L-Aspartic Acid.

References

A Comparative Guide to the Validation of Methyl Azetidine-2-carboxylate Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids such as Methyl Azetidine-2-carboxylate represents a powerful strategy to enhance the therapeutic properties of peptides. This guide provides an objective comparison of key analytical techniques for validating the successful incorporation of this proline analog, supported by experimental data and detailed protocols to ensure accurate and reliable characterization of modified peptide sequences.

The substitution of proline with Methyl Azetidine-2-carboxylate, a conformationally constrained analog, can significantly influence the structural and functional attributes of a peptide. The four-membered ring of azetidine-2-carboxylic acid introduces a unique structural kink, differing from the five-membered ring of proline, which can alter peptide backbone conformation, stability, and receptor binding affinity. Verification of the precise location and efficiency of Methyl Azetidine-2-carboxylate incorporation is therefore a critical step in the development of novel peptide-based therapeutics. This guide explores three primary validation methodologies: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.

Comparative Analysis of Validation Techniques

The choice of validation technique depends on the specific requirements of the analysis, including the level of detail required, sample availability, and throughput needs.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyEdman Degradation
Primary Function Unambiguous confirmation of mass, sequence, and location of incorporation.Detailed 3D structural analysis and conformational dynamics in solution.Sequential N-terminal amino acid sequencing.
Sample Requirement Low (picomole to femtomole)High (micromole to millimole)Low to moderate (picomole to nanomole)
Throughput HighLow to moderateModerate
Key Advantages High sensitivity, speed, and ability to characterize complex mixtures. Provides definitive mass confirmation.Provides detailed structural insights, including conformation and dynamics.Well-established, provides direct sequence information from the N-terminus.
Limitations Does not provide detailed 3D structural information. Fragmentation can sometimes be challenging for cyclic residues.Lower throughput, requires larger sample quantities, and data analysis can be complex.Can be problematic for N-terminally blocked peptides and may face challenges with certain unnatural amino acids.[1] Efficiency can decrease with longer peptide chains.

Experimental Protocols

Mass Spectrometry (MS) for Confirmation of Incorporation

Mass spectrometry is the gold standard for confirming the successful incorporation of Methyl Azetidine-2-carboxylate into a peptide sequence due to its high accuracy and sensitivity.

1. Sample Preparation:

  • The synthesized peptide containing Methyl Azetidine-2-carboxylate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.

2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

  • MS1 Scan: An initial full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated Methyl Azetidine-2-carboxylate.

  • Tandem MS (MS/MS): The precursor ion corresponding to the modified peptide is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • The resulting MS/MS spectrum is analyzed to identify the fragment ions (b- and y-ions).

  • The mass difference between consecutive fragment ions is used to determine the amino acid sequence.

  • The presence of a mass shift corresponding to Methyl Azetidine-2-carboxylate at the expected position in the fragment ion series confirms its site-specific incorporation.[2]

Workflow for Mass Spectrometry Validation

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis Peptide_Synthesis Peptide Synthesis RP_HPLC RP-HPLC Purification Peptide_Synthesis->RP_HPLC Dissolution Dissolution in MS-compatible solvent RP_HPLC->Dissolution ESI_MS Electrospray Ionization MS Dissolution->ESI_MS MS1_Scan MS1 Scan (Intact Mass) ESI_MS->MS1_Scan Tandem_MS Tandem MS (MS/MS) MS1_Scan->Tandem_MS Fragment_Analysis Fragment Ion Analysis Tandem_MS->Fragment_Analysis Sequence_Confirmation Sequence Confirmation Fragment_Analysis->Sequence_Confirmation Site_Validation Site-Specific Validation Sequence_Confirmation->Site_Validation

Caption: Workflow for validating Methyl Azetidine-2-carboxylate incorporation using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides detailed information about the three-dimensional structure and conformational dynamics of the peptide in solution, revealing the impact of Methyl Azetidine-2-carboxylate incorporation.[3]

1. Sample Preparation:

  • A highly pure (>95%) and salt-free sample of the peptide is required.[4]

  • The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 0.5-5 mM.

  • The pH of the sample is adjusted to a range where amide proton exchange is minimized (typically pH 4-5).[4]

2. NMR Experiments:

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances, which is crucial for determining the 3D structure.

  • ¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, these experiments provide information on the carbon and nitrogen backbone and sidechain atoms.

3. Data Analysis:

  • Resonance assignments are made by connecting the spin systems identified in the TOCSY spectrum with the sequential NOEs observed in the NOESY spectrum.

  • The chemical shifts of the protons in and around the Methyl Azetidine-2-carboxylate residue are compared to those of a proline-containing control peptide to identify conformational changes.

  • NOE-derived distance restraints are used in molecular modeling programs to calculate the 3D structure of the peptide.

Logical Flow for NMR-based Structural Analysis

cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Calculation & Comparison NMR_Sample Prepare High Purity Peptide Sample Acquire_2D_Spectra Acquire 2D NMR Spectra (TOCSY, NOESY) NMR_Sample->Acquire_2D_Spectra Resonance_Assignment Resonance Assignment Acquire_2D_Spectra->Resonance_Assignment NOE_Identification Identify NOE Cross-peaks Resonance_Assignment->NOE_Identification Chemical_Shift_Analysis Chemical Shift Perturbation Analysis Resonance_Assignment->Chemical_Shift_Analysis Distance_Restraints Generate Distance Restraints NOE_Identification->Distance_Restraints Conformational_Comparison Compare with Proline Analog Chemical_Shift_Analysis->Conformational_Comparison Structure_Calculation Calculate 3D Structure Distance_Restraints->Structure_Calculation Structure_Calculation->Conformational_Comparison

Caption: Logical workflow for the structural analysis of peptides containing Methyl Azetidine-2-carboxylate by NMR.

Edman Degradation for N-Terminal Sequencing

Edman degradation is a classic method for determining the amino acid sequence from the N-terminus of a peptide. While powerful, its application to peptides with unnatural amino acids requires careful consideration.

1. Sample Preparation:

  • A purified peptide sample (10-100 pmol) is loaded onto a sequencing membrane or disk.[5]

2. Automated Sequencing:

  • The peptide is subjected to sequential cycles of Edman chemistry in an automated protein sequencer.

  • In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved from the peptide chain, and converted to a phenylthiohydantoin (PTH)-amino acid.

3. Data Analysis:

  • The released PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.

  • For Methyl Azetidine-2-carboxylate, a standard PTH-derivative would need to be synthesized to create a reference for identification.

  • The absence of an expected PTH-amino acid at a particular cycle, or the appearance of an unexpected peak, can indicate the presence of the modification. However, without a proper standard, this is not a definitive confirmation.

Challenges with Edman Degradation:

  • The reactivity of the Methyl Azetidine-2-carboxylate with PITC and the stability of the resulting PTH-derivative may differ from standard amino acids, potentially affecting the efficiency of the reaction and the reliability of the identification.[1]

  • N-terminal modifications on the peptide will prevent the Edman degradation process from initiating.[1]

Edman Degradation Workflow

Start Start: Peptide Sample Couple Couple with PITC Start->Couple Cleave Cleave N-terminal Residue Couple->Cleave Convert Convert to PTH-Amino Acid Cleave->Convert Identify Identify PTH by HPLC Convert->Identify Repeat Repeat Cycle Identify->Repeat Repeat->Couple Next Residue End End: Sequence Determined Repeat->End All Residues Sequenced

Caption: The cyclical process of Edman degradation for N-terminal peptide sequencing.

Alternatives to Methyl Azetidine-2-carboxylate for Conformational Constraint

While Methyl Azetidine-2-carboxylate is a valuable tool, other proline analogs and methods can also be used to introduce conformational constraints into peptides.

AlternativeKey Features
(S)-5,5-Dimethylproline The gem-dimethyl group on the C5 position of the pyrrolidine ring further restricts the ring pucker and the ψ dihedral angle, leading to a more rigid conformation than proline.
(2S,4R)-4-Fluoroproline The electronegative fluorine atom at the 4-position influences the ring pucker and can stabilize specific secondary structures through stereoelectronic effects.
N-Methylated Amino Acids The methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and introduces steric hindrance, restricting the allowable φ and ψ angles and influencing the cis/trans isomerization of the peptide bond.
Cyclic Peptides Head-to-tail or side-chain-to-side-chain cyclization creates a highly constrained structure, significantly reducing conformational flexibility and often increasing metabolic stability.

The selection of a specific proline analog or constraining strategy should be guided by the desired conformational outcome and the specific biological target of the peptide therapeutic.

Conclusion

The successful incorporation of Methyl Azetidine-2-carboxylate into a peptide sequence is a critical determinant of its final properties. A multi-faceted validation approach is recommended for comprehensive characterization. Mass spectrometry provides the most direct and unambiguous confirmation of incorporation and precise location. NMR spectroscopy is indispensable for elucidating the structural consequences of the modification. While Edman degradation can provide sequential information, its application to unnatural amino acids requires careful optimization and the availability of appropriate standards. By employing these techniques in a complementary fashion, researchers can confidently validate the integrity of their modified peptides and accelerate the development of novel and effective peptide-based drugs.

References

Confirming the Structure of Methyl Azetidine-2-carboxylate Hydrochloride: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step. This guide provides a comparative analysis of the spectroscopic data expected for Methyl Azetidine-2-carboxylate Hydrochloride, alongside potential alternative structures, to aid in its unambiguous identification.

This guide presents a summary of expected spectroscopic data for this compound and compares it with two plausible alternatives: Methyl Pyrrolidine-2-carboxylate Hydrochloride and Ethyl Azetidine-2-carboxylate Hydrochloride. The differentiation between these closely related structures is crucial for ensuring the purity and identity of a target molecule in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the expected key spectroscopic features for this compound and its structural alternatives. Due to the limited availability of published experimental spectra for this compound, some of the presented data is based on established principles of spectroscopic interpretation and data from closely related compounds.

Table 1: ¹H NMR Data Comparison (Predicted and Experimental)

CompoundChemical Shift (δ) and Multiplicity
This compound ~4.0-4.5 ppm (t, 1H, CH-COO) ~3.8 ppm (s, 3H, OCH₃) ~3.5-4.0 ppm (m, 2H, CH₂-N) ~2.5-3.0 ppm (m, 2H, CH₂-CH)
Methyl Pyrrolidine-2-carboxylate Hydrochloride~4.34 ppm (t, 1H)~3.75 ppm (s, 3H)~3.22-3.26 ppm (m, 2H)~2.21-2.28 ppm (m, 1H)~1.87-2.04 ppm (m, 3H)
Ethyl Azetidine-2-carboxylate Hydrochloride~4.0-4.5 ppm (t, 1H, CH-COO)~4.2 ppm (q, 2H, OCH₂CH₃) ~3.5-4.0 ppm (m, 2H, CH₂-N)~2.5-3.0 ppm (m, 2H, CH₂-CH)~1.3 ppm (t, 3H, OCH₂CH₃)

Table 2: ¹³C NMR Data Comparison (Predicted)

CompoundExpected Chemical Shift Ranges (δ)
This compound ~170-175 ppm (C=O) ~55-65 ppm (CH-COO) ~52-55 ppm (OCH₃) ~45-55 ppm (CH₂-N) ~20-30 ppm (CH₂-CH)
Methyl Pyrrolidine-2-carboxylate Hydrochloride~170-175 ppm (C=O)~58-62 ppm (CH-COO)~52-55 ppm (OCH₃)~45-50 ppm (CH₂-N)~28-32 ppm (CH₂)~24-28 ppm (CH₂)
Ethyl Azetidine-2-carboxylate Hydrochloride~170-175 ppm (C=O)~55-65 ppm (CH-COO)~60-65 ppm (OCH₂CH₃) ~45-55 ppm (CH₂-N)~20-30 ppm (CH₂-CH)~14-16 ppm (OCH₂CH₃)

Table 3: IR Spectroscopy Data Comparison (Predicted)

CompoundKey IR Absorption Bands (cm⁻¹)
This compound ~2400-3000 (broad, N-H⁺ stretch) ~1740-1750 (C=O stretch, ester) ~1200-1300 (C-O stretch, ester) ~2800-3000 (C-H stretch)
Methyl Pyrrolidine-2-carboxylate Hydrochloride~2597-3513 (broad, N-H⁺ stretch)~1740 (C=O stretch, ester)~1245 (C-O stretch, ester)~2800-3000 (C-H stretch)
Ethyl Azetidine-2-carboxylate Hydrochloride~2400-3000 (broad, N-H⁺ stretch)~1735-1745 (C=O stretch, ester)~1200-1300 (C-O stretch, ester)~2800-3000 (C-H stretch)

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound C₅H₁₀ClNO₂151.59116.07
Methyl Pyrrolidine-2-carboxylate HydrochlorideC₆H₁₂ClNO₂165.62130.09
Ethyl Azetidine-2-carboxylate HydrochlorideC₆H₁₂ClNO₂165.62130.09

Experimental Protocols

Accurate data acquisition is paramount for reliable structural confirmation. Below are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh 5-10 mg of the hydrochloride salt sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical, as the N-H and O-H protons may be exchangeable.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., TMS or a calibrated reference).

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-12 ppm.

    • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Parameters:

    • Ionization mode: Positive ion mode.

    • Mass range: m/z 50-500.

    • Capillary voltage, cone voltage, and other source parameters should be optimized for the specific instrument and analyte.

    • Acquire both full scan MS and, if necessary, tandem MS (MS/MS) data for fragmentation analysis.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates a logical workflow for utilizing spectroscopic data to confirm the structure of this compound.

G Spectroscopic Workflow for Structure Confirmation cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Comparison and Confirmation start Synthesized Compound ms Mass Spectrometry (MS) start->ms Determine Molecular Weight nmr 1H & 13C NMR ms->nmr Confirm MW compare Compare with Alternatives ms->compare ir FTIR Spectroscopy nmr->ir Correlate Functional Groups nmr->compare ir->compare confirm Structure Confirmed compare->confirm

Constraining Peptide Conformation: A Comparative Guide to Alternatives for Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic constraint of peptide conformation is a cornerstone of modern therapeutic design. By locking a peptide into its bioactive three-dimensional shape, it is possible to significantly enhance its affinity, stability, and cell permeability. While Methyl Azetidine-2-carboxylate Hydrochloride offers a valuable tool for inducing specific turns, a diverse and powerful array of alternative strategies has emerged. This guide provides an objective comparison of these methods, supported by experimental data, to inform the rational design of next-generation peptide therapeutics.

The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity for their biological targets. The introduction of conformational constraints addresses these limitations by pre-organizing the peptide into a structure that is more favorable for receptor binding and less susceptible to proteolytic degradation. This guide explores several key strategies for achieving this, including peptide stapling, various forms of cyclization, the incorporation of diverse non-natural amino acids, and the use of amide bond isosteres.

Comparative Analysis of Peptide Constraint Strategies

The choice of a specific constraining strategy depends on the desired secondary structure, the target protein-protein interaction (PPI), and the required physicochemical properties of the peptide. The following tables provide a quantitative comparison of different methods based on their impact on helicity, binding affinity, proteolytic stability, and cell permeability.

Table 1: Impact of Constraint Strategy on α-Helicity
Constraint Strategy Reported % Helicity Increase (relative to linear)
Hydrocarbon Stapling (i, i+7) 18% to 53.5%[1][2]
Lactam Stapling (i, i+4) 9% to 56.7%[1][2]
Thiol-ene Stapling ~23% (comparable to hydrocarbon stapling)[2]
Incorporation of α,α-disubstituted amino acids Can induce high helicity, but context-dependent[3]
Table 2: Comparison of Binding Affinity and Proteolytic Stability
Peptide/Constraint Binding Affinity (IC50/Kd) Proteolytic Half-life (t½)
Linear PeptideWeaker affinity (e.g., >500 µM)[4]Short (e.g., minutes)[3]
Hydrocarbon Stapled Peptide Significant improvement (e.g., nanomolar to low micromolar) [5]Increased (e.g., 4.0 to 6.8 hours in rat plasma) [1]
Lactam Stapled Peptide Improved affinity [2]Increased (e.g., 2.9 to 5.0 hours in rat plasma) [1]
Cyclic Peptides (general) Can be significantly enhanced [6]Enhanced resistance to exopeptidases [6]
Amide Bond Isosteres (1,4-disubstituted 1,2,3-triazole) Preserved nanomolar affinity [7]Improved in vivo stability (up to 17% intact after 5 min) [7]
Table 3: Influence of Constraints on Cell Permeability
Constraint Strategy Effect on Cell Permeability
Hydrocarbon Stapling Generally enhances cell permeability[5][8]
N-methylation Increases membrane permeability[9]
Cyclization Not generally more permeable than linear counterparts, but specific modifications can improve uptake[10]

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these constraining strategies. Below are summaries of key experimental protocols.

Protocol 1: Synthesis of a Hydrocarbon-Stapled Peptide via Ring-Closing Metathesis (RCM)

This protocol outlines the solid-phase synthesis of a peptide containing two olefin-bearing non-natural amino acids, followed by on-resin cyclization using a ruthenium catalyst.

Experimental Workflow:

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM Ring-Closing Metathesis (RCM) cluster_Final Cleavage and Purification SPPS1 Resin Swelling SPPS2 Fmoc Deprotection SPPS1->SPPS2 SPPS3 Amino Acid Coupling (including olefinic aa) SPPS2->SPPS3 SPPS4 Repeat Deprotection/Coupling Cycles SPPS3->SPPS4 RCM1 On-resin peptide with two olefinic side chains SPPS4->RCM1 RCM2 Addition of Grubbs' Catalyst RCM1->RCM2 RCM3 Incubation to form macrocycle RCM2->RCM3 RCM4 Washing to remove catalyst RCM3->RCM4 Final1 Cleavage from resin and deprotection RCM4->Final1 Final2 Purification by HPLC Final1->Final2 Final3 Characterization (Mass Spec, CD) Final2->Final3 Incubation Incubate peptide in plasma at 37°C Aliquots Collect aliquots at various time points Incubation->Aliquots Quench Quench reaction and precipitate proteins Aliquots->Quench Centrifuge Centrifuge to pellet precipitated proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS or HPLC Centrifuge->Analyze Calculate Calculate peptide half-life (t½) Analyze->Calculate MDM2 MDM2 p53 p53 MDM2->p53 binds & inhibits Ubiquitination Ubiquitination & Degradation p53->Ubiquitination leads to Apoptosis Apoptosis p53->Apoptosis is stabilized and activates StapledPeptide Stapled Peptide (p53 mimic) StapledPeptide->MDM2 binds & blocks p53 interaction

References

Safety Operating Guide

Proper Disposal of Methyl Azetidine-2-carboxylate Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents like Methyl Azetidine-2-carboxylate Hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and regulatory compliance.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. This compound is categorized as an irritant and requires careful handling to avoid exposure.

Personal Protective Equipment (PPE): Always wear the following personal protective equipment when handling this compound:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[1][2]

  • Body: A lab coat or other protective clothing.[1][2]

  • Respiratory: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or fumes.[1][2][3]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3]

  • Containerization:

    • Ensure the waste material is stored in a suitable, properly labeled, and tightly closed container to prevent leaks or spills.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2]

  • Engage a Professional Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a certified hazardous waste disposal company.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal, in accordance with local and national regulations.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[1] This can lead to environmental contamination.

  • Always consult local, state, and federal regulations to ensure full compliance, as disposal requirements may vary.[2]

Hazard and Regulatory Data Summary

Data PointValue/InformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][4]
GHS Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501[1][2][4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) Not available.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of Methyl Azetidine-2-carboxylate Hydrochloride ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe containerize Step 2: Securely Containerize and Label Waste ppe->containerize storage Step 3: Store in Designated Waste Area containerize->storage contact_ehs Step 4: Contact EHS or Approved Waste Disposal Company storage->contact_ehs documentation Step 5: Complete Disposal Documentation contact_ehs->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Azetidine-2-carboxylate Hydrochloride

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Following these procedures is essential for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (R)-Methyl Azetidine-2-carboxylate Hydrochloride, methyl (2R)-azetidine-2-carboxylate hydrochloride, (R)-METHYL AZETIDINE-2-CARBOXYLATE HCL[1]

  • CAS Number: 69684-69-1[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation
Signal Word Warning

Data sourced from multiple safety data sheets.[1][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles and/or a full-face shield.Must provide a complete seal around the eyes. A face shield is required when there is a significant risk of splashing.[5][6][7]
Skin/Body Chemical-resistant lab coat or suit and closed-toe shoes.A chemical-resistant suit and rubber boots are recommended for large quantities or potential for significant exposure.[5] Routinely wash work clothing to remove contaminants.[5]
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are suitable. Always check for leaks or tears before use and wash hands thoroughly after handling.[8][9]
Respiratory Use in a well-ventilated area is required. A respirator may be necessary if dust or aerosols are generated.Work should be conducted in a chemical fume hood.[10] If a respirator is needed, use an approved full-face respirator with an acid gas vapor cartridge.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[10]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][11]

  • Designate a specific area for handling this compound.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the designated handling area.

3. Handling the Chemical:

  • Handle the substance exclusively within the chemical fume hood to minimize inhalation exposure.[10]

  • Avoid direct contact with skin, eyes, and clothing.[1][4]

  • Use spark-proof tools and take precautionary measures against static discharge if the compound is determined to be flammable.[8][12]

  • Keep the container tightly closed when not in use.[1][4]

4. Emergency Procedures:

  • In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[6] If skin irritation occurs, seek medical attention.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[5] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.[13]

  • The container must be chemically resistant and have a secure, leak-proof lid.[13]

2. Waste Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][13]

3. Waste Disposal:

  • Dispose of the contents and container in accordance with all local, regional, and national hazardous waste regulations.[1][4]

  • This must be done through a licensed hazardous waste disposal company.[13] Do not pour down the drain.

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Verify Fume Hood Verify Fume Hood Check Eyewash/Shower Check Eyewash/Shower Don PPE Don PPE Handle in Fume Hood Handle in Fume Hood Avoid Contact Avoid Contact Handle in Fume Hood->Avoid Contact Keep Container Closed Keep Container Closed Avoid Contact->Keep Container Closed Collect Waste Collect Waste Keep Container Closed->Collect Waste Store Waste Securely Store Waste Securely Collect Waste->Store Waste Securely Dispose via Licensed Vendor Dispose via Licensed Vendor Store Waste Securely->Dispose via Licensed Vendor Exposure Event Exposure Event First Aid First Aid Exposure Event->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.